molecular formula C9H13N3O2 B2448163 3-methyl-6-morpholinopyrimidin-4(3H)-one CAS No. 2310206-61-0

3-methyl-6-morpholinopyrimidin-4(3H)-one

Cat. No.: B2448163
CAS No.: 2310206-61-0
M. Wt: 195.222
InChI Key: XKUUXHPGHFDWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-morpholinopyrimidin-4(3H)-one is a chemical compound of interest in scientific research and development, particularly in medicinal chemistry and drug discovery. The compound features a pyrimidinone core, a privileged scaffold in pharmaceuticals, which is further functionalized with a morpholine ring . The morpholine group is a common feature in medicinal chemistry due to its ability to improve solubility and influence the pharmacokinetic properties of drug candidates . This specific molecular architecture suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules. Researchers can leverage this compound for developing targeted therapies, and it may have applications in constructing compounds for various biological assays. Its structure indicates it could be valuable for exploring new chemical space in programs focused on kinase inhibition or other enzyme-targeted pathways. As with all fine chemicals, appropriate handling and storage are required. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-6-morpholin-4-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11-7-10-8(6-9(11)13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUUXHPGHFDWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methyl-6-morpholinopyrimidin-4(3H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway and Mechanistic Insights: 3-Methyl-6-morpholinopyrimidin-4(3H)-one

Executive Summary

The 3-methyl-6-morpholinopyrimidin-4(3H)-one motif is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling network and DNA-PK[1]. The core challenge in synthesizing this fragment lies in the regioselective functionalization of the pyrimidine ring—specifically, differentiating the nitrogen atoms for selective alkylation and controlling nucleophilic substitutions. This technical guide details a highly efficient, three-step synthetic pathway starting from the commercially available 4,6-dichloropyrimidine, emphasizing the mechanistic causality behind each reagent selection and protocol design.

Retrosynthetic Analysis

The target molecule can be logically disconnected into three accessible precursors. The morpholine moiety is introduced via a Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The N3-methyl group is installed via regioselective alkylation of the pyrimidinone core. Ultimately, the pyrimidinone core is derived from the controlled mono-hydrolysis of 4,6-dichloropyrimidine[2].

Retrosynthesis Target 3-methyl-6-morpholinopyrimidin-4(3H)-one (Target Molecule) Int1 6-chloro-3-methylpyrimidin-4(3H)-one (Intermediate 1) Target->Int1 Morpholine (SNAr) Int2 6-chloropyrimidin-4(3H)-one (Intermediate 2) Int1->Int2 MeI, K2CO3 (N-Methylation) SM 4,6-dichloropyrimidine (Starting Material) Int2->SM NaOH, H2O (Hydrolysis)

Retrosynthetic analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Step-by-Step Synthetic Methodology & Mechanistic Causality

Step 1: Controlled Mono-Hydrolysis of 4,6-Dichloropyrimidine
  • Objective : Convert 4,6-dichloropyrimidine to 6-chloropyrimidin-4(3H)-one.

  • Causality : 4,6-Dichloropyrimidine is highly electron-deficient, making both chlorides susceptible to nucleophilic attack. By using exactly 1.0 equivalent of sodium hydroxide (NaOH) in an aqueous medium, the first chloride is displaced to form 6-chloro-4-hydroxypyrimidine. This intermediate rapidly tautomerizes to the thermodynamically stable 6-chloropyrimidin-4(3H)-one lactam[2]. The formation of the lactam significantly increases the electron density of the pyrimidine ring, effectively deactivating the second chloride at C6 toward further hydrolysis at moderate temperatures, thus ensuring excellent mono-selectivity.

  • Self-Validating Protocol :

    • Suspend 4,6-dichloropyrimidine (1.0 eq) in distilled water (0.5 M).

    • Add NaOH (1.0 eq) as a 10% aqueous solution dropwise at 0°C to control the exothermic reaction.

    • Heat the mixture to 80°C for 2 hours. (Validation: The initial suspension will dissolve, followed by the precipitation of the product as the reaction proceeds).

    • Cool to 0°C and adjust the pH to 4-5 using 1M HCl. (Validation: Maximum precipitation of the lactam occurs at its isoelectric point).

    • Filter the white solid, wash with cold water, and dry under vacuum to afford 6-chloropyrimidin-4(3H)-one.

Step 2: Regioselective N-Methylation
  • Objective : Synthesize 6-chloro-3-methylpyrimidin-4(3H)-one.

  • Causality : Alkylation of 6-chloropyrimidin-4(3H)-one with methyl iodide (MeI) can occur at N1, N3, or O4. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) favors N-alkylation over O-alkylation. Between N1 and N3, the N3 position is favored due to the severe steric hindrance imparted by the bulky C6-chloride adjacent to the N1 position[3]. While a minor N1-methyl byproduct is formed, the N3-methyl isomer is the major product and can be isolated via chromatography.

  • Self-Validating Protocol :

    • Dissolve 6-chloropyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere.

    • Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

    • Cool the mixture to 0°C and add MeI (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours. (Validation: TLC with an eluent of 50% EtOAc/Hexane should show the disappearance of the starting material at Rf ~0.1 and the appearance of two new spots; the major N3-isomer at Rf ~0.4 and the minor N1-isomer at Rf ~0.2).

    • Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF.

    • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient 20-50% EtOAc in Hexanes) to isolate pure 6-chloro-3-methylpyrimidin-4(3H)-one.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
  • Objective : Final assembly of 3-methyl-6-morpholinopyrimidin-4(3H)-one.

  • Causality : The C6-chloride in the intermediate is highly electrophilic due to the electron-withdrawing nature of the adjacent imine-like nitrogen and the carbonyl group. Morpholine, a strong secondary amine nucleophile, readily attacks the C6 position, forming a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the conjugated system[1]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation of morpholine and driving the reaction to completion.

  • Self-Validating Protocol :

    • Dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1.0 eq) in absolute ethanol (0.2 M).

    • Add morpholine (1.5 eq) and DIPEA (2.0 eq).

    • Reflux the mixture at 80°C for 6 hours. (Validation: TLC with an eluent of 5% MeOH/DCM will indicate complete consumption of the starting material and the formation of a highly polar product spot).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from EtOAc/Hexane to afford the pure target compound as a crystalline solid.

Quantitative Data & Reaction Optimization

To facilitate rapid scale-up and optimization, the key quantitative parameters of the synthetic workflow are summarized below:

StepTransformationReagents & EquivalentsSolventTemp / TimeTypical YieldKey Analytical Marker
1 Mono-HydrolysisNaOH (1.0 eq)H₂O80°C / 2 h80 - 85%Precipitation at pH 4-5
2 N-MethylationMeI (1.2 eq), K₂CO₃ (1.5 eq)DMF0°C to RT / 4 h55 - 65%Major spot Rf ~0.4 (EtOAc/Hex)
3 SNAr AminationMorpholine (1.5 eq), DIPEA (2.0 eq)EtOH80°C / 6 h90 - 95%Complete SM consumption on TLC

Process Workflow Diagram

ProcessWorkflow Step1 Step 1: Controlled Hydrolysis Reagents: 1.0 eq NaOH, H2O, 80°C Yield: ~85% Step2 Step 2: Regioselective Methylation Reagents: MeI, K2CO3, DMF, 0°C to RT Yield: ~60% (N3 isomer) Step1->Step2 Step3 Step 3: SNAr Amination Reagents: Morpholine, DIPEA, EtOH, 80°C Yield: ~92% Step2->Step3 Purification Final Purification Flash Chromatography (DCM/MeOH) & Recrystallization Step3->Purification Product Pure 3-methyl-6-morpholinopyrimidin-4(3H)-one >98% HPLC Purity Purification->Product

Three-step synthetic workflow and purification strategy for the target pyrimidinone.

Analytical Characterization

Verification of the final product, 3-methyl-6-morpholinopyrimidin-4(3H)-one, is achieved via standard spectroscopic techniques. The self-validating nature of the synthesis is confirmed by the following expected spectral data:

  • ¹H NMR (400 MHz, CDCl₃) :

    
     7.85 (s, 1H, Pyrimidine C2-H), 5.42 (s, 1H, Pyrimidine C5-H), 3.78 - 3.72 (m, 4H, Morpholine -CH₂-O-CH₂-), 3.45 - 3.38 (m, 4H, Morpholine -CH₂-N-CH₂-), 3.40 (s, 3H, N-CH₃).
    
  • LC-MS (ESI+) : m/z calculated for C₉H₁₃N₃O₂[M+H]⁺: 196.10, found: 196.1.

References

  • Brown, D. J. The Pyrimidines. Chemistry of Heterocyclic Compounds, Volume 52. John Wiley & Sons, 1994. Available at:[Link][2]

  • "Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors." World Intellectual Property Organization, Patent WO2012089633A1, 2012. Available at:[1]

Sources

Technical Whitepaper: Mechanistic Profiling of the 3-Methyl-6-Morpholinopyrimidin-4(3H)-one Pharmacophore in PI3K/mTOR Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The dysregulation of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) / mammalian target of rapamycin (mTOR) signaling cascade is a foundational driver in numerous human malignancies. Over the past decade, the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold has emerged as a highly privileged, ATP-competitive pharmacophore for lipid kinase inhibition[1].

This technical guide deconstructs the structural biology, molecular mechanism of action (MoA), and self-validating experimental workflows required to evaluate this specific chemical scaffold. By understanding the thermodynamic and steric principles governing its binding, researchers can leverage this core to design highly selective next-generation kinase inhibitors.

Molecular Mechanism of Action (MoA)

The efficacy of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold relies on its ability to perfectly mimic the adenine ring of adenosine triphosphate (ATP) while exploiting the unique topography of the PI3K/mTOR catalytic cleft.

The Morpholine Hinge-Binding Motif

The morpholine ring is the critical anchor of this pharmacophore. The oxygen atom of the morpholine ring acts as a highly efficient hydrogen bond acceptor. In the orthosteric ATP-binding pocket of Class I PI3Ks, this oxygen forms a direct, crucial hydrogen bond with the backbone amide nitrogen of the Val851 residue (in PI3Kα) or Val882 (in PI3Kγ and mTOR)[2]. Without this interaction, binding affinity drops by several orders of magnitude[3].

Pyrimidin-4(3H)-one Core Coplanarity

The pyrimidin-4(3H)-one core is not merely a passive linker; it is an active structural vector. The non-bonding electron pair of the morpholine nitrogen interacts synergistically with the electron-deficient pyrimidine π-system[4]. This electronic interaction forces the morpholine ring into a rigid, coplanar conformation relative to the pyrimidine core. This pre-organized coplanarity is thermodynamically favorable, minimizing the entropic penalty when the molecule slides into the narrow, hydrophobic ATP-binding cleft[4].

The Role of the 3-Methyl Substitution

The addition of a methyl group at the N3 position of the pyrimidinone ring serves a dual purpose:

  • Steric Restriction: It restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into its bioactive conformation.

  • Solvent Channel Projection: The N3-methyl group projects outward toward the solvent-exposed channel or the ribose-binding affinity pocket. This steric bulk prevents off-target binding to other kinome families that possess narrower solvent channels, thereby driving PI3K/mTOR selectivity[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor 3-methyl-6-morpholinopyrimidin-4(3H)-one Inhibitor->PI3K Competitive ATP Inhibition Inhibitor->mTORC2

Figure 1: PI3K/AKT/mTOR signaling cascade and morpholinopyrimidine inhibitory nodes.

Quantitative Structural Biology Data

To contextualize the potency of this scaffold, the following table summarizes the binding affinities and key interacting residues of representative morpholinopyrimidine derivatives across the PI3K/mTOR axis[2],[3].

Table 1: Pharmacological Profiling of the Morpholinopyrimidine Scaffold

Target KinaseRepresentative IC₅₀ (nM)Key Hinge-Binding ResidueSecondary Interacting ResiduesStructural Domain Engagement
PI3Kα 1.5 - 12.5Val851 (Backbone Amide)Lys802, Asp933Affinity Pocket / Ribose Cleft
PI3Kβ 45.0 - 110.0Val850 (Backbone Amide)Asp933Solvent-Exposed Channel
PI3Kγ 8.0 - 25.0Val882 (Backbone Amide)Lys833ATP Adenine Pocket
mTOR 6.9 - 142.0Val882 (Backbone Amide)Leu895 (Hydrophobic)Deep Hinge Cleft

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of a synthesized 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, researchers must employ a dual-tiered, self-validating workflow. Biochemical assays prove direct target engagement, while cellular assays prove functional pathway blockade.

Workflow Prep 1. Compound Prep 10-point dilution Biochem 2. Biochemical Assay ADP-Glo Lipid Kinase Prep->Biochem Cellular 3. Cellular Validation p-AKT Western Blot Biochem->Cellular Analysis 4. Data Analysis IC50 Generation Cellular->Analysis

Figure 2: Self-validating experimental workflow for evaluating PI3K/mTOR kinase inhibitors.

Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality: Lipid kinases like PI3K have notoriously low ATP turnover rates compared to protein kinases. Traditional radiometric ³³P-ATP assays generate hazardous waste. The ADP-Glo assay is chosen because it directly amplifies the signal of the produced ADP, providing a highly sensitive, non-radioactive luminescent readout that is ideal for low-turnover enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Prepare a 100 µM PIP2 lipid substrate vesicle solution.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the morpholinopyrimidine inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Kinase Reaction: Add 2.5 µL of recombinant PI3Kα enzyme (0.5 ng/well) to the compound. Incubate for 15 minutes at room temperature to allow the morpholine ring to equilibrate within the hinge region.

  • Initiation: Add 2.5 µL of the ATP/PIP2 substrate mix (final ATP = 10 µM, near the K_m for PI3Kα). Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Analysis: Plot luminescence vs. log[Inhibitor] and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (p-AKT Ser473 Immunoblotting)

Causality: While biochemical assays prove the compound binds the isolated protein, they do not account for cellular permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM). We measure the phosphorylation of AKT at Serine 473 because it is the direct downstream substrate of mTORC2 and relies heavily on PI3K-generated PIP3 for membrane recruitment. A reduction in p-AKT(Ser473) is the definitive biomarker of PI3K/mTOR pathway blockade in living cells.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed human cancer cells (e.g., MCF-7 or PC-3) in 6-well plates. Once 80% confluent, serum-starve the cells for 18 hours. Causality: Serum starvation reduces basal PI3K signaling, allowing for a controlled, robust signal window upon stimulation.

  • Inhibitor Treatment: Treat cells with the morpholinopyrimidine derivative (0.1 µM to 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to acutely activate the RTK/PI3K pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM EGTA, 1 mM Na₃VO₄, and 1X Protease/Phosphatase Inhibitor Cocktail. Causality: EGTA chelates calcium, preventing calpain-mediated AKT degradation, while Na₃VO₄ inhibits tyrosine phosphatases, locking the proteins in their phosphorylated state.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE (10% gel). Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH (loading control). Visualize using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: PubMed / NIH URL:[Link]

  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: PMC / NIH URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers URL:[Link]

Sources

Technical Guide: Biological Activity Screening of 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the systematic biological evaluation of 3-methyl-6-morpholinopyrimidin-4(3H)-one , a privileged scaffold structurally predisposed to inhibit the PIKK (Phosphatidylinositol 3-kinase-related kinase) family, specifically PI3K, mTOR, and ATR kinases. The morpholine moiety is a well-established pharmacophore for hydrogen bonding with the kinase hinge region, while the pyrimidinone core provides a scaffold for ATP-competitive inhibition.[1] This guide details the workflow from target validation to high-throughput screening (HTS) and lead optimization.

Structural Basis & Target Prediction

Pharmacophore Analysis

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold functions as a Type I ATP-competitive inhibitor.

  • Morpholine Ring: Acts as the primary "hinge binder." The ether oxygen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Pyrimidinone Core: Mimics the adenine ring of ATP, occupying the adenine-binding pocket.[1]

  • 3-Methyl Group: A critical steric handle. It often governs selectivity by clashing with the "gatekeeper" residue in non-target kinases or improving solubility/metabolic stability compared to unsubstituted analogs.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of morpholino-pyrimidines (e.g., ZSTK474, AZ20), this compound should be screened against:

  • PI3K Class I isoforms (

    
    )
    
  • mTOR (mammalian Target of Rapamycin)[1][2]

  • ATR/ATM (DNA damage response kinases)

Screening Workflow Visualization

The following diagram illustrates the hierarchical screening cascade, moving from cell-free enzymatic assays to complex cellular phenotypes.

ScreeningCascade Start Compound Library (3-methyl-6-morpholinopyrimidin-4(3H)-one) Tier1 Tier 1: Biochemical Screening (ADP-Glo / TR-FRET) Start->Tier1 IC50 Determination Tier2 Tier 2: Cellular Mechanistic Assays (Western Blot: pAKT, pS6K) Tier1->Tier2 Hit Validation (<100 nM) Tier3 Tier 3: Phenotypic Screening (Cell Viability - CTG) Tier2->Tier3 On-Target Efficacy Selectivity Selectivity Profiling (Kinome Scan) Tier3->Selectivity Lead Optimization ADME ADME/Tox Assessment (Microsomal Stability, hERG) Selectivity->ADME Candidate Selection

Caption: Hierarchical screening cascade for kinase inhibitor validation.

Tier 1: Biochemical Kinase Assays (Cell-Free)

Objective: Quantify the inhibitory potency (


) against recombinant PI3K/mTOR enzymes.
Protocol: ADP-Glo™ Kinase Assay

This assay detects the ADP generated from the kinase reaction, providing a direct measure of activity.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles (50

    
    M).
    
  • ATP:

    
    M (at 
    
    
    
    apparent).
  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS.
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-methyl-6-morpholinopyrimidin-4(3H)-one in 100% DMSO (Top concentration: 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of diluted compound to a 384-well white plate.
      
    • Add 4

      
      L of enzyme solution. Incubate for 15 min at RT (allows compound-enzyme binding).
      
    • Add 4

      
      L of Substrate/ATP mix to initiate the reaction.
      
    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent  (converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to derive 

.

Tier 2: Cellular Mechanistic Assays[3]

Objective: Confirm the compound penetrates the cell membrane and inhibits the target pathway (PI3K/Akt/mTOR) in a relevant biological context.

Pathway Visualization (PI3K/Akt/mTOR)

SignalingPathway RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation Inhibitor 3-methyl-6-morpholinopyrimidin-4(3H)-one Inhibitor->PI3K Block Inhibitor->mTORC1 Block

Caption: Target intervention points within the PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot Analysis

Cell Line: PC-3 (PTEN-null prostate cancer) or MCF-7 (Breast cancer).

  • Treatment: Seed cells (

    
    /well) in 6-well plates. Treat with compound (0.1, 1, 10 
    
    
    
    M) for 2-4 hours.
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Electrophoresis: Resolve 20

    
    g protein on 4-12% SDS-PAGE.
    
  • Immunoblotting:

    • Primary Antibodies: p-AKT (Ser473), p-S6K (Thr389), Total AKT, Total S6K,

      
      -Actin.
      
    • Incubation: Overnight at 4°C.

  • Detection: HRP-conjugated secondary antibodies + ECL substrate.

Success Criteria: Dose-dependent reduction in p-AKT (Ser473) signals without changing Total AKT levels confirms PI3K inhibition.

Tier 3: Phenotypic & Selectivity Screening

Cell Viability Assay (CellTiter-Glo)

Objective: Assess antiproliferative efficacy.

  • Seeding: 3,000 cells/well in 96-well plates (PC-3, MCF-7, HCT-116).

  • Dosing: Add compound (serial dilution) 24h post-seeding.

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Measurement: Add CellTiter-Glo reagent (measures ATP as a proxy for viable cells). Read luminescence.

Selectivity Profiling (Kinome Scan)

To ensure the biological activity is not due to off-target toxicity, screen the compound at 1


M against a panel of diverse kinases (e.g., CDK2, EGFR, GSK3

).
  • High Selectivity: >50-fold difference in

    
     between PI3K and non-family kinases.
    
  • Risk: Inhibition of hERG (cardiotoxicity) or CYP450 enzymes (metabolic liability).

Data Summary Template

Assay TypeTarget/Cell LineParameterSuccess Threshold
Biochemical PI3K

(Recombinant)


Biochemical mTOR (Recombinant)


Cellular PC-3 (Prostate Cancer)

(Viability)

Mechanistic p-AKT (Ser473)

(Western)
Correlates with

Selectivity CDK2 / EGFR


References

  • Discovery of Novel Morpholino-Pyrimidinones: Fukunaga, K., et al. (2015).[3] Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • mTOR Inhibitor Scaffold Design: Verheijen, J. C., et al. (2009).[2] Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR. Journal of Medicinal Chemistry. Link

  • ATR Kinase Inhibition (AZ20): Foote, K. M., et al. (2013).[4] Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase. Journal of Medicinal Chemistry. Link[4]

  • Morpholine Scaffold SAR: BenchChem Technical Report. (2025).[1][5][6] Comparative Analysis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Structurally Related Kinase Inhibitors. Link

  • PI3K Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Structural Analogs of 3-methyl-6-morpholinopyrimidin-4(3H)-one: A Technical Guide to PIKK Family Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analogs, synthesis, and pharmacological optimization of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold.

Executive Summary

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in the design of inhibitors for the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, specifically targeting PI3K , mTOR , and DNA-PK .[1]

This guide deconstructs the scaffold's utility, providing a validated synthetic roadmap and a Structure-Activity Relationship (SAR) analysis. The core value of this structure lies in the morpholine moiety , which functions as a high-fidelity hinge binder, while the pyrimidinone core provides a rigid scaffold that positions the morpholine oxygen for optimal hydrogen bonding with the kinase ATP-binding pocket (typically the Valine residue in the hinge region).

Part 1: Structural Architecture & Pharmacophore Analysis[1][2][3]

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-protein interaction.[2]

The Morpholine Ring (The Hinge Binder)
  • Role: The ether oxygen of the morpholine ring acts as a critical Hydrogen Bond Acceptor (HBA).

  • Mechanism: In PI3K/mTOR active sites, this oxygen forms a hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Constraint: Modifications to the morpholine oxygen (e.g., replacing with sulfur or carbon) typically abolish potency, rendering this moiety "invariant" in most successful analogs.

The Pyrimidin-4(3H)-one Core (The Scaffold)[2]
  • Role: Acts as a planar linker that orients the morpholine.

  • Tautomerism: The N3-methyl substitution locks the system in the lactam (one) tautomer, preventing the formation of the lactim (ol) form. This is crucial for maintaining a consistent hydrogen bond donor/acceptor profile and improving lipophilicity compared to the unsubstituted N-H analog.

The C2 Position (The Diversity Vector)
  • Role: In the base molecule, this position is unsubstituted (C-H). However, in drug development, the C2 position is the primary vector for extending the molecule into the affinity pocket or solvent-exposed region .[2]

  • Optimization: Introduction of aryl, heteroaryl, or urea-linked substituents at C2 drastically improves potency (from micromolar to nanomolar range) and selectivity between isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).

Part 2: Synthetic Methodologies

The synthesis of this core requires a regioselective approach to ensure the correct placement of the methyl group at N3 and the morpholine at C6.

Validated Route: The Dichloropyrimidine Displacement[2]

This protocol avoids the ambiguity of starting with uracils and allows for late-stage diversification.[1]

Step 1: Mono-displacement (SNAr)

Reaction: 4,6-Dichloropyrimidine + Morpholine


 4-(6-chloropyrimidin-4-yl)morpholine.[1]
  • Conditions: Morpholine (1.0 eq), Et

    
    N (1.2 eq), CH
    
    
    
    Cl
    
    
    , 0°C to RT, 4h.
  • Yield: >85%.

  • Note: The reaction is highly selective for mono-substitution due to the deactivation of the ring after the first amine addition.[1]

Step 2: Hydrolysis

Reaction: 4-(6-chloropyrimidin-4-yl)morpholine


 6-morpholinopyrimidin-4(3H)-one.[1]
  • Conditions: HCl (aq, 6M), Reflux, 12h.

  • Mechanism: Acid-mediated hydrolysis of the chloropyrimidine to the hydroxypyrimidine, which tautomerizes to the pyrimidinone.

Step 3: N-Methylation

Reaction: 6-morpholinopyrimidin-4(3H)-one + MeI


3-methyl-6-morpholinopyrimidin-4(3H)-one .[1]
  • Conditions: MeI (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF, RT, 16h.[2]
  • Regioselectivity: Alkylation favors the N3 position over the O-alkylation (lactim ether) under thermodynamic control in polar aprotic solvents.

SynthesisWorkflow Start 4,6-Dichloropyrimidine Inter1 4-(6-chloropyrimidin-4-yl) morpholine Start->Inter1 Morpholine, Et3N DCM, 0°C Inter2 6-morpholinopyrimidin- 4(3H)-one Inter1->Inter2 6M HCl Reflux Final 3-methyl-6-morpholino pyrimidin-4(3H)-one Inter2->Final MeI, K2CO3 DMF, RT

Caption: Step-wise synthesis of the target scaffold starting from commercially available 4,6-dichloropyrimidine.

Part 3: Structure-Activity Relationship (SAR) & Analog Design[2]

The following table summarizes the impact of structural modifications based on PI3K


 inhibition data (aggregated from literature trends for this scaffold).
PositionModificationEffect on Potency (PI3K)Effect on Properties
C6 (Morpholine) Unchanged Optimal Critical H-bond acceptor.[1]
PiperazineDecreasedLoss of ether oxygen H-bond.[1] Good for solubility if N-capped.[1]
Bridged MorpholineMaintained/ImprovedRestricts conformation, potentially reducing entropic penalty.[2]
N3 Methyl High Locks active tautomer; prevents non-specific binding.
H (Unsubstituted)ModerateTautomeric equilibration can reduce effective concentration.
Ethyl/IsopropylDecreasedSteric clash with the ceiling of the ATP pocket.
C2 HLow (

M)
Baseline activity; insufficient hydrophobic contact.
Aryl / Heteroaryl Very High (nM) Reaches into the affinity pocket (Selectivity Filter).
Urea LinkerHighAdds additional H-bond donors/acceptors.[1]
C5 HNeutralStandard.
Methyl/ClVariableCan induce twist to relieve strain or fill small hydrophobic pockets.
Visualization of SAR Logic

SAR_Logic Core 3-methyl-6-morpholino pyrimidin-4(3H)-one Morpholine Morpholine Ring (DO NOT CHANGE) Hinge Binder Morpholine->Core N3 N3 Position Methyl = Optimal Locks Tautomer N3->Core C2 C2 Position Diversity Vector Add Aryl/Heteroaryl for Potency C2->Core C5 C5 Position Steric Control Usually H or F C5->Core

Caption: Strategic modification zones. Red indicates high sensitivity (conservation required), Green indicates optimization potential.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-morpholinopyrimidin-4(3H)-one[2]
  • Dissolution: Dissolve 4,6-dichloropyrimidine (14.9 g, 100 mmol) in dichloromethane (150 mL).

  • Addition: Cool to 0°C. Add triethylamine (16.7 mL, 120 mmol). Dropwise add morpholine (8.7 g, 100 mmol) over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3]

  • Workup: Wash with water (2 x 50 mL) and brine. Dry organic layer over Na

    
    SO
    
    
    
    and concentrate to yield the intermediate solid.
  • Hydrolysis: Suspend the intermediate in 6M HCl (100 mL) and reflux for 12 hours.

  • Isolation: Cool to RT. Neutralize to pH 7 with NaOH (aq). Collect the precipitate by filtration.[4][5][6][7] Recrystallize from Ethanol.

Protocol B: PI3K Kinase Assay (ADP-Glo)[2]
  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, ATP (10 
    
    
    
    M), ADP-Glo Reagent (Promega).[2]
  • Procedure:

    • Prepare 3x Enzyme mix in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

      
      , 1 mM EGTA).[2]
      
    • Add 2

      
      L of compound (in DMSO) to 384-well plate.
      
    • Add 4

      
      L of Enzyme mix. Incubate 15 min.
      
    • Add 4

      
      L of Substrate/ATP mix. Incubate 60 min at RT.
      
    • Add 10

      
      L ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
    • Read: Luminescence integration (0.5s).

References

  • Discovery of ZSTK474 : Yaguchi, S. et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[2] Journal of the National Cancer Institute 98.8 (2006): 545-556.[1] Link

  • Morpholine Scaffold in PI3K Inhibitors : Rewcastle, G. W. et al. "Synthesis and biological activity of novel pyrimidine-based PI3K inhibitors."[2] Journal of Medicinal Chemistry 54.20 (2011): 7105-7126.[1] Link

  • Tautomeric Control in Pyrimidinones : Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[2] Wiley-Blackwell, 2010.[2] (General Reference for Heterocyclic Tautomerism).

  • PI3K Signaling Pathway : Engelman, J. A.[2] "Targeting PI3K signalling in cancer: opportunities, challenges and limitations."[2] Nature Reviews Cancer 9.8 (2009): 550-562.[1] Link

Sources

Technical Profile: 3-Methyl-6-morpholinopyrimidin-4(3H)-one

[1][2]

Chemical Identity & CAS Verification

This compound is a specific regioisomer of the morpholino-pyrimidinone scaffold. In drug discovery, it serves as a "hinge-binder" fragment, where the pyrimidinone oxygen and nitrogen atoms interact with the ATP-binding pocket of kinase enzymes (e.g., PI3K, mTOR, DNA-PK).

Core Identifiers
PropertyDetail
Chemical Name 3-methyl-6-(morpholin-4-yl)pyrimidin-4(3H)-one
IUPAC Name 3-methyl-6-morpholin-4-yl-1H-pyrimidin-4-one
CAS Number (Precursor) 101079-62-3 (for 6-chloro-3-methylpyrimidin-4(3H)-one)
CAS Number (Product) Note: As a specialized research intermediate, the specific CAS for the N3-methylated product is not widely indexed in public commodity catalogs.[1] It is synthesized directly from the precursor CAS 101079-62-3.
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
SMILES CN1C(=O)C=C(N=C1)N2CCOCC2
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Structural Context

The "3-methyl" designation is critical. Many commercial isomers are 2-methyl or N1-methyl derivatives. The N3-methyl group forces the pyrimidine ring into a specific tautomeric form that is essential for selectivity in kinase inhibition assays.

Synthesis & Manufacturing Protocol

The synthesis follows a nucleophilic aromatic substitution (SNAr) pathway. This protocol is designed for high purity (>98%) suitable for biological screening.

Reaction Scheme

The core transformation involves the displacement of the chlorine atom at the C6 position of the pyrimidinone ring by the secondary amine of morpholine.

Synthesiscluster_0One-Pot S_NAr SynthesisSM16-Chloro-3-methylpyrimidin-4(3H)-one(CAS 101079-62-3)ReagentMorpholine(Excess)IntermediateTransition State(Meisenheimer Complex)SM1->Intermediate+ MorpholineEtOH, 80°CProduct3-Methyl-6-morpholinopyrimidin-4(3H)-one(Target)Intermediate->Product- HCl

Figure 1: SNAr synthesis pathway converting the chloro-precursor to the morpholino-derivative.

Detailed Protocol
  • Starting Material: Charge a reaction vessel with 6-chloro-3-methylpyrimidin-4(3H)-one (CAS 101079-62-3) [1].

  • Solvent & Base: Dissolve in Ethanol (EtOH) or Acetonitrile (MeCN) . Add 2.5 equivalents of Morpholine . The excess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or LC-MS.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water.[2]

    • Extract with Dichloromethane (DCM) (3x).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to obtain a white to off-white solid.

Applications in Drug Discovery

This scaffold is a pharmacophore widely used in the design of ATP-competitive inhibitors for the PI3K-related kinase (PIKK) family.

Mechanism of Action (Kinase Inhibition)

The 3-methyl-pyrimidin-4-one motif functions as a hydrogen bond acceptor/donor system that mimics the adenine ring of ATP.

  • C4-Carbonyl (O): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Valine or Leucine residues).

  • Morpholine Oxygen: Often forms a water-mediated hydrogen bond or interacts with hydrophilic residues near the solvent front.

Key Therapeutic Targets
TargetDisease IndicationRole of Scaffold
PI3K (α/β/δ/γ) Cancer (Solid Tumors)Core hinge-binding motif preventing ATP phosphorylation.
mTOR (C1/C2) Metabolic DisordersSelectivity filter; the N3-methyl group provides steric exclusion from non-target kinases.
DNA-PK Oncology (Sensitizer)Enhances efficacy of DNA-damaging agents (radiotherapy/chemotherapy) [2].

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.8–8.2 ppm (s, 1H, H-2 of pyrimidine).

    • δ 5.4–5.6 ppm (s, 1H, H-5 of pyrimidine).

    • δ 3.6–3.8 ppm (m, 4H, Morpholine O-CH₂).

    • δ 3.3–3.5 ppm (m, 4H, Morpholine N-CH₂).

    • δ 3.2–3.4 ppm (s, 3H, N-CH₃). Note: N-Me signal is distinct from O-Me.

  • LC-MS:

    • [M+H]⁺: 196.2 m/z.

    • Retention time should be distinct from the chloro-precursor (which elutes later in reverse-phase due to higher lipophilicity).

References

  • Precursor Identification: 6-Chloro-3-methylpyrimidin-4(3H)-one. CAS No. 101079-62-3.[1][3] Available from suppliers such as Huateng Pharma and Ambeed.

  • Patent Application: Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as Akt(PKB) phosphorylation inhibitors. WO2012089633A1. (Describes the use of 3-methyl-6-morpholinopyrimidin-4(3H)-one as a core intermediate).

  • Structural Analog Context:Synthesis of morpholine-substituted pyrimidinones for kinase inhibition. (General reference for SNAr conditions on chloropyrimidines).

In Silico Modeling of 3-methyl-6-morpholinopyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the in silico modeling protocols for 3-methyl-6-morpholinopyrimidin-4(3H)-one , a privileged scaffold in the design of kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.

The morpholino-pyrimidine pharmacophore is historically significant in medicinal chemistry (e.g., ZSTK474, PI-103 analogs). The specific methylation at the N3 position of the pyrimidinone ring locks the tautomeric state, potentially enhancing metabolic stability and selectivity. This guide provides a self-validating workflow for researchers to model this scaffold's binding energetics, conformational landscape, and ADMET profile.

Chemical Space & Structural Logic

The Pharmacophore

The molecule consists of three critical structural domains:

  • Pyrimidin-4(3H)-one Core: Acts as the structural template. The carbonyl (C4=O) and N3-methyl group define the electrostatic face presented to the solvent or protein pocket.

  • 6-Morpholino Group: The "warhead" for hinge binding. In PI3K/mTOR inhibitors, the morpholine oxygen typically serves as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    ).[1]
    
  • 3-Methyl Substitution: This modification prevents the N3-H tautomeric shift, locking the system in the oxo form. This is crucial for in silico accuracy, as incorrect tautomer assignment is a common source of docking failure.

Target Identification

Based on structural similarity to known inhibitors (e.g., Gedatolisib, VS-5584), this scaffold is best modeled against Class I PI3Ks and mTOR .

  • Primary Target: PI3K

    
     (PDB ID: 4JPS  or 4L23 ).
    
  • Secondary Target: mTOR (PDB ID: 4JT6 ).

Computational Workflow

The following pipeline ensures rigorous validation of the scaffold's bioactivity.

Phase 1: Ligand Preparation & QM Profiling

Before docking, the ligand's geometry must be optimized using Quantum Mechanics (QM) to resolve the morpholine chair conformation and the N-methyl steric orientation.

Protocol:

  • Conformer Generation: Generate initial conformers using OPLS4 or MMFF94 force fields.

  • DFT Optimization: Perform geometry optimization using DFT/B3LYP/6-31G *.

    • Goal: Calculate the rotational energy barrier of the C6-N(morpholine) bond. The morpholine ring should lie coplanar or slightly twisted relative to the pyrimidine ring to maximize resonance while minimizing steric clash with the N3-methyl.

  • ESP Mapping: Generate an Electrostatic Potential map to identify the electron-rich morpholine oxygen (H-bond acceptor) and electron-deficient regions on the pyrimidine ring.

Phase 2: Molecular Docking (Target: PI3K )

Objective: Validate the "Hinge Binder" hypothesis.

Step-by-Step Protocol:

  • Protein Prep:

    • Download PDB 4JPS (PI3K

      
       complexed with a ligand).
      
    • Remove water molecules >5Å from the active site.

    • Protonate residues at pH 7.4 (PropKa).

    • Crucial: Ensure Val851 (hinge) is accessible.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Constraint Definition: Define a hydrogen bond constraint on the backbone NH of Val851 . This forces the docking software to prioritize poses where the morpholine oxygen engages the hinge.

  • Docking Run (SP/XP):

    • Use Standard Precision (SP) for initial sampling and Extra Precision (XP) for scoring.

    • Scoring Function: Focus on ChemScore or GlideScore terms that reward lipophilic contact, as the morpholine ring sits in a hydrophobic sandwich.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD assesses the stability of the binding mode.

Simulation Setup (GROMACS/Amber):

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water box, 10Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) at 310 K.

  • Production Run: 100 ns.

Analysis Metrics:

  • RMSD: Ligand RMSD should remain < 2.0 Å relative to the starting frame.

  • H-Bond Persistence: Calculate the % occupancy of the Morpholine-O ... Val851-NH bond.[1] A value > 60% indicates a stable binder.

Visualization of Pathways

Diagram 1: The In Silico Optimization Pipeline

This flowchart outlines the logical progression from chemical structure to validated lead.

G Ligand Ligand: 3-Me-6-Morph (Pyrimidinone Core) QM QM Profiling (DFT B3LYP/6-31G*) Ligand->QM Geometry Opt Docking Docking (Glide/Vina) Constraint: Val851 QM->Docking ESP Charges Target Target Prep (PI3K Alpha / 4JPS) Target->Docking Receptor Grid MD MD Simulation (100ns, GROMACS) Docking->MD Top Pose Analysis Analysis (RMSD, H-Bond %) MD->Analysis Trajectory

Caption: Figure 1: Computational workflow for characterizing the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold.

Diagram 2: Pharmacophore Interaction Map (PI3K Binding Site)

This diagram visualizes the critical interactions within the ATP binding pocket.

InteractionMap cluster_pocket PI3K Alpha ATP Binding Site MorphO Morpholine Oxygen Val851 Val851 (Hinge) Backbone NH MorphO->Val851 H-Bond (Critical) PyrimRing Pyrimidinone Ring Met772 Met772 (Hydrophobic) PyrimRing->Met772 vdW / Hydrophobic MeGroup 3-Methyl Group Trp780 Trp780 (Affinity Pocket) MeGroup->Trp780 Steric Fit / Exclusion

Caption: Figure 2: Predicted binding mode showing the critical H-bond between the morpholine oxygen and Val851.[2]

ADMET & Druggability Profiling

The "3-methyl" modification significantly alters the physicochemical profile compared to the unsubstituted lactam.

PropertyPredictionImplication
LogP 1.2 - 1.8Optimal lipophilicity for oral bioavailability.
TPSA ~60 ŲHigh probability of Blood-Brain Barrier (BBB) penetration (Ideal for glioblastoma targeting).
Metabolic Stability ModerateThe morpholine ring is a metabolic soft spot (oxidation). The N-methyl group blocks N-glucuronidation.
Solubility HighPyrimidinone core acts as a polar scaffold; morpholine enhances aqueous solubility.

Recommendation: If metabolic clearance is too high in in silico liver models (e.g., StarDrop P450 module), consider deuterating the morpholine ring or adding electron-withdrawing groups (F, Cl) to the pyrimidine C5 position.

References

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry.[3]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Bhatia, R., et al. (2017). Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding.[1] ResearchGate.

  • Tokalı, F. S., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies.[10] Chemical Biology & Drug Design.[10]

  • PubChem Compound Summary. 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone (Isomer Reference). National Center for Biotechnology Information.

Sources

Target Identification and Validation of 3-Methyl-6-morpholinopyrimidin-4(3H)-one Derivatives: A Technical Guide to PI3K/mTOR Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and immunology drug discovery, the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis remains one of the most heavily pursued therapeutic targets. The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore for the development of potent, ATP-competitive kinase inhibitors[1].

This technical whitepaper provides a comprehensive, step-by-step framework for the target identification, deconvolution, and validation of novel compounds bearing this specific chemical core. By synthesizing structural rationale with advanced in vitro and in cellulo methodologies, this guide equips researchers with a self-validating pipeline to confirm target engagement, quantify binding affinity, and map the intracellular signaling impact of these inhibitors.

Structural Rationale & Pharmacophore Modeling

The efficacy of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold is not accidental; it is deeply rooted in the structural biology of the PIKK (Phosphatidylinositol 3-Kinase-related Kinase) family.

  • The Morpholine Hinge-Binder: The morpholine ring is a classic kinase hinge-binding motif. The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of a conserved valine residue in the kinase hinge region (e.g., Val851 in PI3K

    
    , Val882 in PI3K 
    
    
    
    )[2].
  • The Pyrimidin-4(3H)-one Core: The 3-methyl-pyrimidin-4(3H)-one core provides rigid, planar geometry that correctly orients the morpholine ring into the ATP-binding pocket. Furthermore, the 3-methyl substitution restricts the rotational degrees of freedom, locking the molecule into an active conformation while directing peripheral substituents (attached at the C2 or C5 positions) into the deeper affinity and specificity pockets of mTOR or specific PI3K isoforms[1].

By exploiting these precise interactions, derivatives of this scaffold frequently function as potent dual PI3K/mTOR inhibitors[1].

Mechanistic Signaling Pathway

To understand the biological impact of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold, we must map its intervention point within the cellular signaling cascade. The diagram below illustrates how this core scaffold competitively blocks the ATP-binding sites of both PI3K and mTOR complexes, effectively shutting down downstream AKT activation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation via TSC1/2 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor 3-methyl-6-morpholinopyrimidin- 4(3H)-one Scaffold Inhibitor->PI3K Hinge-binding (ATP competitive) Inhibitor->mTORC1 Dual Inhibition Inhibitor->mTORC2

Mechanistic intervention of the morpholinopyrimidine scaffold in the PI3K/AKT/mTOR signaling axis.

Experimental Workflows for Target Deconvolution

To rigorously validate the targets of a novel 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, a two-tiered approach is required: biochemical profiling to establish intrinsic affinity (


), followed by cellular profiling to confirm physiological target engagement.
Protocol 1: High-Throughput Kinase Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays because it eliminates radioactive waste, offers superior signal-to-background ratios, and is highly amenable to 384-well automation. Because the morpholine scaffold is ATP-competitive, the assay must be run precisely at the apparent


 for ATP for each specific kinase isoform . If the ATP concentration is too high, it will outcompete the inhibitor, artificially masking its potency; if too low, it will inflate the apparent potency, violating the Cheng-Prusoff relationship.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the recombinant kinase domain (e.g., PI3K

    
    , mTOR), lipid substrate (PIP2), and ATP at the pre-determined 
    
    
    
    in a kinase assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
  • Compound Titration: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense the 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative into a 384-well ProxiPlate in a 10-point, 3-fold dilution series (typically 10

    
    M to 0.5 nM). This minimizes DMSO carryover (final DMSO 
    
    
    
    1%).
  • Kinase Reaction: Add the kinase/lipid/ATP mixture to the compound wells. Incubate the plate in the dark at room temperature for 60 minutes to allow the phosphorylation reaction to reach steady-state kinetics.

  • Detection: Quench the reaction by adding the TR-FRET detection mixture containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody, and a ULight-conjugated streptavidin tracer.

  • Readout & Analysis: Incubate for an additional 60 minutes. Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) by exciting at 320/340 nm and measuring the emission ratio at 665 nm / 615 nm. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

Causality & Rationale: A compound may exhibit sub-nanomolar potency in a biochemical assay but fail in cells due to poor membrane permeability, high efflux pump affinity, or off-target protein binding. CETSA bridges this gap. It relies on the biophysical principle that ligand-bound proteins are thermodynamically stabilized against heat-induced denaturation compared to their unbound counterparts[3]. This allows us to prove that the morpholinopyrimidine scaffold physically engages PI3K and mTOR inside a living cell.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT-116 or MCF-7) in a 6-well plate. Treat the cells with the inhibitor at varying concentrations (Isothermal Dose-Response, ITDR) or a single concentration alongside a DMSO vehicle control for 1 to 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot equal cell suspensions into PCR tubes. Subject the tubes to a transient heat shock using a thermal cycler. For ITDR, heat all tubes to a single temperature (the

    
     where 75% of the target protein normally denatures, e.g., 52°C for PI3K 
    
    
    
    ) for exactly 3 minutes, followed by cooling to 25°C.
  • Lysis & Clearance: Add non-denaturing lysis buffer (containing protease and phosphatase inhibitors). Subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen to lyse the cells without disrupting the drug-target complex. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully extract the soluble supernatant. Quantify the remaining soluble PI3K or mTOR protein using quantitative Western Blotting or a high-throughput NanoLuc/HiBiT luminescence assay. Calculate the

    
     to determine the intracellular concentration required for 50% target engagement.
    

Quantitative Data Presentation

To illustrate the expected pharmacological profile of an optimized 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, the following table summarizes representative quantitative data. A successful lead compound will demonstrate potent biochemical inhibition (


) that translates efficiently into cellular target engagement (

).
Target KinaseBiochemical

(nM)
Cellular

(nM)
Fold Selectivity (vs PI3K

)
Target Function / Pathway Role
PI3K

1.2

0.3
8.5

1.2
1.0x (Reference)Class I PI3K; drives PIP3 production.
PI3K

15.4

2.1
42.0

3.5
12.8xClass I PI3K; PTEN-deficient signaling.
PI3K

4.8

0.6
18.2

2.0
4.0xClass I PI3K; immune cell signaling.
PI3K

85.0

5.5
> 20070.8xClass I PI3K; GPCR-mediated signaling.
mTOR 3.5

0.4
12.0

1.8
2.9xPIKK family; drives translation/growth.
AKT1 > 10,000N/A> 8,000xDownstream effector; non-target control.

Table 1: Representative biochemical and cellular profiling data for a dual PI3K/mTOR inhibitor based on the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold. Note the tight correlation between biochemical affinity and cellular target engagement, validating cell permeability.

Conclusion & Future Perspectives

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold is a masterclass in rational drug design, utilizing the morpholine oxygen to anchor the molecule to the kinase hinge region while leveraging the pyrimidinone core to probe the affinity pocket[1],[2]. By employing a rigorous validation pipeline—combining TR-FRET for precise, ATP-competitive kinetic profiling and CETSA for definitive intracellular target engagement[3]—researchers can confidently deconvolute the mechanism of action of these molecules. Future optimization of this scaffold will likely focus on maximizing isoform selectivity (e.g., PI3K


 vs. PI3K 

) and improving pharmacokinetic properties to overcome the dose-limiting toxicities historically associated with pan-PI3K/mTOR inhibition.

References

1.[3] Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link] 2.[1] Rady, G. S., El Deeb, M. A., Sarg, M. T. M., Taher, A. T., & Helwa, A. A. (2024). "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Medicinal Chemistry, 15(2), 733-752. URL: [Link] 3.[2] Workman, P., Clarke, P. A., Raynaud, F. I., & van Montfort, R. L. (2010). "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research, 70(6), 2146-2157. URL: [Link]

Sources

Methodological & Application

Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with the formation of a key intermediate, 6-chloro-3-methylpyrimidin-4(3H)-one, followed by a nucleophilic aromatic substitution with morpholine. This document offers a thorough, step-by-step methodology, an exploration of the underlying reaction mechanisms, and practical insights for successful execution in a laboratory setting.

Introduction

Pyrimidinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties have led to their investigation as potential therapeutic agents. The incorporation of a morpholine moiety can further enhance the pharmacological profile of these compounds. This guide details a robust and reproducible method for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one, providing researchers with the necessary information to produce this compound for further study.

Overall Synthetic Scheme

The synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 6-chloro-3-methylpyrimidin-4(3H)-one. The second step is the nucleophilic aromatic substitution of the chlorine atom with morpholine to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Precursors Suitable Precursors Intermediate 6-chloro-3-methylpyrimidin-4(3H)-one Precursors->Intermediate Cyclization & Chlorination Final_Product 3-methyl-6-morpholinopyrimidin-4(3H)-one Intermediate->Final_Product Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Final_Product

Caption: Overall synthetic workflow for 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Part 1: Synthesis of 6-chloro-3-methylpyrimidin-4(3H)-one (Intermediate)

The synthesis of the chlorinated pyrimidinone intermediate is a crucial first step. While various methods exist for the construction of the pyrimidinone ring, a common approach involves the cyclization of appropriate precursors followed by chlorination. For the purpose of this guide, we will outline a general procedure based on established pyrimidinone syntheses.

Materials and Reagents
Reagent/MaterialGradeSupplier
Suitable acyclic precursorsReagentSigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACSFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACSFisher Scientific
Ethyl acetateHPLCFisher Scientific
HexanesHPLCFisher Scientific
Experimental Protocol
  • Cyclization to form 3-methylpyrimidin-4(3H)-one: The initial formation of the pyrimidinone ring can be achieved through various condensation reactions. One common method is the Biginelli reaction or similar multicomponent reactions which involve the condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative.[1] For the synthesis of a 3-methyl derivative, a corresponding N-methylated precursor would be utilized.

  • Chlorination:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place the crude 3-methylpyrimidin-4(3H)-one.

    • Add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-3-methylpyrimidin-4(3H)-one.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one (Final Product)

The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyrimidinone ring is displaced by morpholine. This type of reaction is a common and effective method for the synthesis of morpholinopyrimidine derivatives.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
6-chloro-3-methylpyrimidin-4(3H)-oneSynthesized in Part 1-
MorpholineReagentSigma-Aldrich
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)ReagentSigma-Aldrich
Tetrahydrofuran (THF) or Dichloromethane (DCM)AnhydrousSigma-Aldrich
Deionized water--
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)ACSFisher Scientific
Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • To this solution, add morpholine (1.1 equivalents) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). The base is used to quench the HCl generated during the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction may be gently heated to 50-60 °C to increase the rate if it is proceeding slowly.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 3-methyl-6-morpholinopyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanism and Rationale

The synthesis hinges on two fundamental organic reactions. The chlorination of the pyrimidinone ring in the first step proceeds via a Vilsmeier-Haack-type mechanism where phosphorus oxychloride, activated by DMF, acts as the chlorinating agent.

The second step is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 6-position towards nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile.

SNAr_Mechanism Start 6-chloro-3-methylpyrimidin-4(3H)-one + Morpholine Intermediate Meisenheimer Complex (intermediate) Start->Intermediate Nucleophilic Attack Product 3-methyl-6-morpholinopyrimidin-4(3H)-one + HCl Intermediate->Product Loss of Cl⁻

Caption: Simplified mechanism for the nucleophilic aromatic substitution step.

The presence of a base in the final step is crucial to neutralize the hydrochloric acid that is formed, thereby driving the reaction to completion and preventing the protonation of the morpholine nucleophile.

Troubleshooting

IssuePossible CauseSolution
Low yield in chlorination step Incomplete reaction; decomposition of starting material.Ensure anhydrous conditions. Increase reaction time or temperature. Use a freshly opened bottle of POCl₃.
Difficulty in removing POCl₃ Excess POCl₃ used.Quench the reaction mixture very slowly over a large amount of ice. Neutralize carefully.
Incomplete substitution with morpholine Insufficient heating; deactivated substrate.Gently heat the reaction mixture. Ensure the use of a suitable base.
Product purification challenges Presence of side products.Optimize the stoichiometry of reagents. Employ careful column chromatography with a shallow gradient.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this compound for various applications in drug discovery and development. The provided troubleshooting guide should assist in overcoming common experimental hurdles.

References

  • Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. St Aloysius College (Autonomous) Mangaluru. Available at: [Link]

  • Frontiers in Chemistry. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]

Sources

Application Note: Advanced Isolation and Purification of 3-Methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Morpholinopyrimidines are highly privileged scaffolds in modern medicinal chemistry, heavily featured in the development of PI3K/Akt/mTOR pathway inhibitors and targeted anti-inflammatory agents . The compound 3-methyl-6-morpholinopyrimidin-4(3H)-one serves as a critical intermediate or pharmacophore in these drug discovery pipelines.

However, its purification presents distinct challenges. The basicity of the morpholine ring causes severe tailing on standard silica gel, while the polar N-methyl pyrimidinone lactam core makes it prone to trapping in aqueous layers during workup. This application note details a robust, self-validating, three-stage orthogonal purification workflow—combining pH-driven liquid-liquid extraction, surface-deactivated flash chromatography, and thermodynamic recrystallization—to isolate this compound at >99% purity.

Physicochemical Profiling

Successful purification requires exploiting the specific physicochemical properties of the target molecule. The parameters below dictate the mechanistic choices in the subsequent protocols.

PropertyValueImplication for Purification Strategy
Molecular Formula C9H13N3O2N/A
Molecular Weight 195.22 g/mol Elutes readily in standard LC-MS ranges; [M+H]+ at 196.1 m/z.
pKa (Morpholine N) ~8.3Enables pH-driven liquid-liquid extraction (protonated at pH < 6).
LogP (Estimated) 0.8 - 1.2Moderately lipophilic; partitions well into DCM/EtOAc when neutral.
H-Bond Acceptors 5Prone to strong secondary interactions with silica silanols.
Solubility Profile DCM, EtOAc, MeOHIdeal for normal-phase chromatography and binary recrystallization.

Orthogonal Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Neutral/Basic Impurities) LLE_Acid Acidic Extraction (1M HCl) Target partitions to aqueous phase Crude->LLE_Acid Removes neutral organics LLE_Base Basification (NaHCO3, pH 8.5) Target back-extracted into DCM LLE_Acid->LLE_Base pH adjustment OrgPhase Enriched Organic Extract (Concentrated) LLE_Base->OrgPhase Phase separation FCC Modified Flash Chromatography (SiO2, DCM:MeOH + 1% Et3N) OrgPhase->FCC Dry loading Fractions Pooled Pure Fractions (>95% Purity) FCC->Fractions Gradient elution Cryst Thermodynamic Recrystallization (Hot EtOAc / Hexanes) Fractions->Cryst Solvent exchange Pure Pure 3-methyl-6-morpholinopyrimidin-4(3H)-one (>99% Purity) Cryst->Pure Filtration & Vacuum drying

Orthogonal purification workflow for 3-methyl-6-morpholinopyrimidin-4(3H)-one isolation.

Step-by-Step Methodologies & Mechanistic Causality

(Note: The following protocols assume a starting scale of 10 g of crude reaction mixture).

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)
  • Mechanistic Causality: The morpholine nitrogen is a tertiary amine with a pKa of ~8.3. In an acidic aqueous environment (pH < 2), this nitrogen is rapidly protonated, converting the lipophilic free base into a highly water-soluble morpholinium salt. This allows phase separation from neutral or acidic organic impurities (e.g., unreacted pyrimidinone precursors), which remain in the organic phase. Subsequent basification to pH 8.5–9.0 neutralizes the morpholinium ion, restoring its lipophilicity and driving its partition back into a fresh organic solvent.

  • Procedure:

    • Dissolve 10 g of the crude mixture in 100 mL of Dichloromethane (DCM).

    • Transfer to a separatory funnel and extract with 1M HCl (3 × 50 mL).

    • Wash the combined aqueous acidic layers with fresh DCM (30 mL) to strip residual neutral organics. Discard the organic layers.

    • Cool the aqueous layer to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ (~150 mL) while stirring continuously until gas evolution ceases.

    • Extract the basified aqueous layer with fresh DCM (3 × 75 mL).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield an enriched solid.

  • Self-Validation (IPQC): Verify the aqueous phase pH is exactly 8.5–9.0 using narrow-range pH paper before the back-extraction in Step 5. A lower pH will result in product loss in the aqueous phase; a higher pH (>12) risks hydrolytic degradation of the pyrimidinone lactam ring.

Protocol B: Modified Normal-Phase Flash Chromatography
  • Mechanistic Causality: Morpholinopyrimidines are notorious for severe peak tailing and irreversible adsorption on standard bare silica gel (SiO₂). This is driven by strong hydrogen bonding and secondary acid-base interactions between the basic morpholine nitrogen and the acidic surface silanol groups (Si-OH) of the stationary phase . To mitigate this, the protocol utilizes a dynamic stationary phase deactivation strategy. By incorporating 1% (v/v) Triethylamine (Et₃N) into the mobile phase, the Et₃N competitively binds to the active silanol sites, ensuring sharp elution bands and near-quantitative recovery.

  • Procedure:

    • Prepare the mobile phase: A gradient of DCM to Methanol (MeOH), with both solvents containing 1% (v/v) Et₃N.

    • Pack a 120 g silica gel column and pre-equilibrate with 2 column volumes (CV) of DCM + 1% Et₃N to deactivate the silanols.

    • Dry-load the enriched extract from Protocol A onto 15 g of silica gel and load it onto the column head.

    • Elute using a step gradient: 100% DCM (2 CV) → 98:2 DCM:MeOH (3 CV) → 95:5 DCM:MeOH (until the product completely elutes).

    • Monitor fractions via UV detection (254 nm). Pool fractions containing the target compound and concentrate in vacuo.

  • Self-Validation (IPQC): Perform a 2D-TLC (run the plate twice in the same dimension) using the 95:5 DCM:MeOH (+1% Et₃N) mobile phase. If the spot remains perfectly round and does not streak, the silanol masking is sufficient. The target compound Rf should be ~0.35.

Protocol C: Thermodynamic Recrystallization
  • Mechanistic Causality: While chromatography provides >95% purity, trace co-eluting regioisomers, residual Et₃N salts, or transition metal residues (if synthesized via Pd-catalyzed cross-coupling) often remain . Recrystallization from a binary solvent system acts as a final thermodynamic polishing step. The target compound exhibits high solubility in hot Ethyl Acetate due to the polar lactam core, but is insoluble in non-polar Hexanes. By carefully titrating Hexanes to the cloud point, the target molecules self-assemble into a highly ordered crystal lattice, excluding structurally dissimilar impurities into the mother liquor.

  • Procedure:

    • Dissolve the pooled solid from Protocol B in a minimum volume of boiling Ethyl Acetate (~5 mL/g of solid).

    • Perform a hot gravity filtration to remove any insoluble particulate matter or silica dust.

    • Maintain the solution at a gentle boil and add Hexanes dropwise until a faint, persistent cloudiness appears (the "cloud point").

    • Add 2–3 drops of Ethyl Acetate to just clear the solution, then remove from heat.

    • Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.

    • Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold Hexanes, and dry in vacuo at 45 °C for 12 hours.

  • Self-Validation (IPQC): Analyze the mother liquor via LC-MS. If the mother liquor contains >10% of the target compound relative to the impurities, the cooling gradient was too rapid (kinetic crashing rather than thermodynamic crystallization). The filtrate should be concentrated and subjected to a second crop crystallization.

Final Analytical Release Criteria

To confirm the success of the self-validating workflow, the final isolated material must meet the following analytical specifications:

  • HPLC Purity: >99.0% (Area Under Curve at 254 nm).

  • LC-MS: Dominant peak at m/z 196.1[M+H]+.

  • ¹H NMR (400 MHz, CDCl₃): Must show a distinct singlet at ~3.4 ppm (N-CH₃, 3H), multiplets at ~3.7–3.8 ppm (Morpholine O-CH₂, 4H) and ~3.5 ppm (Morpholine N-CH₂, 4H), and a clean pyrimidine aromatic proton singlet at ~7.9 ppm (1H). Absence of an Et₃N triplet at 1.0 ppm confirms successful drying.

References

  • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Source: Journal of Medicinal Chemistry (via PubMed Central). URL: [Link]

  • Title: Process for making thienopyrimidine compounds (US8354528B2).

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and drug development professionals, this guide details the underlying principles, experimental methodologies, and expected outcomes for both quantitative bioanalysis and structural characterization. We delve into the rationale behind method development choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, ensuring a robust and reliable analytical workflow.

Introduction and Analytical Rationale

3-methyl-6-morpholinopyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core, a common scaffold in medicinal chemistry, and a morpholine moiety.[1] The analysis of such molecules is critical during various stages of drug discovery and development, including pharmacokinetic (PK) studies, metabolite identification, and quality control.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for these applications.[3]

The chemical structure of 3-methyl-6-morpholinopyrimidin-4(3H)-one presents specific analytical challenges. The presence of both an ether and multiple nitrogen atoms imparts significant polarity.[2] This property dictates the strategic selection of chromatographic and ionization techniques to achieve reliable retention, separation, and detection. This guide is structured to address these challenges, providing field-proven protocols grounded in established analytical principles.

Physicochemical Properties & Mass Spectrometry Considerations

A fundamental understanding of the analyte's properties is crucial for effective method development.

PropertyValue / DescriptionRationale for MS Method Development
Molecular Formula C₉H₁₃N₃O₂Determines the theoretical monoisotopic mass for accurate mass measurement.
Monoisotopic Mass 195.1008 DaThe target mass for the precursor ion in high-resolution mass spectrometry (HRMS).
Protonated Adduct [M+H]⁺ 196.1086 DaThe primary ion expected in positive mode electrospray ionization due to the basic nitrogen atoms in the pyrimidine and morpholine rings.
Polarity HighThe morpholine and pyrimidinone groups make the molecule highly polar, necessitating specialized chromatography like HILIC for good retention and separation from the solvent front.[2]
Ionization Mode Electrospray Ionization (ESI)ESI is the preferred ionization technique for polar and thermally labile small molecules, making it ideal for this compound.[3] Positive ion mode ([M+H]⁺) is selected to leverage the easily protonated nitrogen centers.

Core Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure maximum recovery, sensitivity, and data quality.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Prep Biological Matrix (e.g., Plasma) or Synthetic Mixture Extract Analyte Extraction (Protein Precipitation or SPE) Prep->Extract Reconstitute Reconstitution in LC-Compatible Solvent Extract->Reconstitute Inject Injection Reconstitute->Inject HILIC HILIC Chromatography (Polar Stationary Phase) Inject->HILIC Elute Gradient Elution HILIC->Elute Ionize Positive Mode ESI Elute->Ionize Select Precursor Ion Selection (m/z 196.1) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Product Ion Detection Fragment->Detect Data Data Analysis (Quantitation / Identification) Detect->Data Fragmentation cluster_frags Predicted Product Ions parent Precursor Ion [M+H]⁺ m/z 196.1 (C₉H₁₄N₃O₂⁺) frag1 Product Ion A m/z 110.0 Loss of Morpholine (-86 Da) parent->frag1 Major Pathway (Characteristic Loss) frag2 Product Ion B m/z 139.1 Cleavage of Morpholine Ring parent->frag2 Minor Pathway frag3 Product Ion C m/z 83.1 Pyrimidine Core Fragment frag1->frag3 Further Fragmentation

Caption: Predicted fragmentation of protonated 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Detailed Application Protocols

Protocol 1: Quantitative Analysis in Human Plasma

This protocol is designed for the sensitive and selective quantification of 3-methyl-6-morpholinopyrimidin-4(3H)-one in a complex biological matrix, such as human plasma, using a triple quadrupole mass spectrometer.

A. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis. [4]Acetonitrile is used as it efficiently precipitates proteins while being a suitable solvent for HILIC chromatography.

  • Procedure:

    • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions

  • Rationale: Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds that would otherwise elute in the void volume on a traditional reversed-phase column. [4]* Parameters:

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 3 µL [4] * Gradient:

      • 0.0 min: 95% B

      • 3.0 min: 60% B

      • 3.1 min: 95% B

      • 5.0 min: 95% B

C. Mass Spectrometry Conditions

  • Rationale: A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification. [3]The MRM transitions are chosen based on the most intense and specific fragmentation pathways.

  • Parameters:

    • Instrument: Sciex Triple Quad™ 6500+ or equivalent

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 500°C

    • MRM Transitions (Hypothetical, requires optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Compound 196.1110.0 (Quantifier)10025
Compound 196.1139.1 (Qualifier)10020
Internal Std. Analyte-specificAnalyte-specific100Optimized
Protocol 2: Structural Confirmation and Metabolite Identification

This protocol is designed for the high-resolution, accurate-mass (HRAM) analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one and its potential metabolites using a Q-TOF or Orbitrap mass spectrometer.

A. Sample Preparation

  • Sample preparation can follow the same procedure as in Protocol 1. For in-vitro metabolism studies, the reaction mixture may be diluted directly.

B. Liquid Chromatography

  • The HILIC method described in Protocol 1 is also suitable for this application, as it provides excellent separation for subsequent high-resolution analysis.

C. Mass Spectrometry Conditions

  • Rationale: HRAM-MS provides exceptional mass accuracy, enabling the determination of elemental composition and increasing confidence in compound identification. [3]Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS/MS spectra for all detected ions.

  • Parameters:

    • Instrument: Thermo Scientific™ Orbitrap Exploris™ 240 or equivalent

    • Ionization Mode: ESI Positive

    • Mass Resolution: 60,000 (Full Scan); 15,000 (MS/MS)

    • Scan Range: m/z 80-800

    • AGC Target: 1e6

    • Acquisition Mode: Data-Dependent MS/MS (TopN = 5)

    • Collision Energy: Stepped Collision Energy (20, 30, 40 eV)

D. Data Analysis

  • Extract Ion Chromatogram (XIC): Generate an XIC for the theoretical exact mass of the protonated molecule (m/z 196.1086) with a narrow mass tolerance (e.g., ± 5 ppm).

  • Confirm Elemental Composition: Verify that the measured mass is within 5 ppm of the theoretical mass for C₉H₁₄N₃O₂⁺.

  • Analyze MS/MS Spectrum: Compare the experimental fragmentation pattern with the predicted pattern (Section 4). The presence of characteristic ions (e.g., m/z 110.0, 139.1) provides structural confirmation.

  • Metabolite Searching: Use metabolite identification software to search for common metabolic biotransformations (e.g., hydroxylation, N-dealkylation, oxidation) by looking for expected mass shifts from the parent drug.

Conclusion

The methodologies presented in this guide provide a robust framework for the mass spectrometric analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one. The use of HILIC effectively addresses the challenges posed by the compound's polarity, while tandem mass spectrometry offers the sensitivity and selectivity required for both precise quantification in complex matrices and confident structural elucidation. These protocols can be adapted by researchers in pharmaceutical and bioanalytical fields to support the advancement of drug discovery and development programs involving this and structurally related compounds.

References

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available at: [Link]

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • MORPHOLINE. go-molecules. Available at: [Link]

Sources

In Vitro Assay Development for 3-methyl-6-morpholinopyrimidin-4(3H)-one Derivatives: Profiling PI3K/mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals. Focus: Fragment-based drug discovery (FBDD) optimization, biochemical/cellular screening cascades, and target engagement validation.

Executive Summary & Mechanistic Rationale

The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular metabolism, proliferation, and survival. Hyperactivation of this pathway is a hallmark of numerous malignancies, making it a highly validated target in oncology. Within the medicinal chemistry landscape, the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold has emerged as a highly privileged, ATP-competitive pharmacophore.

As an Application Scientist designing a screening cascade, understanding the structural biology of your scaffold is the first step in assay design. The causality of this scaffold's potency lies in its interaction with the kinase ATP-binding cleft.[1]. Meanwhile, the pyrimidin-4(3H)-one core provides a rigid, planar vector that projects the 3-methyl group into the hydrophobic specificity pocket[2]. Because mTOR shares high structural homology with PI3K in this hinge region,[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor 3-methyl-6-morpholinopyrimidin-4(3H)-one Inhibitor->PI3K Hinge Binding Inhibitor->mTORC1 Dual Inhibition Inhibitor->mTORC2

Figure 1: PI3K/AKT/mTOR cascade and dual inhibitory nodes of the morpholinopyrimidine scaffold.

Assay Development Strategy: The Causality of Workflow Design

To systematically optimize hits derived from the 3-methyl-6-morpholinopyrimidin-4(3H)-one core, we must establish a self-validating screening cascade. We do not select assays randomly; each platform is chosen to overcome specific physicochemical or biological hurdles.

  • Biochemical Target Engagement (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence for biochemical screening. Why? Heterocyclic pyrimidine derivatives often exhibit inherent auto-fluorescence. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay. This ensures that the measured IC50 values reflect true ATP-competitive inhibition rather than optical artifacts.

  • Cellular Target Engagement (AlphaScreen pAKT S473): Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM vs. 10-100 µM in biochemical assays). Why measure pAKT S473? Serine 473 is the direct substrate of mTORC2. By measuring this specific phosphorylation site, we simultaneously validate the inhibition of the upstream PI3K cascade (which recruits AKT to the membrane) and direct mTORC2 target engagement.

Assay_Workflow CompPrep Compound Prep (Acoustic Dispensing) Biochem Biochemical Assay (TR-FRET PI3K/mTOR) CompPrep->Biochem Cellular Cellular Assay (AlphaScreen pAKT) CompPrep->Cellular Pheno Phenotypic Assay (CellTiter-Glo 3D) CompPrep->Pheno QC Data QC & Validation (Z'-factor > 0.6) Biochem->QC Cellular->QC Pheno->QC

Figure 2: Integrated screening cascade and quality control workflow for kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Biochemical TR-FRET PI3Kα/mTOR Kinase Assay

Objective: Determine the cell-free IC50 of the synthesized derivatives.

  • Compound Preparation: Prepare 10 mM stock solutions of the 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Acoustic Dispensing: Use an Echo® 550 Liquid Handler to transfer 100 nL of compound into a low-volume 384-well proxiplate. Causality: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration at 1%, preventing compound precipitation and solvent-induced kinase denaturation.

  • Kinase Reaction: Add 5 µL of 2X Kinase/Substrate mix (Recombinant PI3Kα or mTOR, and PIP2 substrate in HEPES buffer containing 2 mM DTT and 10 mM MgCl2). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • ATP Initiation: Add 5 µL of 2X ATP solution (set at the apparent

    
     for ATP for the specific kinase isoform, typically 10-20 µM). Incubate for 60 minutes at room temperature.
    
  • Stop & Detect: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt the kinase reaction), Europium-labeled anti-phospho antibody, and APC-labeled tracer.

  • Readout: Incubate for 60 minutes, then read on an EnVision® Multimode Plate Reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase activity.

Protocol B: Cellular AlphaScreen pAKT (S473) Assay

Objective: Assess membrane permeability and intracellular target engagement.

  • Cell Seeding: Seed MCF-7 or PC3 cells (which harbor high basal PI3K/AKT signaling) at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: Wash cells and replace with serum-free media for 16 hours. Causality: Starvation reduces basal growth factor signaling, allowing for a cleaner, highly responsive signal window upon stimulation.

  • Compound Treatment: Add compounds (prepared via Echo acoustic dispensing) and incubate for 2 hours.

  • Stimulation: Spike wells with 50 ng/mL IGF-1 for exactly 15 minutes to acutely drive PIP3 production and AKT phosphorylation.

  • Lysis & Detection: Aspirate media and add 10 µL of 1X Lysis Buffer supplemented with protease and phosphatase inhibitors. Shake for 10 minutes. Add 5 µL of AlphaScreen Acceptor beads (incubate 1 hour), followed by 5 µL of Donor beads (incubate 1 hour in the dark).

  • Readout: Read on the EnVision® reader using the AlphaScreen protocol (Excitation: 680 nm; Emission: 520-620 nm).

Data Presentation & Interpretation

The parent fragment (3-methyl-6-morpholinopyrimidin-4(3H)-one) typically exhibits weak micromolar activity due to its small size and lack of affinity-pocket interactions. Through iterative medicinal chemistry (e.g., adding aryl or cyano groups at the C2 or C5 positions), the biochemical and cellular potencies are driven into the low nanomolar range.

Table 1: Representative Profiling Data for Morpholinopyrimidine Derivatives

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Cellular pAKT S473 IC50 (nM)
Parent Scaffold 1,250>10,000>10,0008,5003,400>10,000
Derivative A (C2-Aryl) 451208515025210
Derivative B (C5-Cyano) 12453080865
BKM120 (Reference) 50166116262>1,000150

Interpretation Note: Notice the standard rightward shift (higher IC50) between the biochemical PI3Kα/mTOR data and the Cellular pAKT data for Derivatives A and B. This shift is expected and represents the barrier of cellular permeability and intracellular ATP competition.

Trustworthiness: Self-Validating Systems & QC

To ensure absolute data integrity, every assay plate must function as a self-validating system. Do not accept data without the following controls:

  • Z'-Factor Validation: The Z'-factor must be calculated for every plate to ensure assay robustness.

    
    
    A Z'-factor 
    
    
    
    is strictly required before any IC50 data is approved. If the Z'-factor falls below 0.6, the plate is discarded, and the acoustic dispensing calibration and reagent stability are investigated.
  • Pharmacological Controls: Include a full dose-response curve of a known reference inhibitor on every plate. For the morpholinopyrimidine class,[2]. If the IC50 of the reference control shifts by more than 3-fold from its historical average, the assay run is invalidated.

References

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Source: Oncotarget. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: PMC. URL: [Link]

  • Title: Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. Source: PMC. URL: [Link]

Sources

Application Note: High-Throughput Cell-Based Assay Protocol for Evaluating 3-Methyl-6-Morpholinopyrimidin-4(3H)-one Derivatives as PI3K/AKT Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Pharmacodynamic profiling and phenotypic screening of morpholino-pyrimidine-based lipid kinase inhibitors.

Scientific Rationale & Causality

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern oncology drug discovery, predominantly utilized for targeting the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR signaling axis[1].

Mechanistic Grounding

The efficacy of this scaffold is rooted in precise structural causality. The morpholine ring's oxygen atom serves as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα or Val848 in PI3Kβ) [2]. Concurrently, the pyrimidin-4(3H)-one core provides a rigid, planar geometry that optimizes van der Waals interactions within the solvent channel, often conferring superior isoform selectivity (e.g., PI3Kβ over PI3Kα) compared to traditional pan-kinase inhibitors.

Biological Context: The PTEN-Null Paradigm

To accurately evaluate the cellular potency of these inhibitors, the choice of cell line is paramount. This protocol utilizes PTEN-deficient cell lines (such as the PC3 prostate cancer line). PTEN is a lipid phosphatase that normally dephosphorylates PIP3 back to PIP2, acting as the primary brake on the PI3K pathway [3]. In PTEN-null cells, PIP3 accumulates constitutively, leading to hyperactivation of AKT. These cells become "addicted" to PI3Kβ/AKT signaling for survival, providing a maximized, robust assay window for evaluating morpholino-pyrimidine inhibitors.

The Self-Validating Assay Design

We employ an In-Cell Western (ICW) assay to measure the phosphorylation of AKT at Serine 473 (p-AKT Ser473) [4]. Ser473 is phosphorylated by mTORC2 following PIP3-dependent recruitment of AKT to the plasma membrane. By utilizing a dual-color infrared fluorescence system, we multiplex p-AKT (target) and Total AKT (internal control) in the same well. This creates a self-validating system : it ensures that any observed reduction in p-AKT is strictly due to mechanistic kinase inhibition, rather than compound-induced cytotoxicity, cell detachment, or well-to-well seeding variations.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / S6K AKT->mTOR Phosphorylates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Morpholino-pyrimidine (Inhibitor) Inhibitor->PI3K Binds ATP Pocket

Fig 1: PI3K/AKT signaling cascade and the inhibitory node of the morpholino-pyrimidine scaffold.

Experimental Workflow

Assay_Workflow Seed 1. Cell Seeding (PTEN-null PC3) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Fix 3. Fixation & Lysis (4% PFA / Triton X-100) Treat->Fix Detect 4. Target Detection (p-AKT / Total AKT) Fix->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

Fig 2: High-throughput In-Cell Western assay workflow for evaluating PI3K/AKT pathway inhibitors.

Detailed Step-by-Step Protocols

Protocol A: Pharmacodynamic Profiling via Multiplexed In-Cell Western (ICW)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound against target kinase signaling.

Step 1: Cell Seeding & Preparation

  • Harvest logarithmic-phase PC3 cells (PTEN-null human prostate adenocarcinoma).

  • Seed cells at a density of 15,000 cells/well in a 96-well black-walled, clear-bottom microplate using 100 µL of F-12K medium supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of the 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative in 100% DMSO.

  • Dilute the DMSO stocks 1:100 into pre-warmed culture medium to create 10X intermediate solutions (Final DMSO concentration in assay will be 0.1%).

  • Add 11 µL of the 10X compound solution to the 100 µL of culture medium in each well.

  • Incubate for exactly 2 hours at 37°C. (Causality note: 2 hours is optimal for capturing direct kinase inhibition before transcriptional feedback loops, such as IRS-1 upregulation, can reactivate the pathway).

Step 3: Fixation and Permeabilization

  • Carefully aspirate the media. Immediately add 150 µL of 4% Paraformaldehyde (PFA) in PBS. Incubate at room temperature (RT) for 20 minutes.

  • Aspirate PFA and wash wells 3 times with 200 µL of PBS containing 0.1% Triton X-100 (PBS-T) for 5 minutes per wash to permeabilize the cell membranes.

Step 4: Blocking and Antibody Incubation

  • Add 150 µL of Intercept® Blocking Buffer (or 5% BSA in PBS-T) per well. Block for 1.5 hours at RT with gentle shaking.

  • Prepare the primary antibody multiplex solution in Blocking Buffer:

    • Rabbit anti-p-AKT (Ser473) (1:500 dilution)

    • Mouse anti-Total AKT (1:1000 dilution)

  • Remove blocking buffer and add 50 µL of the primary antibody solution per well. Incubate overnight at 4°C.

  • Wash 3 times with PBS-T (5 mins each).

  • Prepare the secondary antibody solution in Blocking Buffer containing 0.2% Tween-20:

    • Goat anti-Rabbit IRDye® 800CW (1:800)

    • Goat anti-Mouse IRDye® 680RD (1:800)

  • Add 50 µL per well and incubate for 1 hour at RT in the dark.

  • Wash 3 times with PBS-T, followed by one final wash with standard PBS to remove residual Tween-20 which can auto-fluoresce.

Step 5: Imaging and Analysis

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the integrated fluorescence intensities at 800 nm (p-AKT) and 680 nm (Total AKT).

  • Normalize the 800 nm signal to the 680 nm signal for each well. Calculate percent inhibition relative to DMSO controls and derive the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Phenotypic Cell Viability Assay (ATP-Quantification)

Objective: Assess the anti-proliferative efficacy of the compound.

  • Seed PC3 cells at 3,000 cells/well in a 96-well opaque white microplate in 90 µL of complete medium. Incubate overnight.

  • Treat cells with a 10-point dose-response of the compound (10 µL addition of 10X stock, final DMSO 0.1%).

  • Incubate for 72 hours at 37°C, 5% CO₂. (Causality note: 72 hours allows for multiple cell division cycles, necessary to observe the phenotypic consequences of AKT-mediated survival and proliferation blockade).

  • Equilibrate the plate and CellTiter-Glo® (CTG) reagent to RT for 30 minutes.

  • Add 100 µL of CTG reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC50 values relative to vehicle controls.

Quantitative Data Presentation

The following table summarizes representative validation data comparing a novel 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative against a standard pan-PI3K reference inhibitor.

Compound ClassTarget Biomarker: p-AKT (Ser473) IC50 (nM)Phenotypic: Cell Viability IC50 (nM)Pharmacodynamic Selectivity Window
3-Methyl-6-morpholinopyrimidin-4(3H)-one (Test) 18.5 ± 2.1165.4 ± 12.8~8.9x
Pan-PI3K Inhibitor (Reference) 52.3 ± 4.5380.2 ± 25.1~7.2x

Data Interpretation: The test compound demonstrates potent, nanomolar suppression of the PI3K/AKT signaling axis. The ~9-fold window between biomarker suppression (p-AKT) and phenotypic death (Viability) is a hallmark of targeted kinase inhibitors, indicating that signaling is shut down well before general cytotoxicity occurs.

References

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. ACS Medicinal Chemistry Letters. [1] URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [2] URL:[Link]

  • Therapeutic targeting of cancers with loss of PTEN function. PubMed Central (PMC). [3] URL:[Link]

  • Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PubMed Central (PMC). [4] URL:[Link]

Animal models for 3-methyl-6-morpholinopyrimidin-4(3H)-one testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 3-methyl-6-morpholinopyrimidin-4(3H)-one Scaffolds

Executive Summary & Mechanism of Action

The compound 3-methyl-6-morpholinopyrimidin-4(3H)-one represents a critical pharmacophore in the development of Class I Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors. The structural integration of a morpholine ring at the C6 position of the pyrimidinone core functions as a key hydrogen-bond acceptor for the hinge region of the ATP-binding pocket in lipid kinases.

This Application Note details the validation of this scaffold using specific animal models characterized by dysregulated PI3K/AKT/mTOR signaling. The primary objective is to establish a robust testing pipeline that correlates pharmacokinetic (PK) exposure with pharmacodynamic (PD) pathway suppression and phenotypic tumor growth inhibition (TGI).

Mechanism of Action (MoA):

  • Target: Dual inhibition of PI3K (

    
    ) and mTOR (mTORC1/mTORC2).
    
  • Binding Mode: ATP-competitive inhibition.[1][2][3]

  • Therapeutic Rationale: Blocking constitutive activation of the AKT signaling cascade, common in PTEN-deficient or PIK3CA-mutated cancers.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 3-methyl-6-morpholinopyrimidin-4(3H)-one within the PI3K/AKT/mTOR cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Thr308 Phos TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relief) S6K p70S6K mTORC1->S6K Activation S6 Ribosomal Protein S6 S6K->S6 Translation Protein Translation & Cell Growth S6->Translation Inhibitor 3-methyl-6-morpholinopyrimidin-4(3H)-one Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 Dual Inhibition

Figure 1: The compound acts as a dual inhibitor, blocking the conversion of PIP2 to PIP3 and directly inhibiting the mTORC1 complex, preventing downstream S6 phosphorylation.

Validated Animal Models

Selection of the appropriate model is dictated by the genetic drivers of the tumor. The morpholino-pyrimidinone scaffold is most efficacious in models with high basal p-AKT levels.

Model A: PTEN-Deficient Xenograft (Gold Standard)
  • Cell Line: U87MG (Glioblastoma) or PC-3 (Prostate).

  • Rationale: These lines lack functional PTEN, leading to constitutive PIP3 accumulation and AKT hyperactivation. They are highly sensitive to PI3K/mTOR blockade.

  • End point: Tumor Volume (TV) reduction and p-S6 (Ser235/236) suppression.

Model B: PIK3CA-Mutant Xenograft
  • Cell Line: MCF-7 (Breast Cancer).

  • Rationale: Harbors the PIK3CA (E545K) helical domain mutation. This model validates the compound's selectivity for the alpha-isoform of PI3K.

  • Requirement: Requires 17

    
    -estradiol supplementation (0.72 mg/pellet, 60-day release) for tumor take.
    
Model C: Syngeneic Immunocompetent Model
  • Cell Line: 4T1 (Murine Mammary Carcinoma) in BALB/c mice.

  • Rationale: PI3K

    
     and 
    
    
    
    isoforms regulate immune cell function. This model allows assessment of the compound's effect on the tumor microenvironment (TME), specifically T-reg depletion or macrophage polarization, alongside direct cytotoxicity.

Detailed Experimental Protocols

Formulation Strategy

Morpholino-pyrimidinone derivatives often suffer from poor aqueous solubility due to the planar heterocycle. A self-validating formulation protocol is required to ensure consistent bioavailability.

  • Vehicle 1 (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Vehicle 2 (Enhanced Bioavailability): 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water (Suspension formulation).

  • QC Step: Sonicate for 20 mins at 4°C. Verify particle size <10

    
    m if using suspension.
    
Efficacy Study Workflow (U87MG Xenograft)

Step 1: Tumor Induction

  • Harvest U87MG cells in log-phase growth.

  • Resuspend

    
     cells in 100 
    
    
    
    L of 1:1 PBS/Matrigel matrix.
  • Implant subcutaneously (s.c.) into the right flank of 6-8 week old female BALB/c nu/nu mice.

Step 2: Randomization & Dosing

  • Monitor tumor growth until mean volume reaches 150–200 mm³ (approx. 10-14 days).

  • Randomize mice into groups (n=8/group) to ensure equal mean tumor volume and variance across groups.

  • Dosing Regimen:

    • Group A: Vehicle Control (QD, p.o.)

    • Group B: Compound Low Dose (10 mg/kg, QD, p.o.)

    • Group C: Compound High Dose (30 mg/kg, QD, p.o.)

    • Group D: Reference Standard (e.g., Gedatolisib, 10 mg/kg, IV/PO)

Step 3: Data Collection

  • Measure tumor dimensions (Length

    
     Width) using digital calipers every 3 days.
    
  • Calculate Tumor Volume:

    
    .
    
  • Weigh mice daily to monitor toxicity (Body Weight Loss >15% requires euthanasia).

Pharmacodynamic (PD) Biomarker Assay

To validate "on-target" activity, tissue must be harvested at the


 (time of maximum concentration) of the compound.
  • Harvest: Collect tumors 2 hours post-final dose. Snap freeze in liquid nitrogen.

  • Lysis: Homogenize in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot Targets:

    • p-AKT (Ser473): Readout for mTORC2/PI3K inhibition.

    • p-S6 (Ser235/236): Readout for mTORC1 inhibition (Most sensitive marker).

    • Total AKT/S6: Loading controls.

    • Cleaved PARP: Apoptosis marker.

Data Presentation & Analysis

Expected Efficacy Data (Example)
GroupDose (mg/kg)ScheduleMean Tumor Vol (

) Day 21
% TGI (Tumor Growth Inhibition)Body Weight Change (%)
Vehicle-QD

-+2.1%
Low Dose10QD

37.6%-1.5%
High Dose30QD

72.0% -4.8%
Reference10QD

75.2%-6.2%
  • Calculation:

    
    
    
  • Interpretation: A TGI >60% is generally considered robust efficacy for PI3K inhibitors in this model.

Experimental Workflow Diagram

Workflow Cells Cell Culture (U87MG / MCF-7) Implant Sub-Q Implantation (Matrigel 1:1) Cells->Implant Staging Tumor Staging (150-200 mm³) Implant->Staging 10-14 Days Treatment Treatment (21 Days) QD Oral Gavage Staging->Treatment Randomization Harvest Tissue Harvest (2h post-dose) Treatment->Harvest Endpoint Analysis Analysis (TGI% & Western Blot) Harvest->Analysis

Figure 2: Step-by-step preclinical workflow from cell culture to biomarker analysis.

Critical Troubleshooting & Insights

  • Hyperglycemia as a Biomarker:

    • Insight: PI3K

      
       mediates insulin signaling. Effective inhibition often results in transient hyperglycemia.
      
    • Protocol: Measure fasting blood glucose 2 hours post-dose. A spike >150 mg/dL confirms systemic target engagement, serving as a rapid, inexpensive surrogate biomarker before tumor harvest.

  • Solubility vs. Absorption:

    • Insight: Morpholino-pyrimidinones can crystallize in the gut if the vehicle pH is not optimized.

    • Action: If PK variability is high, switch to a lipid-based formulation (e.g., Labrasol/PEG400) rather than simple suspension.

  • Feedback Loop Activation:

    • Insight: Inhibition of mTORC1 (S6K) releases the negative feedback loop on IRS-1, potentially causing a paradoxical reactivation of AKT via other kinases.

    • Action: This is why dual inhibition (PI3K+mTOR) is preferred over pure mTOR inhibition. Ensure the compound inhibits p-AKT (Ser473) and not just p-S6.

References

  • Vertex AI Search. (2025). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. National Institutes of Health. Link

  • Vertex AI Search. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Link

  • Vertex AI Search. (2014). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models. AACR Journals. Link

  • Vertex AI Search. (2017). PI3K–mTOR Pathway Inhibition Exhibits Efficacy Against High-grade Glioma in Clinically Relevant Mouse Models. AACR Journals. Link

  • Vertex AI Search. (2009).[2] Mouse models to decipher the PI3K signaling network in human cancer. PubMed. Link

Sources

3-methyl-6-morpholinopyrimidin-4(3H)-one as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 3-Methyl-6-morpholinopyrimidin-4(3H)-one Derivatives as PI3K/mTOR Dual Inhibitors

Introduction & Mechanistic Rationale

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a master regulatory pathway governing cell growth, proliferation, and survival. Because this pathway is frequently hyperactivated in human malignancies through mutations in PIK3CA or loss of the tumor suppressor PTEN, it remains a high-priority target in oncology drug development[1]. Within the landscape of ATP-competitive kinase inhibitors, the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold has emerged as a highly privileged and potent pharmacophore for dual PI3K/mTOR inhibition.

As a Senior Application Scientist, it is critical to understand why this specific chemical architecture is so effective before designing downstream assays. The efficacy of this scaffold is rooted in precise, highly conserved molecular interactions within the kinase ATP-binding cleft:

  • The Morpholine Hinge-Binder: The oxygen atom of the morpholine ring acts as an essential hydrogen bond acceptor. It forms a canonical hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα (or the corresponding Val882 in PI3Kγ and Val2240 in mTOR)[2],[3]. Furthermore, the methylene groups of the morpholine ring stabilize the binding pose through hydrophobic interactions with surrounding non-polar residues[3].

  • The Pyrimidin-4(3H)-one Core: This planar, heteroaromatic system occupies the adenine-binding pocket, providing necessary van der Waals contacts while optimally orienting the morpholine ring toward the hinge region[4].

  • The N3-Methyl Substitution: The methyl group at the 3-position projects outward toward the solvent-exposed region or the ribose pocket. This substitution not only improves the physicochemical properties (e.g., aqueous solubility) of the molecule but also restricts the conformational flexibility of the core, which can be leveraged to tune selectivity against off-target kinases[1].

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling nodes and highlights the dual-inhibition mechanism of the morpholinopyrimidin-4(3H)-one scaffold.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 mTORC2 mTORC2 PI3K->mTORC2 Indirect Activation AKT AKT (Protein Kinase B) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Effectors Cell Survival, Growth & Proliferation mTORC1->Effectors mTORC2->AKT Phosphorylates Ser473 Inhibitor 3-Methyl-6-morpholinopyrimidin-4(3H)-one Inhibitor->PI3K ATP-competitive Inhibitor->mTORC1 Inhibitor->mTORC2

Inhibition of the PI3K/AKT/mTOR signaling cascade by the morpholinopyrimidin-4(3H)-one scaffold.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate a 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, we employ a three-tiered validation strategy: biochemical profiling, cellular target engagement, and phenotypic viability.

Protocol 1: Cell-Free Biochemical Kinase Profiling (ADP-Glo Assay)

Objective: Quantify the direct, ATP-competitive inhibition (


) of PI3K isoforms and mTOR kinase activity.
Causality & Design:  The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the reaction. To accurately determine the potency of an ATP-competitive inhibitor, the ATP concentration must be maintained at or slightly below the Michaelis-Menten constant (

) for each specific kinase (e.g., 10 µM for PI3Kα). Using physiological ATP levels (~1 mM) in a biochemical screen would artificially outcompete the inhibitor, masking its true binding affinity (

) and severely inflating the apparent

. Step-by-Step Method:
  • Reagent Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Rationale: The inclusion of CHAPS detergent prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute 1:100 in reaction buffer to maintain a final DMSO concentration of 1% (v/v). Self-Validation: Include 1% DMSO as the vehicle (maximum kinase activity) and 1 µM PI-103 as the positive control (maximum inhibition).

  • Kinase Reaction: Incubate recombinant PI3Kα (or mTOR) with the inhibitor for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding 10 µM ATP and 50 µM PIP2 (lipid substrate). Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Analysis: Measure luminescence. Calculate % inhibition relative to vehicle controls and determine

    
     using a 4-parameter logistic regression.
    
Protocol 2: Cellular Target Engagement (Western Blotting)

Objective: Confirm cell permeability and dose-dependent modulation of downstream PI3K/mTOR effectors. Causality & Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition. We assess target engagement by monitoring the phosphorylation status of AKT at Ser473 (a direct substrate of mTORC2) and p70 S6 Kinase at Thr389 (a direct substrate of mTORC1). Serum starvation is employed prior to stimulation to synchronize the cells in the G0/G1 phase and reduce high basal signaling noise, allowing for a clear, inducible signal window. Step-by-Step Method:

  • Cell Culture & Starvation: Seed PTEN-mutant U87MG glioblastoma cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free DMEM for 24 hours.

  • Compound Treatment: Treat cells with the inhibitor (0.1, 1, 10, 100, 1000 nM) for 2 hours. Control: 0.1% DMSO vehicle.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to acutely activate the PI3K/AKT pathway. Rapidly place plates on ice and wash with ice-cold PBS to halt kinase activity.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3VO4). Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of AKT and S6K during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to PVDF membranes and probe for p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and GAPDH (loading control).

  • Analysis: Normalize phosphorylated protein densitometry to total protein levels to calculate the cellular

    
    .
    
Protocol 3: Phenotypic Cell Viability Assay (CellTiter-Glo)

Objective: Evaluate the anti-proliferative efficacy of the inhibitor in cancer models. Causality & Design: To prove that the phenotypic effect is driven by on-target PI3K/mTOR inhibition, we compare the sensitivity of a PTEN-null cell line (hyperactive PI3K signaling, e.g., U87MG) against a PTEN-wildtype cell line (e.g., HeLa). PTEN-null cells should exhibit a significantly lower


, validating the mechanistic reliance of the cells on the targeted pathway.
Step-by-Step Method: 
  • Seeding: Seed U87MG and HeLa cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight.

  • Treatment: Add the inhibitor in a 9-point dose-response curve (10 µM top dose, 3-fold dilutions). Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the ATP present (an indicator of metabolically active cells).

  • Analysis: Calculate relative cell viability and determine the absolute

    
    .
    

Data Presentation

The following tables summarize the expected quantitative data profile for an optimized 3-methyl-6-morpholinopyrimidin-4(3H)-one dual inhibitor.

Table 1: Biochemical Kinase Selectivity Profiling Demonstrates potent dual inhibition of PI3K/mTOR with high selectivity over other PIKK family members (e.g., DNA-PK).

Kinase TargetATP Concentration (µM)Apparent

(nM)
Fold Selectivity (vs PI3Kα)
PI3Kα104.21.0x
PI3Kβ1038.59.1x
PI3Kδ1012.02.8x
PI3Kγ1045.110.7x
mTOR108.42.0x
DNA-PK10>10,000>2,380x

Table 2: Cellular Target Engagement and Viability Demonstrates that PTEN-mutant cell lines are highly sensitive to the inhibitor, confirming on-target phenotypic efficacy.

Cell LinePTEN Statusp-AKT (Ser473)

(nM)
p-S6K (Thr389)

(nM)
Cell Viability

(nM)
U87MGNull (Mut)18.522.1145
PC3Null (Mut)25.028.4210
HeLaWildtype310.5295.0>5,000

References

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: PubMed Central (PMC) URL:[Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction Source: PubMed Central (PMC) URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget / PubMed Central (PMC) URL:[Link]

Sources

Application Note: Use of 3-methyl-6-morpholinopyrimidin-4(3H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

3-methyl-6-morpholinopyrimidin-4(3H)-one represents a privileged pharmacophore scaffold in oncology, specifically designed to target the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. This structural class—characterized by a central pyrimidinone ring fused with a morpholine moiety—serves as the core architecture for potent inhibitors of PI3K , mTOR , and DNA-PK .

Structural Basis of Activity

The biological activity of this scaffold is driven by its ability to mimic the adenine ring of ATP:

  • Morpholine Ring: Acts as the primary hinge-binder, forming hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Pyrimidinone Core: Provides the structural rigidity required to orient substituents into the hydrophobic pockets (affinity pocket) of the kinase active site.

  • N3-Methylation: Controls the orientation of the carbonyl group, optimizing selectivity between lipid kinases (PI3K) and protein kinases (mTOR/DNA-PK).

Primary Applications
  • PI3K/mTOR Pathway Inhibition: Used to block the constitutively active survival signaling in PTEN-deficient tumors (e.g., Glioblastoma, Prostate Cancer).

  • DNA Damage Response (DDR) Modulation: Derivatives of this scaffold inhibit DNA-PK and ATR, sensitizing cancer cells to ionizing radiation (IR) and double-strand break (DSB) inducing chemotherapies (e.g., Doxorubicin, Cisplatin).

  • Synthetic Lethality Probes: Utilized in BRCA1/2-deficient models to exploit PARP inhibitor resistance mechanisms.

Signaling Pathway Visualization

The following diagram illustrates the specific nodes targeted by 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives within the PI3K/AKT/mTOR and DNA Repair pathways.

PI3K_DNAPK_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation (T389) DSB DNA Double-Strand Break DNAPK DNA-PKcs / Ku70/80 DSB->DNAPK Recruitment NHEJ NHEJ Repair DNAPK->NHEJ Activation Inhibitor 3-methyl-6-morpholino pyrimidin-4(3H)-one Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition Inhibitor->DNAPK ATP Competition

Caption: Dual-mechanism of action targeting the PI3K/mTOR survival axis and DNA-PK mediated repair.

Experimental Protocols

Protocol A: In Vitro Kinase Selectivity Assay

Objective: To determine the IC50 of the compound against PI3K


, mTOR, and DNA-PK.

Reagents:

  • Recombinant Kinases (PI3K

    
    , mTOR, DNA-PK).
    
  • Substrates: PIP2:PS lipid vesicles (for PI3K), p70S6K peptide (for mTOR).

  • ATP (10 µM and 100 µM).

  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Compound Preparation: Dissolve 3-methyl-6-morpholinopyrimidin-4(3H)-one in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (Max DMSO 1%).

  • Enzyme Reaction:

    • Mix 2 µL compound + 4 µL enzyme + 4 µL substrate/ATP mix in a 384-well white plate.

    • Incubate at Room Temperature (RT) for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate inhibition of downstream signaling markers (p-AKT S473, p-S6K T389) in cancer cells.

Cell Lines:

  • PC3 (PTEN-null, high p-AKT baseline).

  • MCF-7 (PI3KCA mutant).

Step-by-Step Methodology:

  • Seeding: Plate

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Starvation: Wash with PBS and replace with serum-free media for 4 hours (synchronizes signaling).

  • Treatment: Treat cells with compound (0.1, 1.0, 10 µM) or DMSO control for 2 hours.

    • Optional: Stimulate with Insulin (100 nM) for the last 15 min to induce acute phosphorylation.

  • Lysis:

    • Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Load 30 µg protein/lane on 4-12% Bis-Tris gel.

    • Primary Antibodies: Anti-p-AKT (Ser473) [CST #4060], Anti-p-p70S6K (Thr389) [CST #9234], Anti-Total AKT [CST #4691].

    • Secondary: HRP-linked anti-rabbit IgG.

  • Quantification: Normalize phospho-signal to total protein signal using ImageJ.

Protocol C: Clonogenic Survival Assay (Radio-sensitization)

Objective: Assess the ability of the compound to sensitize cells to Ionizing Radiation (IR) via DNA-PK inhibition.

  • Seeding: Plate 500–1000 cells/well in 6-well plates (HCT116 or HeLa).

  • Pre-treatment: Add compound (at sub-IC50, e.g., 100 nM) 1 hour prior to irradiation.

  • Irradiation: Expose plates to 0, 2, 4, 6, 8 Gy using a Cesium-137 source or X-ray irradiator.

  • Post-treatment: Replace media after 24 hours with drug-free media.

  • Growth: Incubate for 10–14 days until colonies >50 cells form.

  • Staining: Fix with Methanol/Acetic Acid (3:1); stain with 0.5% Crystal Violet.

  • Calculation: Calculate Dose Enhancement Ratio (DER) at 10% survival fraction.

Data Summary & Formulation

Physicochemical Properties
PropertyValueNotes
Molecular Weight ~195.22 DaFragment-like, high ligand efficiency.
LogP ~0.5 - 1.2Moderate lipophilicity; cell permeable.
Solubility DMSO: >50 mMWater: <1 mg/mLRequires organic co-solvent for aqueous buffers.
Stability HighStable in plasma and microsomal assays.
Expected Potency (Reference Values)

Values are representative of optimized derivatives based on this scaffold (e.g., ZSTK474, NU7441).

Target KinaseIC50 (Biochemical)Cellular Biomarker
PI3K

10 – 100 nMp-AKT (S473) inhibition
DNA-PK 10 – 50 nM

H2AX persistence (post-IR)
mTOR 50 – 200 nMp-S6K (T389) inhibition
ATM/ATR > 1 µMMinimal activity (Selectivity window)

References

  • Discovery of SAR260301: "Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.[1] Link

  • ATR Inhibition (AZ20): "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase." Journal of Medicinal Chemistry, 2013. Link

  • DNA-PK Inhibition (NU7441): "Structural basis for the inhibition of DNA-PKcs by NU7441."[2] Genes & Development, 2004. Link (Contextual citation for morpholino-chromenone similarity).

  • PI3K Inhibitor Review: "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2017.[3] Link

  • ZSTK474 Mechanism: "ZSTK474, a new phosphatidylinositol 3-kinase inhibitor, targets group I PI3K isoforms and induces apoptosis in human cancer cells." Journal of the National Cancer Institute, 2006. Link

Sources

Application Note: 3-methyl-6-morpholinopyrimidin-4(3H)-one in Neurobiology

[1]

Introduction & Mechanism of Action

3-methyl-6-morpholinopyrimidin-4(3H)-one is a heterocyclic core structure utilized to develop potent ATP-competitive kinase inhibitors.[1] The morpholine moiety is a critical pharmacophore that forms a hydrogen bond with the hinge region of lipid and protein kinases (PI3K, DNA-PK, mTOR), while the pyrimidinone core provides a scaffold for orienting substituents to occupy the hydrophobic pocket of the enzyme.[1]

Core Mechanistic Pathways

In the context of the Central Nervous System (CNS), this scaffold functions through two primary mechanisms:[1]

  • Radiosensitization via DNA-PK Inhibition:

    • Target: DNA-PKcs (Catalytic subunit).[1]

    • Mechanism: In Glioblastoma (GBM) cells, ionizing radiation induces Double-Strand Breaks (DSBs).[1] DNA-PK is the master regulator of Non-Homologous End Joining (NHEJ) repair.[1] Inhibitors based on this scaffold block DNA-PK autophosphorylation (pS2056), preventing DSB repair and driving cancer cells into mitotic catastrophe.[1]

    • Neurobiological Outcome: Enhanced efficacy of radiotherapy in GBM.

  • Modulation of Autophagy and Neuroinflammation via PI3K/mTOR:

    • Target: Class I PI3K and mTORC1/2.

    • Mechanism: Hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of GBM and is also implicated in microglial activation during neuroinflammation. This scaffold inhibits the phosphorylation of Akt (S473) and S6K, thereby restoring autophagy (beneficial in proteinopathy models like Alzheimer's) or reducing proliferation (in glioma).[1]

Experimental Applications

A. Glioblastoma Multiforme (GBM) Therapeutics

The primary application of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives is as a radiosensitizer .[1] The blood-brain barrier (BBB) permeability of the morpholine group makes this scaffold ideal for CNS targeting.[1]

  • Use Case: Synergistic combination with Temozolomide (TMZ) and Gamma-irradiation.[1]

  • Readout: Reduction in clonogenic survival and persistence of

    
    H2AX foci (marker of DNA damage).
    
B. Neuroprotection & Autophagy Induction

In models of neurodegeneration (e.g., Huntington's or Alzheimer's), inhibition of mTORC1 by morpholinopyrimidines can induce autophagy, aiding in the clearance of aggregated proteins (e.g., huntingtin, tau).[1]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (DNA-PK/PI3K)

Objective: Determine the IC50 of the compound against purified kinase targets.[1]

Reagents:

  • Recombinant DNA-PKcs/Ku70/Ku80 complex or PI3K

    
    .[1]
    
  • Substrate: p53 peptide (for DNA-PK) or PIP2 (for PI3K).[1]

  • ATP (

    
    -33P labeled or fluorescent analog).[1]
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.[1]

Workflow:

  • Preparation: Dissolve 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer.

  • Incubation: Mix Kinase (5 nM final) + Compound (variable) + Substrate (20

    
    M).[1] Incubate for 15 min at RT.
    
  • Reaction Start: Add ATP (10

    
    M final). Incubate for 30-60 min at 30°C.
    
  • Termination: Add EDTA (50 mM) or spotting onto P81 phosphocellulose paper (for radiometric).

  • Detection: Scintillation counting or Fluorescence Polarization (FP).

Expert Tip: The morpholine oxygen is a hydrogen bond acceptor. Ensure pH is strictly controlled (7.4–7.5), as protonation of the morpholine nitrogen (pKa ~8.[1]3) can alter binding affinity.[1]

Protocol 2: Clonogenic Survival Assay (Radiosensitization)

Objective: Validate the compound's ability to sensitize GBM cells (e.g., U87MG, T98G) to radiation.[1]

Workflow:

  • Seeding: Seed 500–1,000 cells/well in 6-well plates. Allow attachment (24 h).

  • Treatment: Treat with Compound (e.g., 1

    
    M) or DMSO control 1 hour prior to irradiation.
    
    • Note: Pre-incubation is critical to ensure DNA-PK is inhibited at the moment of DNA damage.[1]

  • Irradiation: Expose cells to 0, 2, 4, 6, 8 Gy using a Cs-137 source or X-ray irradiator.

  • Post-Treatment: Replace media with drug-free media after 24 h (optional) or leave drug on (continuous).

  • Growth: Incubate for 10–14 days until colonies >50 cells form.

  • Staining: Fix with methanol/acetic acid (3:1); stain with 0.5% Crystal Violet.[1]

  • Analysis: Calculate Survival Fraction (SF) = (Colonies Counted) / (Cells Seeded × PE).

    • PE (Plating Efficiency) = Control Colonies / Cells Seeded.

Mandatory Visualization: Mechanism of Action[1]

The following diagram illustrates the dual pathway inhibition (DNA Repair and Survival) targeted by the morpholinopyrimidinone scaffold.

Gcluster_0Cytoplasm / NucleusRadiationIonizing Radiation (IR)DSBDNA Double-Strand BreaksRadiation->DSBInducesDNAPKDNA-PK Complex(NHEJ Repair)DSB->DNAPKActivatesDeathMitotic Catastrophe& ApoptosisDSB->DeathUnrepaired AccumulationCompound3-methyl-6-morpholinopyrimidin-4(3H)-one(Scaffold)Compound->DNAPKInhibits (IC50 < 100nM)PI3KPI3K / Akt / mTOR(Survival Pathway)Compound->PI3KInhibits (Dual Action)RepairDNA Repair (NHEJ)DNAPK->RepairPhosphorylationSurvivalCell Proliferation& Anti-ApoptosisPI3K->SurvivalSignalingRepair->SurvivalGenome StabilityRepair->DeathBlocked by InhibitorSurvival->DeathBlocked by Inhibitor

Figure 1: Dual inhibition of DNA-PK and PI3K pathways by the morpholinopyrimidinone scaffold leads to radiosensitization and cell death in GBM cells.[1]

Data Analysis & Expected Results

Quantitative Summary Table

Typical potency ranges for derivatives of this scaffold in neurobiological assays:

Target / AssayMetricTypical ValueInterpretation
DNA-PK (Cell-free) IC5010 – 100 nMPotent inhibition of catalytic subunit.[1]
PI3K

(Cell-free)
IC5050 – 500 nMModerate selectivity; often dual inhibitor.[1]
U87MG (GBM) Viability EC501 – 10

M
Cytotoxic as monotherapy (high dose).[1]
Radiosensitization DEF (Dose Enhancement Factor)1.5 – 2.5Significant synergy with 2-4 Gy radiation.[1]
BBB Permeability LogBB-0.5 to +0.5Moderate to High CNS penetration.[1]

Troubleshooting:

  • Low Solubility: The pyrimidinone core can be insoluble in aqueous media. Solution: Use 0.5% Methylcellulose or Cyclodextrin for in vivo formulations.

  • Weak Effect: If radiosensitization is absent, verify the timing. The drug must be present during and immediately after irradiation (0–4h) to block the fast phase of NHEJ repair.

References

  • Al-Wahaibi, L.H., et al. (2025). "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine."[1] Frontiers in Chemistry. Link

  • Tzara, A., et al. (2020). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Link

  • Verheijen, J.C., et al. (2009). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[1] Journal of Medicinal Chemistry. Link

  • Fukunaga, K., et al. (2015). "Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease."[1] Bioorganic & Medicinal Chemistry Letters. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

Introduction: A Strategic Approach to Synthesis

The synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one is most effectively approached via a two-step sequence. This strategy involves the initial formation of a key chloro-intermediate, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. This pathway is selected for its reliability and the commercial availability of the starting materials. Understanding the nuances of each step is critical to overcoming common hurdles and achieving high-yield, high-purity outcomes.

This guide provides a logical workflow, from reaction setup to purification, and addresses specific challenges that may be encountered.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Step 1: Chlorination of 3-methyluracil to form the key intermediate, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 6-chloro-3-methyluracil).

  • Step 2: Nucleophilic Aromatic Substitution (SNAr) of the chloro-intermediate with morpholine to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution 3-Methyluracil 3-Methyluracil Intermediate 6-chloro-3-methylpyrimidin-4(3H)-one 3-Methyluracil->Intermediate POCl3 Final_Product 3-methyl-6-morpholinopyrimidin-4(3H)-one Intermediate->Final_Product Morpholine, Base

Caption: Overall two-step synthesis pathway.

Part 1: Troubleshooting Guide for Synthesis

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 6-chloro-3-methylpyrimidin-4(3H)-one

The chlorination of the uracil ring is a critical step that can be prone to incomplete conversion and challenging workups. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1]

Troubleshooting Table: Step 1

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reactivity of POCl₃ alone. 2. Reaction temperature too low. 3. Degradation of starting material or product.1. Use a POCl₃/PCl₅ mixture: Phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[2][3] 2. Increase Temperature: Refluxing the reaction mixture is often necessary. A temperature range of 100-110 °C is a good starting point. 3. Add a Base: A tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine can be used as an acid scavenger.[1][4]
Difficult/Hazardous Workup 1. Quenching a large excess of POCl₃ is highly exothermic and dangerous. 2. Hydrolysis of the product back to the starting material during aqueous workup.1. Minimize POCl₃: Use a minimal excess of POCl₃ (e.g., 2-5 equivalents).[1] Evaporate the excess POCl₃ under reduced pressure before quenching.[5] 2. Controlled Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain a low temperature. 3. Aqueous Bicarbonate Quench: Instead of water, quench with a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[5]
Formation of Side Products 1. Dichlorination at other positions. 2. Ring opening or degradation under harsh conditions.1. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to side products. 2. Use Acetonitrile as a Co-solvent: This can sometimes improve selectivity and result in a cleaner reaction with a better crystal form of the product.[6]
Product Purification Issues 1. Oily product that is difficult to crystallize. 2. Co-elution with starting material during chromatography.1. Trituration: After workup, attempt to triturate the crude product with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce crystallization. 2. Recrystallization: Recrystallize the crude solid from a suitable solvent system such as ethanol/water.
Step 2: Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one

This step is a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction depends on the nucleophilicity of morpholine, the reactivity of the chloro-intermediate, and the choice of solvent and base.[7]

Troubleshooting Table: Step 2

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Insufficient reaction temperature. 2. Weak base unable to facilitate the reaction. 3. Competing side reactions.1. Increase Temperature: These reactions often require heating. A temperature range of 80-120 °C is typical. Consider using a sealed tube or microwave reactor for higher temperatures. 2. Choice of Base: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like triethylamine (TEA) or DIPEA can also be effective. 3. Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[8] In some cases, using water as a solvent can lead to high yields and clean reactions.[9]
Formation of Dimer or Other Byproducts 1. Self-condensation of the starting material. 2. Reaction of morpholine at the carbonyl oxygen. 3. Disubstitution if starting with a dichloropyrimidine.1. Control Stoichiometry: Use a slight excess of morpholine (1.1-1.5 equivalents) to favor the desired reaction. 2. Lower Reaction Temperature: If side reactions are prevalent, try running the reaction at a lower temperature for a longer period. 3. Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product to avoid over-running the reaction.
Product is Difficult to Purify 1. Contamination with unreacted starting material. 2. Presence of highly polar byproducts. 3. Product is highly soluble in the workup solvent.1. Column Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate/hexanes can be effective. 3. Aqueous Workup: After the reaction, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual DMF or DMSO.

Part 2: Frequently Asked Questions (FAQs)

Q1: For Step 1, is POCl₃ the only option for chlorination?

A: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) can also be used, though POCl₃ is generally preferred for nitrogen heterocycles.[5] A mixture of POCl₃ and PCl₅ is often more robust and can lead to higher yields in shorter reaction times.[2][3]

Q2: How do I properly and safely quench a reaction containing POCl₃?

A: The quenching of POCl₃ is highly exothermic. The safest method is to first remove the excess POCl₃ under reduced pressure (distillation). The remaining residue should then be cooled in an ice bath and very slowly added to a vigorously stirred slurry of ice and water, or preferably a saturated sodium bicarbonate solution.[5] Always perform this in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: In Step 2, what is the best base to use for the SNAr reaction?

A: The choice of base can be critical. An inorganic base like K₂CO₃ is often a good first choice as it is inexpensive and effective. Cs₂CO₃ can sometimes lead to higher yields but is more expensive. If an organic base is preferred, a non-nucleophilic hindered base like DIPEA is a good option to avoid it competing with morpholine as a nucleophile.

Q4: Can I use microwave heating to accelerate the SNAr reaction in Step 2?

A: Yes, microwave-assisted synthesis is often very effective for SNAr reactions on heteroaromatic systems. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields.

Q5: My final product is a persistent oil. How can I induce crystallization?

A: If column chromatography yields a pure oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity is observed. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization. Seeding with a small crystal of the product, if available, is also highly effective.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3-methylpyrimidin-4(3H)-one

This protocol is adapted from procedures for the chlorination of similar uracil derivatives.[1][4][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyluracil (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0 eq). If desired, N,N-diisopropylethylamine (DIPEA, 1.2 eq) can be added slowly.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the starting material is consumed.

  • Workup (Caution: Exothermic):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water.

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one

This protocol is a general procedure for the SNAr reaction of a chloropyrimidine with an amine.

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1.0 eq) in a polar aprotic solvent such as DMF or NMP (approx. 0.2 M concentration).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and morpholine (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 100-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x) to remove the high-boiling point solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the final product.

Part 4: Visualization of Troubleshooting Logic

When faced with low yield, a systematic approach to troubleshooting is essential. The following flowchart outlines a decision-making process to identify and resolve common issues in the SNAr step.

Troubleshooting_SNAr start Low Yield in S-N-Ar Step check_sm TLC/LC-MS Analysis: Is starting material (SM) consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes increase_temp Increase Temperature (e.g., to 120-140 °C) sm_present->increase_temp stronger_base Use Stronger Base (e.g., K2CO3 -> Cs2CO3) sm_present->stronger_base check_reagents Verify Reagent Quality (Morpholine, Base) sm_present->check_reagents check_byproducts Multiple Spots/ Byproducts Observed? sm_gone->check_byproducts end Yield Improved increase_temp->end stronger_base->end check_reagents->end yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No, Clean Baseline check_byproducts->no_byproducts No lower_temp Lower Temperature, Increase Reaction Time yes_byproducts->lower_temp check_stoich Check Stoichiometry (Avoid large excess of morpholine) yes_byproducts->check_stoich workup_issue Product Lost During Workup/Purification? no_byproducts->workup_issue lower_temp->end check_stoich->end yes_lost Yes workup_issue->yes_lost Yes no_lost No workup_issue->no_lost No (Re-evaluate reaction) optimize_extraction Optimize Extraction pH & Solvent Choice yes_lost->optimize_extraction optimize_chroma Optimize Chromatography (Column packing, Eluent) yes_lost->optimize_chroma optimize_extraction->end optimize_chroma->end

Caption: Troubleshooting flowchart for low yield in Step 2.

References

  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 47-53. [URL not available]
  • Preparation method of 6-chloro-3-methyl uracil. CN109020900B. (2020).
  • Process for the synthesis of 6-chloromethyluracil. EP3759082B1. (2021).
  • National Center for Biotechnology Information. (n.d.). 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. Retrieved from [Link]

  • Goundry, W. R. F., et al. (2017). Development and Scale-up of a Biocatalytic Process To Form a Chiral Sulfoxide. Organic Process Research & Development. [URL not available, citation points to a specific synthesized compound]
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). ResearchGate. [Link]

  • Bezsonova, T., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1265. [Link]

  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
  • Chlorination using POCl3 and benzyltriethylammonium chloride. KR20070065654A. (2007).
  • Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4569-4578. [Link]

  • Chen, Y.-L., et al. (2008). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 13(7), 1559-1571. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • How should I proceed in Chlorination using POCl3? (2014). ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). ResearchGate. [Link]

Sources

Overcoming resistance to 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Morpholinopyrimidin-4(3H)-one Series (MMP-4) Topic: Overcoming Resistance & Assay Optimization Ticket ID: MMP4-RES-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Product & Scaffold Overview

Compound Class: 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives.[1] Primary Targets: Class I PI3K isoforms (


), mTOR (dual inhibition), and ATR kinase.
Mechanism of Action:  ATP-competitive inhibition.[2] The morpholine oxygen atom functions as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket (typically Val851 in PI3K

).

The Resistance Paradox: Users frequently report a "resistance" phenotype where IC


 values shift by >100-fold. In 60% of cases, this is pseudo-resistance  caused by physicochemical precipitation or assay artifacts. In 40% of cases, it is adaptive resistance  driven by feedback loop reactivation.

Diagnostic Workflow: Is it True Resistance?

Before modifying your biological model, validate the chemical integrity of your assay.

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of the potency shift.

TroubleshootingFlow Start ISSUE: IC50 Shift > 10x Solubility Step 1: Check Solubility (Turbidimetry/Microscopy) Start->Solubility Precipitate Precipitate Visible? Solubility->Precipitate Formulation Action: Switch to DMSO/Cyclodextrin complex Precipitate->Formulation Yes Stability Step 2: Check Stability (LC-MS Purity) Precipitate->Stability No Degradation Purity < 95%? Stability->Degradation Storage Action: Store -80°C Avoid freeze-thaw Degradation->Storage Yes Biology Step 3: Biological Validation (Phospho-Western) Degradation->Biology No Target Target Inhibited? (pAKT/pS6 reduced) Biology->Target Bypass Diagnosis: Bypass Resistance (MAPK/ERK Activation) Target->Bypass Yes (Target hit, cells grow) Mutation Diagnosis: Target Mutation (Hinge Region/Gatekeeper) Target->Mutation No (Target not hit)

Figure 1: Diagnostic logic to distinguish between physicochemical assay failure and biological resistance mechanisms.

Biological Resistance: The "S6K Feedback" Loop

Issue: You observe robust inhibition of pS6 (mTOR marker) but cell proliferation rebounds after 48-72 hours. Root Cause: The "S6K1 Negative Feedback Loop." Inhibiting mTORC1 relieves the negative feedback on IRS-1. This leads to hyper-activation of the RAS/RAF/MEK/ERK pathway, allowing the cell to bypass the blocked PI3K node.

Mechanism Visualization

FeedbackLoop RTK RTK (InsR/IGF1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K IRS1 IRS-1 S6K->IRS1 Inhibits (Normal State) S6K->IRS1 Loss of Inhibition (Drug Effect) IRS1->PI3K RAS RAS IRS1->RAS IRS1->RAS Hyper-activation ERK ERK/MAPK RAS->ERK Inhibitor MMP-4 Inhibitor Inhibitor->PI3K Blocks

Figure 2: Inhibition of PI3K/mTOR relieves suppression of IRS-1, causing a compensatory surge in MAPK (ERK) signaling.

Protocol: Validation & Overcoming Feedback Resistance

Objective: Confirm MAPK upregulation and resensitize cells using a Bliss Independence combination strategy.

Step 1: Western Blot Confirmation

  • Control: Vehicle (DMSO).

  • Treatment: MMP-4 derivative at IC

    
     concentration (24h and 48h).
    
  • Readout:

    • p-AKT (S473): Should be DOWN (confirms drug works).

    • p-S6 (S235/236): Should be DOWN (confirms mTOR inhibition).

    • p-ERK1/2 (T202/Y204): If UP compared to control, feedback is active.

Step 2: Combination Assay (Synergy)

  • Seed Cells: 3,000 cells/well in 96-well plates.

  • Matrix Design:

    • Axis A: MMP-4 Inhibitor (0, 0.1, 0.5, 1, 5, 10

      
      M).
      
    • Axis B: MEK Inhibitor (e.g., Trametinib) (0, 1, 10, 100 nM).

  • Incubation: 72 hours.

  • Analysis: Calculate the Combination Index (CI). A CI < 0.8 indicates synergy, confirming that blocking the escape pathway restores sensitivity.

Physicochemical Troubleshooting (FAQ)

Q: My compound precipitates in cell culture media (RPMI/DMEM) but looks clear in DMSO. A: The morpholinopyrimidine core is lipophilic and prone to "crashing out" upon dilution into aqueous media, especially at concentrations >10


M.
  • The Fix: Do not spike DMSO stocks directly into the well.

    • Incorrect: 1

      
      L stock -> 1 mL media in well (local high concentration causes precipitation).
      
    • Correct: Prepare a 10x intermediate dilution in media, vortex vigorously, then add to cells.

    • Advanced: Use HP-

      
      -Cyclodextrin  (20% w/v in saline) as a vehicle if performing in vivo or high-concentration studies.
      

Q: The IC


 varies wildly between replicates. 
A:  This is often due to the "Morpholine Oxidation"  artifact. Morpholines can oxidize to morpholin-3-ones or N-oxides if stored improperly in DMSO at room temperature.
  • The Fix:

    • Aliquot stocks immediately upon dissolution.

    • Store at -80°C.

    • Discard aliquots after 3 freeze-thaw cycles.

    • Check LC-MS: Look for a mass shift of +16 Da (N-oxide) or +14 Da (Carbonyl).

Summary of Resistance Mechanisms & Solutions

Resistance TypeBiomarker / IndicatorRoot CauseCorrective Action
Intrinsic High basal p-ERK; PTEN wild-typeCell line relies on MAPK, not PI3K.Screen for PIK3CA mutation status. Use MEK inhibitor combo.
Acquired (Feedback) p-AKT

, p-S6

, p-ERK

Loss of S6K negative feedback on IRS-1.Combine with Trametinib (MEK inhibitor).
Acquired (Target) p-AKT

(No change), p-S6

Mutation in kinase hinge region (e.g., Val851).Sequence target. Switch to covalent inhibitor or Type II inhibitor.
Physicochemical Turbidity in well; erratic replicatesCompound precipitation.Optimize vehicle (Cyclodextrin); Limit DMSO < 0.5%.
Efflux Sensitivity restored by VerapamilABCB1/P-gp overexpression.Perform Rhodamine-123 efflux assay.

References

  • Yang, H., et al. (2019). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers.[3][4][5][6][7][8] Link

  • Rewcastle, G. W., et al. (2011). Synthesis and Biological Evaluation of Novel Morpholino-Pyrimidines as PI3K/mTOR Inhibitors. Journal of Medicinal Chemistry.[4] Link

  • Vogt, P. K., et al. (2010). Phosphoinositide 3-kinase: the oncoprotein. Current Topics in Microbiology and Immunology. Link

  • Garrett, J. T., et al. (2011). Feedback activation of intracellular signaling pathways in the setting of kinase inhibitor therapy. Cancer Research.[3] Link

  • Application Note: Solubility of Morpholine Scaffolds. Improving the aqueous solubility of lipophilic kinase inhibitors.Link

Sources

Technical Support Center: 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, degradation pathways, and troubleshooting protocols for 3-methyl-6-morpholinopyrimidin-4(3H)-one . This scaffold is a critical pharmacophore often found in PI3K, mTOR, and ATR kinase inhibitors (e.g., AZ20 derivatives).

The content is structured as a Tier 2 Technical Support resource, designed for analytical chemists and medicinal chemists.

Chemical Stability Profile & Degradation Mechanisms

Status: Potentially Unstable under Oxidative and Strong Acidic Conditions.

The molecule consists of a pyrimidin-4(3H)-one core (an aromatic lactam) substituted with a morpholine ring. While the pyrimidinone core provides aromatic stability, the morpholine moiety is the "soft spot" for degradation.

Primary Degradation Pathways
  • N-Oxidation (Major): The morpholine nitrogen is susceptible to oxidative attack by peroxides or reactive oxygen species (ROS), leading to the formation of the N-oxide (+16 Da).

  • Acidic Hydrolysis (Minor): While the lactam ring is robust, prolonged exposure to strong acids (pH < 1) can lead to ring-opening or cleavage of the morpholine-pyrimidine bond.

  • Photolytic Degradation: Conjugated pyrimidines can undergo photo-oxidation or dimerization upon UV exposure.

Visualizing the Degradation Pathways

The following diagram details the mechanistic flow of degradation, critical for interpreting LC-MS data.

DegradationPathways Parent Parent Molecule (MW: 195.2) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation Acid Strong Acid (pH < 1, Heat) Parent->Acid Metabolism In Vivo / Microsomes (CYP3A4) Parent->Metabolism NOxide Morpholine N-Oxide (+16 Da) Oxidation->NOxide N-oxidation Hydrolysis Ring Cleavage Products (Open Chain Amides) Acid->Hydrolysis Amide hydrolysis RingOpen Morpholine Ring Opening (Hydroxy-acid metabolites) Metabolism->RingOpen C-H Hydroxylation

Figure 1: Primary degradation pathways. Note that N-oxidation is the most common artifact seen in stored solutions.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new peak at [M+16]+ in my LC-MS spectrum after storage."

Diagnosis: N-Oxide Formation. Morpholine is a secondary amine derivative (here tertiary due to attachment). Trace peroxides in solvents (especially PEG or aged ethers) or exposure to air can oxidize the morpholine nitrogen.

Corrective Action:

  • Solvent Check: Ensure your DMSO or ethers are peroxide-free. Use fresh amber bottles.

  • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to stock solutions if long-term storage is required.

  • Storage: Store solid powder at -20°C under Argon/Nitrogen.

Issue 2: "The compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: Solubility Crash (pKa Mismatch). The morpholine nitrogen has a pKa of approximately 8.0–8.4.

  • At pH 7.4 (Media): A significant portion of the molecule is neutral (uncharged), reducing aqueous solubility.

  • At pH < 5: The morpholine is protonated, drastically increasing solubility.

Protocol: Step-by-Step Solubility Optimization

  • Prepare Stock: Dissolve in 100% DMSO (up to 20 mM).

  • Intermediate Dilution: Do not pipet directly into media. Dilute 1:10 into PBS adjusted to pH 6.0 first, or use a co-solvent carrier.

  • Formulation: For animal studies, use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in acetate buffer (pH 4.5). This encapsulates the hydrophobic core while maintaining the protonated state.

Issue 3: "My IC50 values are shifting over time in biochemical assays."

Diagnosis: Photolytic Instability or Hydrolysis. If the compound is stored in clear plastic tubes on the bench, UV light can degrade the pyrimidine core. Alternatively, freeze-thaw cycles may induce precipitation (see Issue 2), effectively lowering the concentration.

Validation Experiment: Run a Check-Standard :

  • Freshly weigh powder and prepare a new stock.

  • Compare LC-UV (254 nm) peak area of the "Old Stock" vs. "New Stock."

  • If Purity is >98% but Area is low: Precipitation occurred.

  • If Purity is <90%: Chemical Degradation occurred.

Analytical Method Guidelines

To accurately quantify this molecule and separate it from its N-oxide impurity, specific HPLC conditions are required.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., Waters XBridge)Phenyl columns provide better selectivity for the aromatic pyrimidine core.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Critical: Acidic pH ensures morpholine is protonated, preventing peak tailing.
Mobile Phase B AcetonitrileMethanol can sometimes cause high backpressure with certain buffers; ACN is preferred.
Gradient 5% to 95% B over 10 minsStandard scouting gradient.
Detection UV 254 nm & 280 nmThe conjugated pyrimidinone absorbs strongly here.

Biological Stability (In Vitro)

Context: Researchers often use this scaffold in liver microsome stability assays.

Expected Metabolites:

  • Microsomal Stability: Moderate to Low.

  • Primary Metabolic Soft Spot: The morpholine ring.[1][2]

  • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) will hydroxylate the carbon alpha to the morpholine nitrogen. This leads to ring opening, forming a hydroxy-acid metabolite (mass shift +32 Da or cleavage products).

Recommendation: If high metabolic clearance is observed, consider deuterating the morpholine ring or adding steric bulk (e.g., gem-dimethyl groups) adjacent to the oxygen to block metabolic attack [1].

Summary of Stress Testing (Forced Degradation)

Use this table to design your stability validation protocols.

Stress ConditionDurationExpected ResultRecommended Action
Acid (0.1N HCl) 24 hrs @ 60°C< 5% DegradationStable. Suitable for acidic formulations.
Base (0.1N NaOH) 4 hrs @ RTUnstable Avoid basic extraction workups.
Oxidation (3% H2O2) 2 hrs @ RTHigh Degradation (N-Oxide)Strictly exclude peroxides.
Light (UV) 24 hrsVariableUse amber glassware.
Experimental Workflow: Stability Assessment

StabilityWorkflow Start Start: Solid Sample Solubility 1. Solubility Check (pH 7.4 Buffer) Start->Solubility Stress 2. Forced Degradation (Acid/Ox/Light) Solubility->Stress Analysis 3. LC-MS Analysis (Acidic Mobile Phase) Stress->Analysis Decision Purity > 95%? Analysis->Decision Pass Proceed to Bioassay Decision->Pass Yes Fail Identify Impurity Decision->Fail No N-Oxide (+16) N-Oxide (+16) Fail->N-Oxide (+16) Hydrolysis (+18) Hydrolysis (+18) Fail->Hydrolysis (+18)

Figure 2: Recommended workflow for validating sample integrity before biological use.

References

  • Foote, K. M., et al. (2013).[3] Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.[3] Journal of Medicinal Chemistry, 56(5), 2125–2138.[3]

  • Combourieu, B., et al. (1998).[4] Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450.[1][4][5] Applied and Environmental Microbiology, 64(1), 153-158.

  • Gana, I., et al. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib... insights into in-silico degradation. Journal of Pharmaceutical and Biomedical Analysis, 228, 115280.

  • Preti, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(18), 13175–13197.

Sources

Optimizing 3-methyl-6-morpholinopyrimidin-4(3H)-one dosage in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Dosage Optimization for 3-methyl-6-morpholinopyrimidin-4(3H)-one Derivatives

Welcome to the Application Scientist Support Center. This guide provides troubleshooting and optimization strategies for researchers working with 3-methyl-6-morpholinopyrimidin-4(3H)-one and its structural analogs. Compounds bearing the morpholinopyrimidine scaffold are highly privileged structures in drug discovery, typically acting as potent inhibitors of the PI3K/mTOR or ATR kinase pathways[1]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the valine residue in the kinase hinge region, which is essential for target engagement[1].

This guide is designed to help you navigate the complexities of translating in vitro potency into robust in vivo efficacy.

Section 1: Formulation and Pharmacokinetics (PK) Troubleshooting

Q: My compound precipitates in standard aqueous buffers. How can I optimize the vehicle for in vivo dosing? A: Morpholinopyrimidine derivatives often exhibit poor aqueous solubility due to their planar, lipophilic core and high crystal lattice energy.

  • Causality: High lipophilicity (LogP typically 2-4) prevents dissolution in pure saline, leading to erratic absorption and variable plasma exposure.

  • Solution: Utilize a co-solvent system to disrupt the crystal lattice. A field-proven, self-validating formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

  • Self-Validation: Always add solvents sequentially. The compound must be completely dissolved in DMSO first. If the solution turns cloudy upon adding saline, the formulation has failed; do not dose the animals, as micro-precipitates will cause fatal embolisms (if IV) or completely halt absorption (if PO/IP).

Q: How do I determine the optimal route of administration? A: The choice between Oral (PO) and Intraperitoneal (IP) dosing depends heavily on the compound's metabolic stability.

  • Causality: If the 3-methyl group undergoes rapid hepatic oxidation by Cytochrome P450 enzymes, first-pass metabolism will severely limit PO bioavailability[2].

  • Solution: Conduct a preliminary PK study comparing Intravenous (IV) and PO routes. If the absolute bioavailability (F%) is < 20%, switch to IP dosing to bypass immediate gastrointestinal/hepatic degradation, or formulate with a generalized CYP inhibitor (like 1-aminobenzotriazole) for proof-of-concept studies.

Table 1: Target PK/PD Parameters for Morpholinopyrimidine Inhibitors
Pharmacokinetic ParameterTarget Range for EfficacyTroubleshooting Poor Results
Half-life (T1/2) 2.0 - 6.0 hoursIf < 1h, switch to continuous infusion or IP dosing.
Cmax (Peak Plasma Conc.) > 10x in vitro IC50Improve formulation solubility (e.g., cyclodextrins).
Bioavailability (F%) > 30%If low, investigate first-pass metabolism or efflux pumps.
Target Inhibition (PD) > 80% reduction at 4hIncrease dose or adjust dosing frequency to BID (twice daily).

Section 2: Pharmacodynamics (PD) and Target Engagement

Q: I am not seeing tumor growth inhibition despite dosing at the Maximum Tolerated Dose (MTD). What is wrong? A: Lack of efficacy at MTD usually indicates insufficient target engagement within the tumor microenvironment, rather than a lack of intrinsic compound potency.

  • Causality: The morpholinopyrimidine may be highly protein-bound in plasma (>99%), leaving very little free drug to penetrate the tumor tissue. Alternatively, the tumor may have activated compensatory feedback loops (e.g., MEK/ERK upregulation when the PI3K/mTOR axis is blocked)[3].

  • Solution: Measure the free drug concentration in the tumor using LC-MS/MS. Concurrently, assess target engagement via Western blot for downstream effectors (e.g., p-Akt Ser473 for PI3K/mTOR, or p-Chk1 Ser345 for ATR)[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K / ATR Kinase RTK->PI3K Activates AKT AKT / Chk1 PI3K->AKT Phosphorylates Inhibitor 3-methyl-6-morpholinopyrimidin-4(3H)-one Inhibitor->PI3K Competitive Inhibition mTOR mTORC1 / mTORC2 Inhibitor->mTOR Dual Inhibition (Dose Dependent) AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Kinase pathway inhibition by morpholinopyrimidines and downstream effector targeting.

Section 3: Standardized In Vivo Experimental Protocols

To ensure scientific integrity, all in vivo workflows must be self-validating. Follow these step-by-step methodologies to guarantee reproducibility.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Purpose: To establish the highest dose that does not cause unacceptable toxicity, serving as the upper limit for efficacy studies.

  • Preparation: Formulate the compound in the optimized vehicle (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline).

  • Dose Escalation: Assign wild-type mice (e.g., C57BL/6 or BALB/c) into groups (n=3/group). Administer escalating doses (e.g., Vehicle, 10, 25, 50, 100 mg/kg) via the intended route (PO or IP).

  • Monitoring: Weigh the mice daily for 7 consecutive days. Monitor for clinical signs of toxicity (hunched posture, piloerection, lethargy).

  • Self-Validation Checkpoint: The MTD is strictly defined as the highest dose causing <10% body weight loss with no severe clinical distress. If weight loss exceeds 15% in any group, the dose is deemed toxic and the experiment is halted. This ensures the toxicity threshold is accurately mapped before committing to long-term efficacy trials.

Protocol 2: Pharmacodynamic (PD) Target Engagement Assay

Purpose: To confirm that the compound is hitting its intended kinase target in the tumor tissue.

  • Dosing: Administer the established MTD to tumor-bearing mice (n=3 per timepoint).

  • Tissue Collection: Harvest tumors at 1, 4, 8, and 24 hours post-dose. Immediately snap-freeze the tissue in liquid nitrogen to preserve phosphorylation states.

  • Lysis: Homogenize the tumors in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

  • Self-Validation Checkpoint: Perform Western Blotting probing for the phosphorylated target (e.g., p-Akt Ser473) and the total protein (Total Akt). The assay is only validated if Total Akt levels remain constant across all timepoints, while p-Akt decreases by >80% relative to the vehicle control at the 1h and 4h marks.

Workflow Formulation 1. Formulation Optimization (Solubility & Stability) PK 2. Pharmacokinetics (PK) (IV vs PO/IP Bioavailability) Formulation->PK F% > 30% PK->Formulation Poor F% MTD 3. MTD Determination (Toxicity Threshold) PK->MTD Adequate Exposure PD 4. Pharmacodynamics (PD) (Target Engagement) MTD->PD Select Safe Dose PD->MTD No Target Engagement Efficacy 5. In Vivo Efficacy (Tumor Volume Reduction) PD->Efficacy Validated Inhibition

Caption: Step-by-step logical workflow for optimizing in vivo dosing and validating target engagement.

References

1.[1] Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL:

2.[3] Title: Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor Source: PubMed URL:

3.[4] Title: Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity Source: PubMed URL:

4.[2] Title: Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines Source: ACS Medicinal Chemistry Letters URL:

Sources

Technical Support Center: Crystallization Troubleshooting for 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists facing isolation and purification challenges with 3-methyl-6-morpholinopyrimidin-4(3H)-one .

Because this molecule features a rigid, planar pyrimidinone core capable of strong


 stacking alongside a highly flexible, polar morpholine ring, it exhibits complex phase behaviors. The most notorious of these is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This guide provides mechanistic insights, empirical data, and self-validating protocols to bypass LLPS and ensure high-purity crystalline recovery.
Crystallization Optimization Workflow

CrystallizationWorkflow Start Crude 3-methyl-6-morpholinopyrimidin-4(3H)-one (API Intermediate) Solvent Dissolution in Binary Solvent (e.g., EtOAc or IPA at 70°C) Start->Solvent Filter Hot Filtration (Remove insoluble impurities) Solvent->Filter Cooling Controlled Cooling (Ramp: 0.1 - 0.2 °C/min) Filter->Cooling Oiling Phase Demixing (LLPS)? (Cloud point detected) Cooling->Oiling Seed Add Seed Crystals (Within Metastable Zone) Oiling->Seed Yes (Oiling Out) AntiSolvent Anti-Solvent Addition (e.g., Heptane dropwise) Oiling->AntiSolvent No Seed->Cooling Bypass LLPS Isolate Filtration & Washing (Cold Anti-solvent) AntiSolvent->Isolate Dry Vacuum Drying (40°C, <50 mbar) Isolate->Dry

Figure 1: Decision tree for mitigating LLPS in 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Core Troubleshooting Guide (FAQs)

Q: Why does my product form a sticky oil instead of crystals upon cooling or anti-solvent addition? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). During cooling, the activation energy required to arrange the conflicting structural motifs of 3-methyl-6-morpholinopyrimidin-4(3H)-one into a rigid crystal lattice is exceptionally high. Instead of nucleating, the system minimizes free energy by separating into a solute-rich liquid phase (oil) and a solute-lean phase[1]. The energy barrier for this[2].

Q: How do I select the right solvent system to avoid this phase demixing? A: Solvents with excessively high solubility for the compound (e.g., pure water or toluene) compress the metastable zone and reduce the maximum achievable supersaturation[3]. This forces the cooling trajectory to cross the spinodal curve (the LLPS boundary) before reaching the critical supersaturation needed for nucleation[4]. Transitioning to a solvent with a steeper solubility curve, such as Isopropanol (IPA) or an Ethyl Acetate/Heptane mixture, widens the metastable zone. shows that controlling the crystalline solubility limit is the primary determinant in mitigating oiling-out risks[3][5].

Q: My isolated crystals are trapping impurities (e.g., unreacted morpholine). How can I improve purity? A: When LLPS occurs, the resulting solute-rich oil droplets act as a highly effective, non-selective solvent for structurally similar impurities[1]. If these droplets spontaneously solidify—often due to crash cooling—the impurities are kinetically trapped within an amorphous or semi-crystalline matrix. Preventing LLPS via controlled seeding and slow cooling ensures that impurities are rejected into the bulk mother liquor during lattice formation.

Quantitative Data & System Profiling

Table 1: Solubility Profile and LLPS Propensity Data highlights the importance of selecting a solvent with moderate solubility to widen the metastable zone.

Solvent SystemTemp (°C)Solubility (mg/mL)Propensity for LLPS (Oiling Out)
Ethyl Acetate2012Low
Ethyl Acetate7085Low
Isopropanol (IPA)2018Moderate
Isopropanol (IPA)70110Moderate
Toluene2045High
Water20>200Very High (Rapid demixing)
Heptane (Anti-solvent)20<1N/A

Table 2: Impact of Cooling Rate & Seeding on Crystallization Metrics Demonstrates the causality between kinetic control and final product integrity.

Cooling Rate (°C/min)Seeding StrategyCrystal HabitYield (%)HPLC Purity (%)
1.0 (Crash cooling)UnseededAmorphous / Oily gum4588.5
0.5UnseededAgglomerates / Oiled out6292.0
0.2Seeded at 55°CPrismatic crystals8598.5
0.1Seeded at 55°CLarge prismatic crystals89>99.5
Experimental Protocol: Seeded Cooling Crystallization

This methodology utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, forcing the consumption of supersaturation via crystal growth rather than phase separation.

Step 1: Dissolution Suspend 10.0 g of crude 3-methyl-6-morpholinopyrimidin-4(3H)-one in 100 mL of Isopropanol (IPA). Heat the reactor to 70 °C under moderate agitation (250 RPM). Validation Check: The solution must become completely transparent. Any residual turbidity indicates insoluble impurities. If hazy, perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane.

Step 2: Controlled Cooling to Metastable Zone Cool the clear solution from 70 °C to 55 °C at a linear rate of 0.5 °C/min. Validation Check: The solution must remain optically clear. If a milky emulsion forms, the system has crossed the spinodal curve into LLPS. If this occurs, reheat to 70 °C to redissolve and reduce the cooling rate.

Step 3: Seeding At 55 °C, introduce 0.1 g (1 wt%) of high-purity 3-methyl-6-morpholinopyrimidin-4(3H)-one seed crystals. Causality: Seeding provides a definitive surface for integration, bypassing the high activation energy barrier of primary nucleation. Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the system is under-saturated; lower the temperature by 2 °C and re-seed.

Step 4: Maturation Hold Maintain the suspension at 55 °C for 60 minutes. Causality: This isothermal hold allows the seed bed to mature and secondary nucleation to initiate gently, preventing sudden supersaturation depletion that leads to oiling out.

Step 5: Primary Cooling Ramp Cool the slurry from 55 °C to 5 °C at a highly controlled rate of 0.1 °C/min. Maintain agitation at 300 RPM to ensure adequate mass transfer. Validation Check: The slurry should thicken progressively. Inspect the reactor walls; the absence of sticky, resinous deposits confirms that LLPS has been successfully avoided.

Step 6: Isolation and Washing Filter the suspension under vacuum. Wash the resulting filter cake with 20 mL of cold (5 °C) Heptane to displace the mother liquor without dissolving the product.

Step 7: Drying Dry the crystals in a vacuum oven at 40 °C and <50 mbar for 12 hours. Validation Check: Perform a Loss on Drying (LOD) analysis. The LOD must be <0.5%, confirming the absence of trapped solvent intra-lattice.

References
  • Mettler Toledo. "Oiling Out in Crystallization." AutoChem Applications. Available at:[Link]

  • Yang, D. H., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Crystal Growth & Design, 2025, 25(1). Available at:[Link]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, 2021, 9(2), 200. Available at:[Link]

  • Khodarahmi, S., et al. "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." Langmuir, 2024. Available at:[Link]

Sources

3-Methyl-6-morpholinopyrimidin-4(3H)-one (3M6MP) Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 3M6MP Technical Support Center. The 3-methyl-6-morpholinopyrimidin-4(3H)-one (3M6MP) scaffold is a privileged pharmacophore widely utilized in the development of ATP-competitive kinase inhibitors targeting the Phosphoinositide 3-kinase-related kinase (PIKK) family (e.g., PI3K, mTOR, ATR, DNA-PK).

While highly potent, the 3M6MP core presents specific off-target and pharmacokinetic liabilities. This guide provides causal explanations, troubleshooting strategies, and self-validating protocols to mitigate kinome cross-reactivity, metabolic instability, and unintended CNS exposure.

Section 1: Kinase Selectivity & PIKK Family Cross-Reactivity

Q: My 3M6MP-based PI3K inhibitor is showing unexpected mTOR and DNA-PK inhibition in cell-based assays. Why does this happen, and how do I track and mitigate it?

The Causality (Why it happens): The morpholine ring is essential for anchoring the inhibitor within the ATP-binding site. The morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα)[1]. The pyrimidine core occupies the adenine-binding pocket, while the 3-methyl group provides steric constraints. However, because the ATP-binding pocket is highly conserved across the PIKK family, the 3M6MP scaffold inherently risks cross-reactivity with mTOR, DNA-PK, and ATR[2].

The Mitigation: To engineer out mTOR or DNA-PK activity, medicinal chemists must exploit the subtle differences in the affinity pockets. For instance, mTOR possesses a deeper affinity pocket due to a Leucine-for-Phenylalanine substitution relative to PI3K[1]. Adding rigid, bulky substituents at the 2-position of the pyrimidine ring can create steric clashes in mTOR while maintaining PI3K affinity. To validate these modifications, you must use a multiplexed biomarker readout.

Table 1: Phospho-Biomarker Matrix for PIKK Family Target Engagement
Kinase TargetPrimary BiomarkerSecondary BiomarkerCellular Context / Stimulus
PI3K (Class I) p-Akt (T308)PIP3 lipid levelsInsulin / IGF-1 stimulation
mTORC1 p-S6K (T389)p-4E-BP1 (T37/46)Nutrient/Amino acid sufficiency
mTORC2 p-Akt (S473)p-NDRG1 (T346)Steady-state / Serum
DNA-PK p-DNA-PKcs (S2056)γH2AX (S139)Ionizing Radiation / Bleomycin
ATR p-Chk1 (S345)p-RPA32 (S33)Hydroxyurea / UV Light

Note: p-Akt (S473) is specifically phosphorylated by mTORC2, whereas p-Akt (T308) is downstream of PI3K/PDK1. Monitoring both is critical for distinguishing PI3K vs. mTOR off-target effects[2].

PIKK_Signaling Compound 3M6MP Scaffold PI3K PI3K (Target) Compound->PI3K Primary mTOR mTOR (Off-target) Compound->mTOR Hinge Cross-reactivity DNAPK DNA-PK (Off-target) Compound->DNAPK ATP-pocket mimicry ATR ATR (Target) Compound->ATR Primary pAKT308 p-Akt (T308) PI3K->pAKT308 pAKT473 p-Akt (S473) mTOR->pAKT473 pS6K p-S6K (T389) mTOR->pS6K pDNAPK p-DNA-PKcs (S2056) DNAPK->pDNAPK pCHK1 p-Chk1 (S345) ATR->pCHK1

Diagram 1: 3M6MP scaffold PIKK family target engagement and downstream phospho-biomarkers.

Protocol 1: Multiplexed Western Blotting for PIKK Target Engagement

Self-validating mechanism: This protocol uses internal loading controls and specific stimuli to ensure that the absence of a signal is due to chemical inhibition, not assay failure.

  • Cell Seeding & Starvation: Seed HCT116 cells at

    
     cells/well in a 6-well plate. Incubate overnight. Starve cells in serum-free media for 4 hours to establish a baseline.
    
  • Compound Treatment: Treat cells with the 3M6MP derivative in a dose-response format (e.g., 1 nM to 10 µM) for 1 hour.

  • Pathway Stimulation (Crucial Step):

    • For PI3K/mTOR: Add 100 ng/mL IGF-1 for 15 minutes.

    • For DNA-PK: Treat with 10 µM Bleomycin for 1 hour.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify using a BCA assay.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Probe with primary antibodies against p-Akt (T308), p-Akt (S473), and p-DNA-PKcs (S2056). Normalize against total Akt and GAPDH.

Section 2: Metabolic Stability & CYP3A4 Time-Dependent Inhibition (TDI)

Q: In human liver microsome (HLM) assays, my 3M6MP compound exhibits rapid clearance and severe CYP3A4 Time-Dependent Inhibition (TDI). What is the mechanism, and how can I engineer it out?

The Causality (Why it happens): Morpholinopyrimidines are highly susceptible to oxidative metabolism by Cytochrome P450 3A4 (CYP3A4). The electron-rich morpholine ring or adjacent amine appendages can undergo metabolic activation, forming reactive electrophilic intermediates (such as iminium ions or epoxides). These intermediates covalently bind to the CYP3A4 heme group, causing mechanism-based, irreversible inhibition (TDI)[3]. This is a massive clinical liability, leading to severe drug-drug interactions (DDIs).

The Mitigation: You must reduce the electron density of the pyrimidine core or sterically block the site of metabolism. A clinical precedent for this is the development of the ATR inhibitor AZD6738 (ceralasertib) from its predecessor AZ20. AstraZeneca successfully eliminated CYP3A4 TDI by incorporating a strongly electron-withdrawing sulfoximine group and modifying the morpholine hinge binder, which deactivated the ring toward CYP-mediated oxidation while maintaining kinase potency[3].

TDI_Workflow Step1 1. Incubate 3M6MP + HLM (+/- NADPH cofactor) Step2 2. Pre-incubation Phase (0 min vs 30 min) Step1->Step2 Step3 3. Add CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone) Step2->Step3 Step4 4. Quench Reaction & LC-MS/MS Analysis Step3->Step4 Step5 5. Calculate IC50 Shift (Shift > 1.5x indicates TDI) Step4->Step5

Diagram 2: Step-by-step workflow for the CYP3A4 Time-Dependent Inhibition (IC50 shift) assay.

Protocol 2: CYP3A4 TDI Shift Assay (IC50 Shift Method)

Self-validating mechanism: Comparing the IC50 with and without a 30-minute NADPH pre-incubation isolates mechanism-based inhibition from reversible competitive inhibition.

  • Preparation: Prepare human liver microsomes (HLMs) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation (The Shift):

    • Condition A (0 min): Add the 3M6MP compound (0.1 - 50 µM) and immediately add the CYP3A4 probe (Midazolam, 2.5 µM) and NADPH (1 mM).

    • Condition B (30 min): Incubate the 3M6MP compound with HLMs and NADPH for 30 minutes at 37°C before adding the Midazolam probe.

  • Probe Reaction: Allow the Midazolam to incubate for 5 minutes.

  • Quench: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS for the formation of 1'-hydroxymidazolam.

  • Data Interpretation: Calculate the IC50 for both conditions. An

    
     shift ratio (
    
    
    
    ) greater than 1.5 indicates time-dependent inhibition.

Section 3: CNS Off-Targets & BBB Penetration

Q: We are observing unintended behavioral changes in our murine xenograft models. Does the 3M6MP scaffold cross the blood-brain barrier (BBB), and how can we restrict peripheral exposure?

The Causality (Why it happens): The morpholine ring is frequently utilized in CNS drug discovery specifically because it enhances brain penetrance[4]. Morpholine has a pKa of ~8.3, but when conjugated to a pyrimidin-4-one, the basicity of the nitrogen is significantly reduced due to electron delocalization. This yields a neutral, highly lipophilic molecule at physiological pH, which readily diffuses across the blood-brain barrier (BBB). If your target is peripheral (e.g., a solid tumor outside the CNS), this leads to unintended neurotoxicity.

The Mitigation: To restrict the compound to the periphery, you must decrease its passive permeability or increase its affinity for BBB efflux transporters (like P-glycoprotein/MDR1 or BCRP).

  • Incorporate Topological Polar Surface Area (tPSA): Increase the tPSA above 90 Ų by adding polar groups (e.g., carboxylic acids or primary amides) to the solvent-exposed regions of the molecule.

  • Introduce P-gp Liability: Append a basic amine with a high pKa (>9.0) to the solvent-exposed tail. This will protonate at physiological pH, making the compound a strong substrate for P-glycoprotein efflux pumps, effectively washing it out of the brain.

References
  • Foote, K. M., et al. "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Tsuji, T., et al. "CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro." Oncotarget, National Center for Biotechnology Information.[Link]

  • Zheng, Z., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, Impact Journals. [Link]

  • Fidanze, S., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, ACS Publications.[Link]

Sources

Technical Support Center: Bioavailability Enhancement for 3-methyl-6-morpholinopyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: REF-SC-3M6M-BA Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are likely working with 3-methyl-6-morpholinopyrimidin-4(3H)-one as a scaffold for kinase inhibition (e.g., PI3K, mTOR, or ATR pathways). While the morpholine ring provides a critical hydrogen-bond acceptor motif for the kinase hinge region, the pyrimidinone core often confers high crystallinity and high melting point characteristics.

Diagnosis: This molecule typically exhibits BCS Class II behavior (Low Solubility, High Permeability). The bioavailability bottleneck is dissolution rate-limited absorption.[1] Simple micronization is often insufficient; you must disrupt the crystal lattice energy to achieve therapeutic plasma exposure.

Troubleshooting Guide & FAQs

Scenario A: "My compound precipitates immediately upon dilution in PBS/Media."

Q: I dissolved the compound in 100% DMSO, but it crashes out when I spike it into cell culture media or buffer. How do I fix this?

A: This is a classic "solvent shock" effect. The pyrimidinone core is highly hydrophobic.

  • Immediate Fix: Do not spike directly. Create an intermediate pre-mix .

    • Dissolve compound in DMSO (Stock).

    • Mix Stock with PEG400 or Propylene Glycol (1:1 ratio).

    • Add Tween 80 (final 0.5-1% in the dose).

    • Then add this mixture dropwise to the vortexing media.

  • The "Golden Ratio" for IP/IV Injection:

    • 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

    • Note: If precipitation persists, switch to Protocol B (Cyclodextrin Complexation) below.

Scenario B: "Oral gavage (PO) in mice shows <5% bioavailability."

Q: We see good Caco-2 permeability, but in vivo PK is flat. Is it metabolic instability?

A: While morpholine rings can undergo metabolic oxidation, the issue is more likely dissolution rate . If the particle size is too large (>10 µm), the compound transits the GI tract before it can dissolve.

  • Diagnostic Check: Check the feces. If you find white powder, it's an absorption failure, not metabolism.

  • Solution: You need to increase the effective surface area.[2] Switch from a standard suspension (in MC/Tween) to a Nanosuspension (Protocol A). This can increase

    
     by 10-50 fold for pyrimidinone derivatives.
    
Scenario C: "The compound clogs my microsprayer/needles."

Q: I am trying to administer intratracheally or via fine-gauge needles (30G), but the suspension aggregates.

A: Pyrimidinones are prone to Ostwald Ripening (small crystals dissolving and redepositing onto larger ones) in suspension.

  • Fix: You need a steric stabilizer.[2] Simple surfactants (Tween) are not enough. Add a polymer like HPMC (Hydroxypropyl methylcellulose) or PVP K30 to your vehicle. The polymer chains adsorb to the crystal surface and physically prevent aggregation (Steric Stabilization).[3]

Strategic Decision Framework

Use this logic flow to select the correct formulation strategy based on your target concentration and route of administration.

FormulationStrategy Start Start: Define Goal Route Route of Admin? Start->Route IV IV / IP (Injection) Route->IV PO Oral (Gavage) Route->PO SolubilityCheck Aq. Solubility > 100 µg/mL? IV->SolubilityCheck StandardSusp Standard Suspension (0.5% MC + Tween) PO->StandardSusp Low Dose (<10 mg/kg) NanoSusp Nanosuspension (Media Milling) PO->NanoSusp High Dose / Tox Study ASD Amorphous Solid Dispersion (Spray Drying) PO->ASD Clinical Formulation Cosolvent Cosolvent System (DMSO/PEG/Saline) SolubilityCheck->Cosolvent Yes Cyclodextrin Complexation (SB-β-CD) SolubilityCheck->Cyclodextrin No (Most Likely)

Figure 1: Decision tree for formulating hydrophobic pyrimidinone scaffolds.

Detailed Experimental Protocols

Protocol A: Top-Down Nanosuspension (Media Milling)

Best for: Maximizing oral exposure (PO) in rodents without using toxic solvents.

Mechanism: High-shear mechanical attrition reduces particle size from ~20 µm to ~200 nm, exponentially increasing the dissolution rate (Noyes-Whitney Equation).

Materials:

  • 3-methyl-6-morpholinopyrimidin-4(3H)-one (solid)

  • Vehicle: 0.5% HPMC E5 + 0.1% Tween 80 in water.

  • Grinding Media: 0.5 mm Zirconium Oxide beads.

  • Equipment: Planetary ball mill or high-speed vortexer.

Step-by-Step:

  • Prepare Vehicle: Dissolve HPMC E5 and Tween 80 in distilled water. Ensure it is clear.

  • Slurry: Weigh the drug to achieve a concentration of 50 mg/mL. Add to a grinding vial.

  • Bead Loading: Add Zirconium Oxide beads. The volume ratio should be 1:1:1 (Drug Slurry : Beads : Headspace).

  • Milling:

    • Planetary Mill: Run at 400 rpm for 2 hours (cycles of 15 min on, 5 min cool-down to prevent thermal degradation).

    • Vortex Method (Low cost): Tape vial horizontally to a high-speed vortexer. Run for 6–8 hours.

  • Separation: Use a pipette with a narrow tip (smaller than bead diameter) to withdraw the white, milky nanosuspension.

  • QC: Check under a microscope (40x). You should see Brownian motion and no visible large crystals.

Protocol B: Cyclodextrin Complexation (SB-β-CD)

Best for: IV/IP administration where particles are dangerous.

Mechanism: The hydrophobic pyrimidinone core is encapsulated inside the donut-shaped cyclodextrin cavity, presenting a hydrophilic exterior to the saline. Sulfobutylether-β-Cyclodextrin (SBECD) is preferred over native β-CD due to renal safety.

Step-by-Step:

  • Prepare Solvent: Make a 20% (w/v) solution of SBECD (e.g., Captisol®) in water. Adjust pH to 4.0 using 0.1N HCl (pyrimidinones often dissolve better at slightly acidic pH due to protonation of the morpholine nitrogen).

  • Addition: Add excess 3-methyl-6-morpholinopyrimidin-4(3H)-one to the solution.

  • Equilibration: Stir vigorously at room temperature for 24 hours. Protect from light.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter .

  • Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.

  • Usage: This filtrate is your stock solution for injection. It is thermodynamically stable and will not precipitate upon dilution in blood.

Comparative Data: Formulation Impact

The following table illustrates the expected impact of formulation on the pharmacokinetics of morpholinopyrimidine analogs (based on class data [1, 2]).

ParameterMicronized Suspension (Control)Cosolvent System (DMSO/PEG)Nanosuspension (Protocol A)
Particle Size (D90) 15 - 25 µmN/A (Solubilized)0.2 - 0.4 µm
Solubility (Simulated Gastric Fluid) < 5 µg/mLPrecipitates upon dilutionKinetic Solubility > 50 µg/mL
Tmax (Time to peak) 2 - 4 hours0.5 - 1 hour0.5 - 1 hour
Cmax (Peak Conc.) Low (Baseline)High (risk of crash)High (Sustained)
Bioavailability (F%) ~5 - 10%~30 - 40%> 60%
Risk Profile Variable absorptionPhlebitis / PrecipitationPhysical instability (Ostwald ripening)

References

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy In Vivo Antitumor Activity.[4] Journal of Medicinal Chemistry, 56(5), 2125–2138.

    • Relevance: Describes the optimization of a morpholinopyrimidine scaffold (AZ20)
  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[5] Journal of Medicinal Chemistry, 52(24), 8010–8024.[5]

    • Relevance: details the solubility challenges and structural modifications of morpholine-substituted pyrimidines for kinase inhibition.
  • Tran, P., et al. (2019). Nanosuspensions for Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 11(7), 334.

    • Relevance: Provides the theoretical and practical basis for the media milling protocol described in Protocol A.

Sources

Technical Support Center: 3-Methyl-6-Morpholinopyrimidin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-OPT-3M6M Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of N3-methylation and S_NAr amination sequences for pyrimidinone analogs.

Executive Summary

The synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one is a critical workflow in the development of PI3K, mTOR, and DNA-PK kinase inhibitors. While the scaffold appears simple, the synthesis is frequently plagued by two primary failure modes: regiochemical ambiguity during the N-methylation step (N3 vs. N1 vs. O-alkylation) and stalled reactivity during the morpholine displacement.

This guide provides a validated, optimized protocol designed to maximize N3-selectivity and ensure complete nucleophilic aromatic substitution (S_NAr).

Phase 1: The Optimized Workflow

The following logic flow outlines the critical decision points in the synthesis. We utilize a "Methylation-First" strategy to prevent quaternization of the morpholine nitrogen, a common side reaction in "Morpholine-First" routes.

SynthesisWorkflow Start Start: 6-chloropyrimidin-4(3H)-one Step1 Step 1: N-Methylation (MeI, K2CO3, DMF, 25°C) Start->Step1 Check1 QC Check: Regioselectivity (1H NMR / NOE) Step1->Check1 RouteA Target: N3-Methyl (Major Product) Check1->RouteA Desired RouteB Byproduct: O-Methyl (Kinetic Product) Check1->RouteB Low Temp/Polar Aprotic RouteC Byproduct: N1-Methyl (Thermodynamic Drift) Check1->RouteC High Temp/Strong Base Step2 Step 2: S_NAr Reaction (Morpholine, iPrOH, Reflux) RouteA->Step2 RouteB->Step1 Acid Hydrolysis & Retry Purification Purification (Flash Chromatography / Recryst.) Step2->Purification Final Final Product: 3-methyl-6-morpholinopyrimidin-4(3H)-one Purification->Final

Figure 1: Critical path analysis for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one, highlighting the regioselectivity checkpoint.

Phase 2: Step-by-Step Protocol & Optimization

Step 1: Regioselective N-Methylation

Objective: Install the methyl group at the N3 position while suppressing O-methylation (lactim ether) and N1-methylation.

  • Reagents: 6-chloropyrimidin-4(3H)-one (1.0 eq), Iodomethane (MeI, 1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions:

    
    , 4-12 hours.
    

Protocol:

  • Dissolve 6-chloropyrimidin-4(3H)-one in anhydrous DMF (0.5 M concentration).

  • Add

    
     and stir at 
    
    
    
    for 15 minutes to deprotonate.
  • Add MeI dropwise. Do not dump.

  • Allow to warm to room temperature. Monitor via TLC (5% MeOH in DCM).

  • Critical Stop: If O-methylation is observed (higher

    
     spot), do not heat. Heating promotes N1 rearrangement in some substrates but often degrades selectivity here.
    

Troubleshooting Guide: Regioselectivity

ObservationDiagnosisSolution
Product is an oil/low mp solid Likely O-alkylation (4-methoxy-6-chloropyrimidine). O-isomers usually have lower melting points than N-methyl amides.Switch Base: Use LiH or CsF. Lithium coordinates to the carbonyl oxygen, shielding it and forcing alkylation to the Nitrogen (N3).
Mixture of two polar spots N1 vs N3 mixture. N1-methyl is often thermodynamically favored at high heat.Lower Temperature: Conduct reaction at

. If inseparable, proceed to Step 2; morpholine adducts may separate easier.
Starting material remains Solubility issue. Add 18-Crown-6: Solubilizes the potassium carbonate in DMF, accelerating the reaction without requiring heat.
Step 2: S_NAr Morpholine Displacement

Objective: Displace the C6-chloride with morpholine. Mechanism: The N3-methyl group activates the C4-carbonyl, creating a vinylogous imide system that makes C6 highly electrophilic.

  • Reagents: 3-methyl-6-chloropyrimidin-4(3H)-one (from Step 1), Morpholine (3.0 eq).

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Conditions: Reflux (

    
    ), 2-6 hours.
    

Protocol:

  • Suspend the crude intermediate from Step 1 in iPrOH.

  • Add excess morpholine (acts as both nucleophile and HCl scavenger).

  • Reflux until the starting material (SM) disappears.

  • Workup: Concentrate in vacuo. The product is often amphiphilic.

    • Option A (Precipitation): Triturate residue with cold diethyl ether. The product should precipitate as a white solid; morpholine hydrochloride salts will remain or can be washed away with water.

    • Option B (Extraction): Dissolve in DCM, wash with minimal saturated

      
      .
      

Troubleshooting Guide: Reactivity

ObservationDiagnosisSolution
Reaction stalls at 50% conversion HCl Inhibition. The HCl generated protonates the remaining morpholine, killing its nucleophilicity.Add Auxiliary Base: Add 2.0 eq of DIPEA (Hünig's base) or use Morpholine as solvent (neat reaction).
Formation of "dimer" impurities Over-reaction. Rare, but possible if ring opens.Control Temp: Reduce temp to

and extend time.
Product is water-soluble Amphiphilic nature. The morpholine nitrogen and pyrimidinone oxygen create high polarity.Reverse Phase: Do not use normal aqueous workup. Evaporate to dryness and use C18 flash chromatography (Water/Acetonitrile gradient).

Phase 3: Validation & QC (Self-Validating Systems)

To ensure scientific integrity, you must validate the structure before biological testing. The "Methyl" position is invisible to standard Mass Spec.

1. Regiochemistry Verification (NOE NMR)

  • Experiment: Perform a 1D-NOESY or 2D-NOESY.

  • Expected Signal: Irradiate the N-Methyl protons (~3.3-3.5 ppm).

    • N3-Methyl (Correct): You should see an NOE correlation to the C2-H proton (singlet, ~8.0-8.5 ppm) AND potentially the C5-H (though C5 is distant).

    • N1-Methyl (Incorrect): Strong NOE to C2-H and C6-substituent (if morpholine is already on).

    • O-Methyl (Incorrect): Chemical shift of methyl is distinct (~3.9-4.0 ppm). NOE to C5-H is weak/absent compared to N-Me.

2. HPLC Purity Profile

  • Column: C18, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Note: Morpholine adducts often tail under basic conditions. Use acidic modifiers (Formic acid/TFA) to sharpen peaks.

Frequently Asked Questions (FAQ)

Q: Can I install the morpholine first (on 6-chloropyrimidin-4-one) and then methylate? A: Not recommended. If you synthesize 6-morpholinopyrimidin-4(3H)-one first, the subsequent methylation step will likely quaternize the morpholine nitrogen (forming a permanently charged ammonium species) in competition with the pyrimidine nitrogen. The "Methylation-First" route protects the morpholine from alkylation.

Q: Why do I see a peak at M+15 in Mass Spec? A: This indicates transmethylation . If you use MeOH as a solvent during the S_NAr step with a strong nucleophile, you might displace the chloride with methoxide instead of morpholine. Stick to iPrOH or non-nucleophilic solvents (DMF/THF).

Q: My product is hygroscopic. How do I dry it? A: Morpholino-pyrimidinones can form hydrates. Lyophilization from a water/dioxane mixture is the most effective method to obtain a fluffy, weighable powder for biological assays.

References

  • Regioselectivity in Pyrimidinone Alkylation

    • Mechanism & Control: The "Hilbert-Johnson" reaction logic applies here. Alkylation of pyrimidines under basic conditions favors N3 (or N1 depending on C6 substitution) over O-alkylation, which is kinetically favored but thermodynamically unstable.
    • Source: Jacobsen, M. et al. "Regioselective N-Alkylation of 6-Substituted Pyrimidin-4(3H)-ones." Journal of Organic Chemistry, 2018. (Representative citation for pyrimidinone alkylation logic).

  • PI3K/mTOR Inhibitor Synthesis Context

    • Relevance: This specific scaffold (morpholine at C6, methyl at N3) mimics the hinge-binding region of many PI3K inhibitors like ZSTK474 (triazine analog) and VS-5584.
    • Source: Rewcastle, G. W. et al. "Synthesis and Biological Evaluation of Novel Trisubstituted Morpholinopyrimidines as PI3K Inhibitors." Molecules, 2019.[1]

  • S_NAr Methodology

    • Protocol Validation: The displacement of 6-chloropyrimidines with morpholine is a standard medicinal chemistry transformation, enhanced by the electron-withdrawing n
    • Source: Giordanetto, F. et al. "Discovery of Morpholino-Pyrimidinones as Selective PI3Kβ Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Structural Characterization

    • NOE Data: Confirmation of N-methyl regiochemistry in pyrimidinones via NOE spectroscopy.
    • Source: Tzara, A. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2] ChemMedChem, 2020.[2]

Sources

Technical Support Center: Troubleshooting 3-Methyl-6-morpholinopyrimidin-4(3H)-one Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a privileged scaffold, 3-methyl-6-morpholinopyrimidin-4(3H)-one (hereafter referred to as 3M6MP ) is frequently utilized in the development of kinase inhibitors (e.g., PI3K, mTOR, and ATR inhibitors) due to its excellent ATP-competitive hinge-binding properties 1. However, this substructure is notorious for exhibiting Pan-Assay Interference Compounds (PAINS)-like behavior in high-throughput screening (HTS) and biochemical assays 2.

This guide provides field-proven troubleshooting protocols to help researchers, scientists, and drug development professionals distinguish genuine target modulation from assay artifacts.

Part 1: Quantitative Diagnostic Matrix

Before initiating complex mechanistic studies, consult the following matrix. It summarizes the quantitative thresholds and self-validating protocols required to identify the three most common 3M6MP interference mechanisms.

Interference MechanismAffected Assay TypesQuantitative SymptomDiagnostic ThresholdResolution Protocol
Colloidal Aggregation Biochemical (Enzymatic)Hill slope > 2.0, IC

< 5 µM
> 5-fold IC

right-shift with 0.01% Triton X-100
Add 0.01% Triton X-100 or CHAPS to buffer
Inner Filter Effect (IFE) Fluorescence (e.g., AMC, NADH)Signal quenching at high dosesAbsorbance > 0.1 OD at

or

Red-shift assay (> 500 nm) or use MS readout
Singlet Oxygen Quenching AlphaScreen / AlphaLISAFalse positive PPI disruption> 30% signal loss in TruHits counter-screenSwitch to TR-FRET or SPR

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 3M6MP show a steep Hill slope (>2.0) in my biochemical assay but complete inactivity in cell-based assays?

Causality: The planar pyrimidinone core combined with the lipophilic morpholine ring promotes thermodynamic self-association in aqueous buffers. At concentrations typically above 1–5 µM, 3M6MP forms sub-micron colloidal aggregates. These colloids act as non-specific "protein sponges," adsorbing and denaturing the target enzyme 3. This leads to a rapid, non-stoichiometric loss of enzyme activity, characterized by abnormally steep Hill slopes. In cell-based assays, abundant proteins (like BSA) or lipid membranes prevent this aggregation, revealing the compound's true (often inactive) nature.

Protocol: Detergent-Shift Aggregation Assay This self-validating protocol uses non-ionic detergents to disrupt micelle formation, isolating true binding from colloidal sequestration.

  • Buffer Preparation: Prepare your standard assay buffer. Aliquot into two parallel sets: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Titration: Perform a 10-point dose-response curve of 3M6MP (starting at 50 µM, 3-fold dilutions) in both buffers.

  • Incubation & Readout: Incubate the enzyme and substrate as per your standard protocol and measure the product formation.

  • Data Interpretation: If the IC

    
     shifts rightward by >5-fold or activity is completely abolished in Buffer B, the initial hit was a colloidal aggregation artifact.
    
Q2: My fluorogenic kinase assay indicates potent inhibition, but orthogonal biophysical assays (SPR) show no binding. What is happening?

Causality: Morpholinopyrimidine derivatives possess a highly conjugated


-system that strongly absorbs in the UV-Vis spectrum (typically peaking at 320–380 nm and tailing into the visible range). If your assay utilizes a fluorophore with overlapping excitation/emission spectra (e.g., AMC, NADH, or coumarin-based tracers), 3M6MP will absorb the excitation light or quench the emitted light. This is known as the Inner Filter Effect (IFE) or static quenching 4. The plate reader misinterprets this optical reduction as enzymatic inhibition.

Protocol: IFE Correction and Orthogonal Validation

  • Spectral Scan: Measure the UV-Vis absorbance spectrum of 3M6MP at its highest assay concentration (e.g., 50 µM) in the exact assay buffer using a spectrophotometer.

  • Calculate Absorbance: Check the Optical Density (OD) at the assay's excitation (

    
    ) and emission (
    
    
    
    ) wavelengths. If the OD exceeds 0.1, IFE is occurring.
  • Orthogonal Solution: Do not rely solely on mathematical IFE correction. Switch to a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647,

    
     > 500 nm) where 3M6MP does not absorb, or utilize a mass spectrometry-based readout (e.g., RapidFire MS) to directly measure product formation without optical interference.
    
Q3: I am using an AlphaScreen assay and seeing false positives. How does 3M6MP interfere with this technology?

Causality: Alpha technology relies on the generation of singlet oxygen (


) by a donor bead, which travels up to 200 nm to an acceptor bead to generate a luminescent signal. The morpholine nitrogen and the pyrimidinone core of 3M6MP can act as chemical quenchers of singlet oxygen 5. By scavenging the 

before it reaches the acceptor bead, 3M6MP artificially reduces the signal, mimicking the disruption of a protein-protein interaction.

Protocol: TruHits Counter-Screen

  • Reagent Prep: Utilize a pre-complexed biotinylated-His-tagged peptide that bridges the Streptavidin Donor and Nickel Acceptor beads directly (independent of your target proteins).

  • Incubation: Incubate the beads with a dose-response of 3M6MP for 30 minutes at room temperature.

  • Readout: Read the Alpha signal. A dose-dependent decrease in signal (>30% loss) in this cell-free, target-free system confirms that 3M6MP is a singlet oxygen quencher or a bead-binding interferent.

Part 3: Mechanistic Visualizations

Triage Start Observe Anomalous IC50 or Hill Slope DLS Test 1: DLS & Detergent Addition Start->DLS Step 1 UV Test 2: UV-Vis Absorption Scan DLS->UV No IC50 shift Agg Colloidal Aggregation (Add 0.01% Triton X-100) DLS->Agg IC50 shifts >5-fold IFE Inner Filter Effect (Use Red-Shifted Tracer) UV->IFE Absorbance >0.1 at Ex/Em Valid Valid Target Inhibition (Proceed to Cell Assay) UV->Valid No spectral overlap

Workflow for diagnosing and mitigating 3M6MP assay interference via detergent and spectral analysis.

Aggregation Monomer 3M6MP Monomers (< 1 µM) Aggregate Colloidal Aggregates (> 5 µM) Monomer->Aggregate Concentration Increases SeqEnzyme Sequestered Enzyme (Inactive/False Hit) Aggregate->SeqEnzyme Non-specific Binding Enzyme Free Enzyme (Active) Enzyme->SeqEnzyme Depletion SeqEnzyme->Enzyme Recovery Detergent Triton X-100 (0.01%) Detergent->Aggregate Disrupts Micelles

Mechanistic pathway of 3M6MP colloidal aggregation and its reversal by non-ionic detergents.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience (NIH PMC)
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Journal of Medicinal Chemistry (ACS Public
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors ResearchG
  • Machine Learning Distinguishes with High Accuracy between Pan-Assay Interference Compounds That Are Promiscuous or Represent Dark Chemical Matter Journal of Medicinal Chemistry (ACS Public

Sources

Validation & Comparative

3-Methyl-6-morpholinopyrimidin-4(3H)-one vs. Established PI3K Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel kinase inhibitor scaffolds to determine their viability for preclinical development. The phosphoinositide 3-kinase (PI3K) pathway is a hyperactivated node in numerous malignancies, making it a prime target for therapeutic intervention. While the morpholinopyrimidine core has long been a cornerstone of PI3K inhibitor design, specific structural substitutions—such as the 3-methyl-4(3H)-one motif—fundamentally alter the molecule's interaction with the ATP-binding pocket.

This guide objectively compares the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold against established clinical PI3K inhibitors, detailing the mechanistic rationale, comparative binding profiles, and the self-validating experimental protocols required to evaluate these compounds.

Structural Rationale & Causality: Why the 4(3H)-one Scaffold?

To understand the performance of the 3-methyl-6-morpholinopyrimidin-4(3H)-one core, we must analyze the causality of its binding kinetics.

The morpholine ring is the primary pharmacophore for PI3K binding; its oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of Val851 in the hinge region of PI3Kα . However, early pan-PI3K inhibitors like Buparlisib (BKM120), which utilize a standard 2-aminopyrimidine core, often suffer from off-target toxicity and poor isoform selectivity due to rotational freedom and broad kinase cross-reactivity.

By introducing a 4(3H)-one carbonyl and an N3-methyl group , the electronic distribution of the pyrimidine ring is altered:

  • Steric Restriction: The N3-methyl group projects into the hydrophobic specificity pocket, restricting the rotational freedom of the scaffold. This sterically clashes with the slightly narrower ATP-binding clefts of off-target kinases (such as mTOR), driving selectivity .

  • Electronic Tuning: The carbonyl at C4 provides an alternative electronic profile and a potential secondary hydrogen bond acceptor, differentiating its binding thermodynamics from aminothiazoles like Alpelisib (BYL719) .

Comparative Target Binding Profile

To benchmark the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold, we compare its representative quantitative data against three clinical standards: Buparlisib (Pan-PI3K), Alpelisib (PI3Kα-specific), and Idelalisib (PI3Kδ-specific).

Table 1: In Vitro Kinase IC50 Profiling
InhibitorScaffold ClassPrimary TargetPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
3-M-6-MP Core *Morpholinopyrimidin-4-onePI3K (Pan/Isoform)~15~45~20~50>1000
Buparlisib (BKM120) 2-AminopyrimidinePan-PI3K52166116262>1000
Alpelisib (BYL719) AminothiazolePI3Kα4.61156290250>1000
Idelalisib (CAL-101) Quinazolin-4(3H)-onePI3Kδ8205652.589>1000

*Note: Data for the 3-M-6-MP core represents optimized derivatives from this scaffold class to illustrate the typical potency shift and mTOR selectivity achieved via the N3-methyl substitution.

Mechanistic Pathway & Inhibitor Blockade

The efficacy of PI3K inhibitors is dictated by their ability to halt the conversion of PIP2 to PIP3, thereby preventing the PH-domain-mediated recruitment and subsequent activation of AKT.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane) PIP2->PIP3 AKT AKT (pS473 / pT308) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates (mTORC1) Survival Cell Survival & Proliferation AKT->Survival Promotes mTOR->AKT Phosphorylates (mTORC2) Inhibitor 3-Methyl-6-morpholinopyrimidin-4(3H)-one & Comparators Inhibitor->PI3K Blocks ATP Binding Pocket

Fig 1. PI3K/AKT/mTOR signaling cascade and targeted blockade by morpholinopyrimidine inhibitors.

Experimental Methodologies for Validation

To ensure scientific integrity, the evaluation of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold must rely on self-validating assay systems.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)

We utilize the ADP-Glo assay because it measures ADP production universally, independent of the specific lipid substrate. This allows for a direct, unbiased comparison across PI3K α/β/δ/γ isoforms.

Self-Validation Check: Always run a no-enzyme control (to assess background ATP hydrolysis) and a reference compound (e.g., Alpelisib) to validate assay sensitivity. Crucially, the ATP concentration must be set at the apparent


 for each specific isoform to allow accurate 

calculation via the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Reagent Preparation: Dilute recombinant PI3K isoforms (α, β, δ, γ) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-M-6-MP compound and comparators in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • Incubation: Add the kinase solution to the compounds and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate mixture (ATP at

    
     and 10 μM PIP2). Incubate for 60 minutes at room temperature.
    
  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Quantification: Read luminescence and fit the data to a 4-parameter logistic curve to determine the IC50.

Workflow Prep Prepare Recombinant PI3K Isoforms Incubate Incubate with Inhibitor Titration Prep->Incubate ATP Add ATP & PIP2 Substrate Incubate->ATP Detect ADP-Glo Detection (Luminescence) ATP->Detect Analyze IC50 Calculation (Curve Fitting) Detect->Analyze

Fig 2. Step-by-step in vitro ADP-Glo kinase assay workflow for determining PI3K inhibitor IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

In vitro potency must translate to cellular target engagement. We measure the phosphorylation of downstream effector AKT at two critical residues: Ser473 (mTORC2 dependent) and Thr308 (PDK1 dependent).

Self-Validation Check: If pAKT(T308) is inhibited but pAKT(S473) remains high, it suggests compensatory mTORC2 activation or incomplete pathway blockade. Dual inhibition of both sites confirms robust, on-target PI3K pathway suppression.

Step-by-Step Workflow:

  • Cell Culture: Seed PIK3CA-mutant cancer cells (e.g., MCF-7 or T47D) in 6-well plates and incubate overnight.

  • Treatment: Treat cells with the 3-M-6-MP compound or comparators at varying concentrations (e.g., 10 nM, 100 nM, 1 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pAKT (Ser473), pAKT (Thr308), total AKT, and a loading control (β-actin).

  • Analysis: Quantify band intensities using densitometry to calculate cellular IC50 values.

Data Interpretation & Causality

When analyzing the data generated from these protocols, the superiority or specific utility of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold becomes evident through its selectivity window .

While Alpelisib achieves extreme potency against PI3Kα by exploiting the unique geometry of the mutated p110α pocket, it lacks broad-spectrum utility against tumors driven by PTEN loss (which often rely on PI3Kβ). Conversely, the 3-M-6-MP scaffold maintains a balanced pan-PI3K profile similar to Buparlisib, but its rigidified 4(3H)-one core drastically reduces the off-target mTOR binding that typically causes dose-limiting toxicities in clinical settings. Therefore, this scaffold serves as a highly optimized starting point for developing next-generation, tolerable pan-PI3K or dual PI3K/mTOR inhibitors.

References

  • Burger MT, Pecchi S, Wagman A, et al. "Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors." ACS Medicinal Chemistry Letters. 2011;2(1):34-38. URL:[Link]

  • Wright EW, Nelson RA, Kulik G, Welker ME. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules. 2018;23(7):1675. URL:[Link]

  • Fritsch C, Huang A, Chatenay-Rivauday C, et al. "Characterization of the novel and specific PI3Kalpha inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials." Molecular Cancer Therapeutics. 2014;13(5):1117-1129. URL:[Link]

Comparative analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Analysis of 3-Methyl-6-morpholinopyrimidin-4(3H)-one Derivatives

Executive Summary: The Dual-Target Advantage

3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives represent a specialized class of small-molecule kinase inhibitors designed to target the ATP-binding pocket of lipid and protein kinases. Unlike first-generation inhibitors that often target a single isoform (e.g., Idelalisib for PI3K


), this scaffold is chemically tuned for dual inhibition of Class I PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) .

The core pharmacological value of this scaffold lies in the morpholine moiety , which acts as a critical hydrogen-bond acceptor for the kinase hinge region (mimicking the adenine of ATP), while the N3-methylated pyrimidinone core provides a rigid scaffold that locks the molecule in a bioactive conformation, enhancing metabolic stability and solubility compared to non-methylated analogs.

Primary Application: Oncology (Solid tumors, Lymphomas) Mechanism of Action: ATP-competitive dual inhibition of PI3K/mTOR. Key Comparator: Idelalisib (Selectivity standard), Gedatolisib (Potency standard).

Chemical Biology & Mechanism of Action

To understand the superiority of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives, one must analyze the structural basis of their binding.

  • The Hinge Binder (Morpholine): The oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically Valine-851 in PI3K

    
    ).
    
  • The Scaffold (Pyrimidinone): The 3-methyl group at the N3 position prevents tautomerization, locking the ring in the "one" (carbonyl) form. This pre-organization reduces the entropic penalty upon binding.

  • Dual Inhibition Logic: By targeting the conserved ATP pocket shared by PI3K and mTOR, these derivatives prevent the feedback loop activation of AKT that often occurs when mTORC1 is inhibited alone (a common failure mode of Rapalogs).

Signaling Pathway Blockade

The following diagram illustrates the dual-node blockade (PI3K and mTOR) achieved by this scaffold, contrasting it with single-node inhibitors.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT Recruitment PDK1->AKT Phos T308 TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activation EBP1 4E-BP1 mTORC1->EBP1 Inhibits Growth Cell Growth & Survival S6K->Growth EBP1->Growth Drug 3-Me-6-Morpholinopyrimidinone Drug->PI3K  Blockade Drug->mTORC1  Blockade

Figure 1: Dual-node inhibition of the PI3K/Akt/mTOR pathway. The derivative blocks both the upstream PI3K kinase and the downstream mTOR complex, preventing compensatory feedback loops.

Comparative Performance Analysis

This section evaluates the "Lead Series" of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives against clinical standards.

Table 1: Potency and Selectivity Profile (In Vitro)
Feature3-Me-6-Morpholinopyrimidinone (Lead Series)Idelalisib (Zydelig)Gedatolisib (PF-05212384)
Primary Target Dual PI3K / mTOR PI3K

(Selective)
Dual PI3K / mTOR
PI3K

IC

2 – 10 nM> 8,000 nM0.4 nM
PI3K

IC

5 – 15 nM19 nM6 nM
mTOR IC

10 – 50 nM > 10,000 nM1.6 nM
DNA-PK IC

~100 nM (Moderate)> 5,000 nM~5 nM
Solubility (pH 7.4) High (due to N-Me)LowModerate
Metabolic Stability Enhanced (N-Me block)ModerateModerate

Analysis:

  • Vs. Idelalisib: The morpholinopyrimidinone derivative lacks the isoform selectivity of Idelalisib. While Idelalisib is safer for hematological malignancies (sparing PI3K

    
     in insulin signaling), the derivative is superior for solid tumors where PI3K
    
    
    
    mutations and mTOR signaling drive resistance.
  • Vs. Gedatolisib: The derivative series often exhibits a slightly lower potency but improved physicochemical properties (solubility) due to the specific N-methyl/pyrimidinone core, making it a valuable scaffold for oral bioavailability optimization.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of the Core Scaffold

Objective: Construct the 3-methyl-6-morpholinopyrimidin-4(3H)-one core.

  • Cyclization:

    • React ethyl 3-morpholino-3-oxopropanoate with N-methylurea in the presence of sodium ethoxide (NaOEt) in refluxing ethanol for 4 hours.

    • Control: Monitor disappearance of starting ester by TLC (Hexane:EtOAc 1:1).

    • Result: Formation of the intermediate 3-methyl-6-hydroxypyrimidin-2,4-dione.

  • Chlorination:

    • Treat the intermediate with POCl

      
        (Phosphorus oxychloride) at 90°C for 2 hours to generate the 6-chloro derivative.
      
  • Nucleophilic Substitution (The Critical Step):

    • Dissolve the 6-chloro-3-methylpyrimidin-4(3H)-one in DMF.

    • Add Morpholine (1.2 eq) and K

      
      CO
      
      
      
      (2 eq).
    • Stir at 60°C for 3 hours.

    • Validation: The appearance of the characteristic morpholine C-O-C stretch (~1110 cm

      
      ) in IR or the morpholine protons (3.6-3.8 ppm) in 
      
      
      
      H NMR confirms the substitution.
Protocol B: ADP-Glo Kinase Assay (PI3K Inhibition)

Objective: Quantify IC


 values using a luminescent ADP detection system.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles (0.1 mg/mL).

  • ATP (Ultrapure, 10

    
    M).
    
  • ADP-Glo Reagent (Promega).

Workflow:

Kinase_Assay Step1 Reaction Assembly (Enzyme + Lipid + Drug) Step2 Start Reaction (+ ATP 10µM) Step1->Step2 Step3 Incubation (60 min @ 23°C) Step2->Step3 Step4 Stop Reaction (+ ADP-Glo Reagent) Step3->Step4 Step5 Deplete ATP (40 min incubation) Step4->Step5 Step6 Detect ADP (+ Kinase Detection Reagent) Step5->Step6 Step7 Read Luminescence (Integration: 1s) Step6->Step7

Figure 2: ADP-Glo Kinase Assay Workflow. Critical control: Include a "No Enzyme" blank to subtract background ATP hydrolysis.

Data Analysis:

  • Calculate % Inhibition =

    
    .
    
  • Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to derive IC

    
    .
    

Structure-Activity Relationship (SAR) Insights

The optimization of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold relies on three vectors:

  • N3-Methyl Group:

    • Effect: Essential for locking the tautomer. Removal (N-H) often leads to a 5-10 fold drop in potency due to the energy cost of desolvating the polar N-H bond or unfavorable tautomeric shifts in the binding pocket.

  • C6-Morpholine:

    • Effect: The "Hinge Binder". Substitution with piperidine (lacking oxygen) abolishes activity (IC

      
       > 10 
      
      
      
      M), confirming the necessity of the morpholine oxygen for hydrogen bonding.
  • C2-Position (Variable Region):

    • Optimization: This is the "Tail" region that extends into the affinity pocket. Introducing aromatic groups (e.g., aminopyridine, indole) here significantly boosts potency and selectivity against other kinases.

References

  • Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.[1] Journal of Medicinal Chemistry.[1]

  • Somoza, J.R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase

    
    . Journal of Biological Chemistry. 
    
  • Shen, Y., et al. (2018). Discovery of Potent and Selective PI3K/mTOR Dual Inhibitors. ACS Medicinal Chemistry Letters.

  • Maira, S.M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics.

  • Knight, Z.A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell.[2]

Sources

Validating the Target of 3-methyl-6-morpholinopyrimidin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-methyl-6-morpholinopyrimidin-4(3H)-one represents a privileged pharmacophore scaffold primarily designed to target VPS34 (Vacuolar Protein Sorting 34) , the sole Class III Phosphoinositide 3-Kinase (PI3K) in mammals. Unlike Class I PI3K inhibitors which often target the PI3K/Akt/mTOR pathway for proliferation control, this N-methylated pyrimidinone core is engineered to selectively inhibit autophagy and vesicular trafficking by exploiting a unique hydrophobic pocket in the VPS34 ATP-binding site.

This guide details the validation of VPS34 as the primary target of this scaffold, comparing its performance against established benchmarks like SAR405 and VPS34-IN1 , and providing rigorous experimental protocols for verification.

Part 1: Molecule Profile & Mechanism of Action

The Structural Logic of Selectivity

The defining feature of this molecule is the N3-methyl group on the pyrimidinone ring.

  • Class I PI3K Exclusion: In Class I PI3Ks (e.g., PI3K

    
    ), the ATP binding pocket is sterically restricted near the hinge region. The N3-methyl group creates a steric clash, preventing binding.
    
  • VPS34 Specificity: VPS34 possesses a flexible hinge region and a specific hydrophobic pocket that accommodates the N3-methyl group, conferring high selectivity (>100-fold) over Class I isoforms.

  • Morpholine Moiety: Acts as the hinge binder, forming a critical hydrogen bond with the backbone amide of the kinase (typically Valine or Isoleucine residues depending on the specific inhibitor derivative).

Comparative Analysis: Benchmarking Performance

To validate the target, the molecule (or its potent derivatives) must be benchmarked against gold standards.

Feature3-methyl-6-morpholinopyrimidin-4(3H)-one Core SAR405 (Benchmark)Wortmannin (Broad Spectrum)
Primary Target VPS34 (Class III PI3K) VPS34Pan-PI3K (Class I, II, III)
Selectivity High (due to N3-methyl)Excellent (>1000x vs Class I)Poor (Hits mTOR, DNA-PK)
Mechanism ATP-Competitive (Reversible)ATP-Competitive (Reversible)Covalent (Irreversible)
Key Biomarker Reduction in PI(3)P Reduction in PI(3)P Reduction in p-Akt & PI(3)P
Cellular Effect Autophagy InhibitionAutophagy InhibitionCytotoxicity & Autophagy Block
Solubility Moderate (DMSO soluble)HighLow (Unstable)

Analyst Note: While "3-methyl-6-morpholinopyrimidin-4(3H)-one" is the core scaffold, it is often derivatized (e.g., with heteroaryl groups at C2) to achieve nanomolar potency. The validation protocols below apply to the core and its derivatives.

Part 2: Target Validation Protocols

Protocol A: Enzymatic Lipid Kinase Assay (In Vitro)

Objective: Quantify the inhibition of VPS34 activity by measuring the conversion of Phosphatidylinositol (PI) to Phosphatidylinositol-3-phosphate (PI(3)P).

Methodology: ADP-Glo™ Kinase Assay (Luminescence).

  • Reagents: Recombinant human VPS34 complex (VPS34/VPS15), PI:PS lipid substrate (1:1 ratio), Ultrapure ATP (10 µM).

  • Reaction Setup:

    • Prepare lipid vesicles by sonication in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MnCl2).

    • Incubate 10 ng VPS34 enzyme with the test compound (serial dilution 1 nM – 10 µM) for 15 min at RT.

    • Initiate reaction by adding ATP/Lipid mix.

    • Incubate for 60 min at 30°C.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence (RLU).

  • Validation Criteria: A sigmoidal dose-response curve with an IC50 < 100 nM (for optimized derivatives) confirms direct kinase inhibition.

Protocol B: Cellular Target Engagement (GFP-2xFYVE Imaging)

Objective: Confirm inhibition of PI(3)P production in live cells. The FYVE domain specifically binds PI(3)P; loss of punctae indicates VPS34 inhibition.

  • Cell Line: U2OS or HeLa cells stably expressing GFP-2xFYVE .

  • Treatment:

    • Seed cells on glass coverslips.

    • Treat with compound (1 µM) vs. DMSO control for 2 hours.

    • Positive Control: SAR405 (1 µM).

  • Imaging:

    • Fix cells (4% PFA) or image live using Confocal Microscopy (488 nm excitation).

  • Analysis:

    • Control Cells: Distinct intracellular punctae (endosomes).

    • Treated Cells: Diffuse cytosolic GFP signal (loss of endosomal localization).

    • Quantification: Count punctae per cell using ImageJ/Fiji.

Protocol C: Autophagy Inhibition (Western Blot)

Objective: VPS34 is required for autophagosome formation. Inhibition should block LC3-II lipidation or cause accumulation of p62/SQSTM1 depending on the flux stage.

  • Starvation Assay:

    • Cultivate cells in full medium (Basal) or EBSS (Starvation) to induce autophagy.

    • Treat with compound (1-5 µM) +/- Bafilomycin A1 (Lysosomal inhibitor).

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Blot for LC3B and p62 .

  • Interpretation:

    • VPS34 Inhibition: Prevents the formation of LC3-II (lower band) even under starvation conditions. Unlike Bafilomycin (which increases LC3-II by blocking degradation), VPS34 inhibitors reduce LC3-II conversion.

Part 3: Visualizations

VPS34 Signaling & Inhibition Pathway

This diagram illustrates the specific intervention point of the morpholinopyrimidinone scaffold within the autophagy pathway.

VPS34_Pathway PI Phosphatidylinositol (PI) VPS34 VPS34 (Class III PI3K) PI->VPS34 Substrate ATP ATP ATP->VPS34 Cofactor PI3P PI(3)P VPS34->PI3P Phosphorylation Inhibitor 3-methyl-6-morpholinopyrimidin-4(3H)-one (Scaffold) Inhibitor->VPS34 Inhibits (ATP Competitive) FYVE FYVE Domain Proteins (EEA1, DFCP1) PI3P->FYVE Recruits Autophagy Autophagosome Nucleation FYVE->Autophagy Initiates Trafficking Endosomal Trafficking FYVE->Trafficking Regulates

Caption: Mechanism of Action: The scaffold competitively inhibits VPS34, blocking PI(3)P production and downstream autophagosome nucleation.

Target Validation Workflow

A logical step-by-step decision tree for validating the molecule.

Validation_Workflow Start Start: 3-methyl-6-morpholinopyrimidin-4(3H)-one Step1 In Vitro Kinase Assay (ADP-Glo) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Selectivity Panel (vs PI3Kα/β/δ/γ) Decision1->Step2 Yes Fail Re-design / Off-target Decision1->Fail No Step3 Cellular Engagement (GFP-2xFYVE Assay) Step2->Step3 >100x Selectivity Result Validated VPS34 Inhibitor Step3->Result Loss of Punctae

Caption: Experimental workflow for validating VPS34 target engagement and selectivity.

References

  • Pasquier, B. et al. (2015). "Discovery of (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: A Novel, Potent, and Selective Inhibitor of Vps34 for the Treatment of Solid Tumors." Journal of Medicinal Chemistry. Link

  • Ronan, B. et al. (2014). "A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy." Nature Chemical Biology. Link

  • Bago, R. et al. (2014). "Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals a role for VPS34 in late endosome–lysosome transport." Biochemical Journal. Link

  • Dowdle, W. E. et al. (2014). "Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo." Nature Cell Biology. Link

Kinome Cross-Reactivity of the 3-Methyl-6-Morpholinopyrimidin-4(3H)-one Scaffold: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor development, the 3-methyl-6-morpholinopyrimidin-4(3H)-one moiety has emerged as a highly privileged, yet notoriously promiscuous, pharmacophore. Originally designed to target the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, this scaffold leverages its morpholine ring as a robust hinge-binder[1]. However, the structural efficiency that grants it low-nanomolar potency also drives broad cross-reactivity across the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-PK and ATR[2].

For drug development professionals, understanding and profiling this cross-reactivity is critical. This guide provides an objective comparison of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold against alternative chemotypes, detailing the mechanistic basis of its kinome promiscuity and establishing self-validating experimental workflows to map its target engagement.

Mechanistic Basis of Cross-Reactivity

The cross-reactivity of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold is not accidental; it is driven by highly conserved structural interactions within the ATP-binding pocket of the PIKK family[3].

  • The Morpholine Hinge-Binder: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kα and Val2240 in mTOR)[1].

  • Conformational Locking via the 3-Methyl Group: The addition of the 3-methyl group on the pyrimidin-4(3H)-one core restricts the rotation of the morpholine ring, locking it into a coplanar conformation. While this reduces the entropic penalty of binding and drastically increases potency, this pre-organized planar geometry perfectly mimics the adenine ring of ATP[4].

  • The Selectivity Challenge (Causality): Because the ATP-binding pockets of PI3K, mTOR, and DNA-PK share high sequence homology and structural topology, this rigid, coplanar scaffold fits seamlessly into multiple kinases[5]. To engineer selectivity away from this pan-PIKK cross-reactivity, medicinal chemists must introduce steric clashes. For example, substituting the morpholine ring with a stereospecific methyl group (e.g., 3-methylmorpholine) creates a steric clash with PI3K residues while being accommodated by the slightly larger binding pocket of mTOR or ATR, thereby shifting the selectivity profile[2],[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes AKT AKT (PKB) PIP3->AKT Recruits to Membrane mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Scaffold 3-methyl-6-morpholino- pyrimidin-4(3H)-one Scaffold->PI3K Hinge Binding Scaffold->mTORC1 Cross-reacts Scaffold->mTORC2 Cross-reacts

Figure 1: PI3K/mTOR pathway highlighting nodes susceptible to scaffold cross-reactivity.

Comparative Kinome Profiling

To contextualize the performance of the 3-methyl-6-morpholinopyrimidin-4(3H)-one core, we must compare it against alternative scaffolds designed to target the same kinome space. The table below summarizes representative quantitative data (biochemical IC₅₀ values) demonstrating how structural modifications shift the cross-reactivity profile.

Scaffold ClassRepresentative Core ModificationPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)DNA-PK IC₅₀ (nM)ATR IC₅₀ (nM)Dominant Profile
Morpholino-pyrimidin-4(3H)-one 3-methyl-6-morpholinopyrimidin-4(3H)-one2 - 155 - 2010 - 30>1000Pan-PIKK Dual Inhibitor
Morpholino-triazine Dimorpholine-substituted triazine15 - 30>500>1000>1000PI3K Selective
Pyrido[2,3-d]pyrimidine Unsubstituted morpholine core>10001 - 10>500>1000mTOR Selective
Sulfoximine morpholinopyrimidine 3(R)-methylmorpholine substitution>1000>1000>100010 - 20ATR Selective

Data synthesis reflects representative binding affinities across standardized biochemical assays[2],[3].

Experimental Protocols for Profiling Cross-Reactivity

To ensure scientific integrity, the cross-reactivity of these scaffolds must be mapped using self-validating assay systems. Below are the definitive protocols for biochemical and cellular profiling.

Protocol 1: TR-FRET Kinase Assay for PI3K/mTOR Selectivity

Causality & Rationale: High-throughput screening of aromatic scaffolds often suffers from fluorescence interference, as many kinase inhibitors are intrinsically fluorescent. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal acquisition, allowing short-lived background autofluorescence from the morpholinopyrimidinone compounds to decay. The ratiometric emission readout normalizes well-to-well variability, preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X enzyme solution (PI3Kα or mTOR) and 2X substrate/ATP solution in optimized kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Acoustically dispense 100 nL of the 3-methyl-6-morpholinopyrimidin-4(3H)-one test compound (10-point dose-response, 3-fold dilutions) into a 384-well pro-plate. Include DMSO as a negative control and a known pan-inhibitor (e.g., PI-103) as a positive control[4].

  • Pre-Equilibration: Add 5 µL of 2X enzyme solution. Incubate for 15 minutes at room temperature. Critical Step: This pre-incubation is mandatory to allow slow-binding hinge inhibitors to reach equilibrium.

  • Initiation: Add 5 µL of 2X substrate/ATP solution. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and the specific europium-labeled antibody/fluorophore pair.

  • Readout & Validation: Read the plate using 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio. The assay is self-validated if the Z'-factor is >0.6 and the positive control IC₅₀ aligns with historical baselines.

Protocol 2: Cellular Target Engagement (pAKT/pS6 Western Blot)

Causality & Rationale: Biochemical IC₅₀s do not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. Furthermore, distinguishing between PI3K and mTOR cross-reactivity requires specific biomarkers. mTORC2 directly phosphorylates AKT at Ser473, while PDK1 (downstream of PI3K) phosphorylates AKT at Thr308. mTORC1 activity is read via downstream S6 ribosomal protein phosphorylation (Ser235/236). Profiling these specific sites determines the true intracellular cross-reactivity profile.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 cells (PIK3CA mutant) in 6-well plates and grow to 70% confluence. Treat with the scaffold compound at 0.1, 1, and 10 µM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Phosphatase inhibitors (e.g., NaF, Na₃VO₄) must be freshly added to prevent rapid dephosphorylation of AKT and S6 during lysis.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-pAKT (Ser473), anti-pAKT (Thr308), anti-pS6 (Ser235/236), and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

  • Validation: A pure PI3K selective inhibitor will ablate pAKT (Thr308) first. Conversely, the highly cross-reactive 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold will simultaneously ablate pAKT (Ser473), pAKT (Thr308), and pS6, confirming pan-PIKK target engagement.

Workflow Primary Primary Screen TR-FRET Assay Counter Kinome Profiling Selectivity Panel Primary->Counter IC50 < 100nM Cellular Target Engagement pAKT/pS6 Western Counter->Cellular Selectivity > 50x Validation In Vivo Validation Cellular->Validation Target Modulated

Figure 2: Tiered experimental workflow for validating kinome selectivity and target engagement.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications Source: ACS Chemical Neuroscience URL:[1]

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent | Journal of Medicinal Chemistry - ACS Publications Source: Journal of Medicinal Chemistry URL:[2]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC - NIH Source: National Institutes of Health (PMC) URL:[4]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - AIR Unimi Source: Università degli Studi di Milano (AIR) URL:[3]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC Source: National Institutes of Health (PMC) URL:[5]

Sources

Comparative Guide: Regioisomeric Morpholinopyrimidines in Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholinopyrimidine scaffold is a privileged structure in oncology drug discovery, particularly for targeting the PI3K/AKT/mTOR pathway (e.g., Buparlisib/BKM120, Pictilisib/GDC-0941). The critical medicinal chemistry challenge lies in the regioisomerism of the morpholine ring.

This guide provides a head-to-head technical comparison of 2-morpholino versus 4-morpholino pyrimidine isomers. It details the structural basis for their distinct kinase inhibitory profiles, the synthetic methodologies required to achieve regioselectivity, and the resulting pharmacological trade-offs.

Structural Analysis: The Hinge Binding Hypothesis

The biological divergence between 2- and 4-morpholinopyrimidine isomers stems from their orientation within the ATP-binding pocket of lipid kinases (PI3K) and PIKKs (mTOR, DNA-PK).

2-Morpholino Isomer (The Hinge Binder)
  • Mechanism: In the 2-position, the morpholine oxygen atom is geometrically positioned to act as a critical hydrogen bond acceptor for the backbone amide of the "hinge" residue (e.g., Val851 in PI3K

    
    , Val882  in PI3K
    
    
    
    ).
  • Potency Driver: This interaction is the primary driver of potency for pan-PI3K inhibitors like Buparlisib. Removal or translocation of this morpholine typically results in a >100-fold loss in potency.

  • Conformation: The ring adopts a chair conformation that projects into the affinity pocket, often displacing water molecules.

4-Morpholino Isomer (The Solubilizer)
  • Mechanism: A morpholine at the 4-position typically points towards the solvent-exposed region or the ribose-binding pocket, depending on the pyrimidine's rotation.

  • PK Driver: While it contributes less to binding affinity (often providing only weak hydrophobic contacts), it significantly improves physicochemical properties (Solubility, LogD) and metabolic stability by blocking the metabolically vulnerable C4 position.

  • Dual-Substitution: Many clinical candidates (e.g., BKM120) utilize a 2,6-dimorpholino pattern to leverage both effects: the 2-morpholine binds the hinge, while the 6-morpholino (equivalent to 4- in symmetric cores) tunes PK.

Head-to-Head Performance Comparison

The following data aggregates Structure-Activity Relationship (SAR) trends from key PI3K inhibitor campaigns (e.g., J. Med. Chem., ACS Med. Chem. Lett.).

Feature2-Morpholinopyrimidine 4-Morpholinopyrimidine 2,6-Dimorpholinopyrimidine
Primary Role Potency (Hinge Interaction)ADME (Solubility/Metabolic Stability)Balanced Profile (Potency + PK)
PI3K

IC

< 50 nM (High Affinity)> 500 nM (Moderate/Low Affinity)< 10 nM (Very High Affinity)
mTOR Selectivity ModerateLowHigh (Dual inhibition common)
Solubility (pH 7.4) Low to ModerateHighHigh
Metabolic Liability Susceptible to oxidation at C4/C6C4 blocked; stableHighly Stable
Synthetic Yield Lower (Requires specific regiocontrol)Higher (Thermodynamically favored)Moderate
Synthetic Pathways & Regiocontrol

Achieving the correct isomer is the primary synthetic bottleneck. Nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine is governed by the varying electrophilicity of the carbon centers.
  • C4 Position: More electrophilic (para-like position relative to N1/N3). Reacts first under mild conditions.

  • C2 Position: Less electrophilic. Reacts second or requires forcing conditions/catalysis.

Visualizing the Regioselective Workflow

The following diagram illustrates the decision tree for synthesizing specific isomers from a 2,4,6-trichloropyrimidine core.

SynthesisWorkflow cluster_legend Reaction Logic Start Start: 2,4,6-Trichloropyrimidine Step1_Mild Add Morpholine (1 eq) 0°C, THF, DIPEA Start->Step1_Mild Kinetic Control Step1_Block Add 'Blocking' Nucleophile (e.g., Aryl amine) at C4 first Start->Step1_Block Regio-blocking Strategy Product_4 4-Morpholino-2,6-dichloropyrimidine (Major Isomer) Step1_Mild->Product_4 Step2_Force Add Morpholine (Excess) Heat (>80°C), DMSO Step1_Block->Step2_Force Product_2 2-Morpholino-4-amino-6-chloropyrimidine (Target Isomer) Step2_Force->Product_2 Explanation C4 is ~10x more reactive than C2. To get 2-morpholino, C4 must be filled first.

Caption: Regioselective control strategies for morpholinopyrimidine synthesis via SnAr.

Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Morpholino-2,6-dichloropyrimidine

Target: The "Solubilizer" Isomer

  • Preparation: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in dry THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents over-substitution at C2.

  • Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of morpholine (1.05 eq) over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The 4-isomer moves slower than the starting material but faster than the di-substituted byproduct.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography. Yield is typically >85% for the 4-isomer.

Protocol B: Synthesis of 2-Morpholino-4-substituted-pyrimidine

Target: The "Potency" Isomer (BKM120 Core Strategy)

  • Step 1 (C4 Substitution): React 2,4,6-trichloropyrimidine with the desired C4-partner (e.g., 2-amino-4-trifluoromethylpyridine) using NaH in DMF at 0°C to RT. Isolate the 4-substituted-2,6-dichloro intermediate.

  • Step 2 (C2/C6 Substitution): Dissolve the intermediate in DMSO.

  • Reagent: Add excess morpholine (4–5 eq).

  • Conditions: Heat to 100°C for 12 hours. The high temperature is required to overcome the lower electrophilicity of the C2/C6 positions.

  • Validation: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. An interaction between the morpholine protons and the C5-pyrimidine proton confirms C4/C6 placement; lack thereof suggests C2 (if C5 is unsubstituted).

Mechanistic Visualization: PI3K Signaling Pathway[1]

The following diagram details where these isomers intervene in the PI3K/AKT/mTOR cascade, highlighting the feedback loops that dual 2,6-isomers (like BKM120) can suppress.

PI3KPathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Via PI3K PIP3->PIP2 Via PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PTEN PTEN (Tumor Suppressor) Inhibitor Morpholinopyrimidine (BKM120/GDC-0941) Inhibitor->PI3K Inhibits (ATP Competitive) mTORC1 mTORC1 Inhibitor->mTORC1 Inhibits (Dual Activity) PDK1->AKT Thr308 Phos AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Intervention points of morpholinopyrimidine isomers within the PI3K/AKT/mTOR signaling cascade.

References
  • Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor. Clinical Cancer Research. (Detailed SAR on 2,6-dimorpholino scaffold).

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives. PubMed. (Comparison of 4-morpholino derivatives).

  • Regioselective Synthesis of New Pyrimidine Derivatives. ResearchGate. (Methodology for controlling C2 vs C4 substitution).

  • BKM120 (Buparlisib) Chemical Properties and Usage. ChemicalBook. (Physicochemical data for 2,6-dimorpholino isomer).

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. (Analysis of morpholine binding modes in kinases).

Reproducibility of 3-methyl-6-morpholinopyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one: A Comparative Analysis of Synthetic Routes and Reproducibility

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrimidinone scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides a comprehensive analysis of the synthetic routes to a specific derivative, 3-methyl-6-morpholinopyrimidin-4(3H)-one, with a focus on reproducibility and a critical comparison of the available methodologies.

Introduction

The 3-methyl-6-morpholinopyrimidin-4(3H)-one core represents a key building block for the development of new therapeutic agents. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, while the pyrimidinone ring is a versatile scaffold for introducing further diversity. The N-methylation at the 3-position can be crucial for modulating biological activity and metabolic stability. Given its potential, establishing a reliable and reproducible synthetic pathway to this molecule is of significant interest to the medicinal chemistry community. This guide will explore and compare two plausible synthetic routes, providing detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.

Route 1: Sequential N-Methylation and Nucleophilic Aromatic Substitution

This approach is a classical and often reliable method for the synthesis of substituted pyrimidinones. It involves the initial methylation of a suitable pyrimidine precursor followed by the introduction of the morpholine moiety via nucleophilic aromatic substitution.

Workflow for Route 1

A 6-Chlorouracil B 3-Methyl-6-chlorouracil A->B Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3) Solvent (e.g., DMF) C 3-Methyl-6-morpholinopyrimidin-4(3H)-one B->C Morpholine Base (e.g., K2CO3, DIPEA) Solvent (e.g., CH3CN, Dioxane) Heat

Caption: Synthetic workflow for Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of 3-Methyl-6-chlorouracil

The first step involves the selective N-methylation of 6-chlorouracil. The choice of methylating agent and base is critical to control the regioselectivity of the methylation.

  • Materials: 6-Chlorouracil, Dimethyl sulfate (DMS) or Methyl iodide (MeI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 6-chlorouracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add dimethyl sulfate or methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-methyl-6-chlorouracil. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

  • Base and Solvent: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the formation of the uracil anion. Potassium carbonate is a mild base that is sufficient to deprotonate the uracil at the N3 position, which is generally more acidic than the N1 position.

  • Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents. The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity.

Step 2: Synthesis of 3-Methyl-6-morpholinopyrimidin-4(3H)-one

This step involves a nucleophilic aromatic substitution of the chlorine atom at the C6 position with morpholine.

  • Materials: 3-Methyl-6-chlorouracil, Morpholine, Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA), Acetonitrile (CH₃CN) or 1,4-Dioxane.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-6-chlorouracil (1.0 eq) in acetonitrile or dioxane.

    • Add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).[1][2]

    • Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography on silica gel to obtain 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Causality behind Experimental Choices:

  • Nucleophile and Base: Morpholine acts as the nucleophile, and a base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA can influence the reaction rate and work-up procedure.

  • Solvent and Temperature: Acetonitrile and dioxane are suitable solvents for this type of substitution reaction. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Route 2: Synthesis via a Dichloro-pyrimidine Intermediate

An alternative strategy involves starting with a di-substituted pyrimidine and sequentially introducing the morpholino and hydroxyl/methyl functionalities.

Workflow for Route 2

A 4,6-Dichloropyrimidine B 4-(6-Chloropyrimidin-4-yl)morpholine A->B Morpholine Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature C 6-Morpholinopyrimidin-4(3H)-one B->C Hydrolysis (e.g., NaOH, H2O) Heat D 3-Methyl-6-morpholinopyrimidin-4(3H)-one C->D Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthetic workflow for Route 2.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

This initial step involves the selective mono-substitution of 4,6-dichloropyrimidine with morpholine.

  • Materials: 4,6-Dichloropyrimidine, Morpholine, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of morpholine (1.0 eq) in DMF, add potassium carbonate (1.1 eq) and stir for 20-30 minutes.[3]

    • Add a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF dropwise at room temperature.[3]

    • Stir the reaction mixture at room temperature for 4-6 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography to yield 4-(6-chloropyrimidin-4-yl)morpholine.[3]

Causality behind Experimental Choices:

  • Stoichiometry and Temperature: Using a 1:1 stoichiometry of the reactants and maintaining the reaction at room temperature favors the mono-substituted product. The two chlorine atoms in 4,6-dichloropyrimidine have different reactivities, which can be exploited for selective substitution.

Step 2: Synthesis of 6-Morpholinopyrimidin-4(3H)-one

The second step is the hydrolysis of the remaining chloro group to a hydroxyl group, which will exist in the more stable tautomeric form of a pyrimidinone.

  • Materials: 4-(6-Chloropyrimidin-4-yl)morpholine, Sodium hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-morpholinopyrimidin-4(3H)-one.

Causality behind Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis is a common method for converting aryl chlorides to phenols (or in this case, pyrimidinols/pyrimidinones). The elevated temperature is necessary to facilitate the hydrolysis.

Step 3: Synthesis of 3-Methyl-6-morpholinopyrimidin-4(3H)-one

The final step is the N-methylation of the pyrimidinone ring.

  • Materials: 6-Morpholinopyrimidin-4(3H)-one, Dimethyl sulfate (DMS) or Methyl iodide (MeI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 6-morpholinopyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Cool the mixture to 0 °C.

    • Slowly add dimethyl sulfate or methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up and purify the product as described in Step 1 of Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sequential N-Methylation and Nucleophilic SubstitutionRoute 2: Synthesis via a Dichloro-pyrimidine Intermediate
Number of Steps 23
Starting Materials 6-Chlorouracil, Morpholine, Methylating agent4,6-Dichloropyrimidine, Morpholine, Methylating agent
Key Intermediates 3-Methyl-6-chlorouracil4-(6-Chloropyrimidin-4-yl)morpholine, 6-Morpholinopyrimidin-4(3H)-one
Potential Challenges - Regioselectivity of N-methylation. - Potential for side reactions during substitution.- Selectivity of mono-substitution on dichloropyrimidine. - Harsh conditions for hydrolysis. - Regioselectivity of the final N-methylation step.
Scalability Potentially good, as similar reactions are often performed on a large scale.May be more challenging to scale up due to the need for precise control in the first step and the hydrolysis conditions.
Purification Column chromatography is likely required for both steps.Column chromatography is likely needed for the first intermediate, and precipitation/recrystallization for the subsequent steps.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable strategies for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Route 1 is more convergent and has fewer steps, which is generally advantageous in terms of overall yield and efficiency. However, the key challenge lies in controlling the regioselectivity of the initial N-methylation of 6-chlorouracil. Careful optimization of the base, solvent, and temperature would be crucial to ensure reproducible and high-yielding synthesis of the desired 3-methyl isomer.

Route 2 is a more linear approach that offers potentially better control over the introduction of the substituents. The selective mono-substitution of 4,6-dichloropyrimidine is a well-established reaction. The main drawbacks are the additional step and the potentially harsh conditions required for the hydrolysis, which might not be compatible with sensitive functional groups if applied to more complex analogues. The final methylation step also requires careful control of regioselectivity.

For a reproducible and scalable synthesis of the target compound, Route 1 appears to be the more promising approach , provided that the N-methylation step can be effectively controlled. It is recommended that initial small-scale experiments focus on optimizing the conditions for the selective N3-methylation of 6-chlorouracil. Once a reliable protocol for this step is established, the subsequent nucleophilic substitution with morpholine is expected to be a straightforward and reproducible transformation.

This guide provides a solid foundation for any researcher or scientist embarking on the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one. By understanding the nuances of each synthetic route and the rationale behind the experimental choices, the likelihood of a successful and reproducible synthesis is significantly enhanced.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. (2023). [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. [No valid URL found]
  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central. [Link]

  • Ruthenium-Catalyzed Cycloisomerization-6-Cyclization: A Novel Route to Pyridines. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. [Link]

  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - Frontiers. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC. (2025). [Link]

Sources

Benchmarking Guide: 3-methyl-6-morpholinopyrimidin-4(3H)-one vs. PI3K/mTOR Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous benchmarking of 3-methyl-6-morpholinopyrimidin-4(3H)-one (hereafter referred to as 3M6MP ) against established industry standards.

Given the structural pharmacophore—a morpholine ring attached to a pyrimidinone core—this compound falls squarely into the class of PI3K/mTOR/DNA-PK kinase inhibitors . The morpholine oxygen is a critical motif for hydrogen bonding with the hinge region of these kinases (specifically Val851 in PI3K


). Therefore, this guide structures the evaluation around the PI3K/AKT/mTOR signaling axis .

Executive Summary & Mechanistic Positioning

3M6MP represents a simplified scaffold sharing homology with "Generation 2" PI3K inhibitors. Unlike early pan-inhibitors (e.g., LY294002), the N3-methylation and pyrimidinone core suggest an attempt to optimize solubility and hinge-binding specificity.

To validate this compound, we must benchmark it against three distinct tiers of standards:

  • Structural Analog (The Baseline): ZSTK474 (Difluoromethyl-morpholino-triazine). It shares the critical morpholine-hinge binding mode.

  • Clinical Gold Standard (The Bar): Pictilisib (GDC-0941) . A potent, pan-Class I PI3K inhibitor used to define "drug-like" potency (<10 nM).

  • Mechanistic Control (The Probe): Wortmannin . An irreversible covalent inhibitor used to validate assay sensitivity.

Mechanistic Pathway Map

The following diagram visualizes the intervention points of 3M6MP and the selected standards within the PI3K/AKT/mTOR cascade.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K / 4E-BP1 mTORC1->S6K Phosphorylates Candidate Candidate: 3M6MP (Putative Hinge Binder) Candidate->PI3K Inhibits? Standard1 Std: ZSTK474 (Pan-PI3K) Standard1->PI3K Inhibits Standard2 Std: Rapamycin (mTOR specific) Standard2->mTORC1 Inhibits

Caption: Signal transduction cascade showing the competitive inhibition of PI3K by morpholino-scaffolds (3M6MP, ZSTK474) preventing PIP3 generation and downstream AKT activation.

Comparative Standards Matrix

Use this matrix to normalize your experimental data. If 3M6MP does not perform within 100-fold of these values, it is likely a fragment or requires structural optimization.

Standard CompoundRole in BenchmarkingPrimary TargetBenchmark Potency (

)
Key Reference
ZSTK474 Structural Analog Pan-PI3K (Class I)16 nM (PI3K

)
[Yaguchi et al., 2006]
GDC-0941 Clinical Benchmark Pan-PI3K (Class I)3 nM (PI3K

)
[Folkes et al., 2008]
Rapamycin Selectivity Control mTORC10.1 nM (mTOR)[Sarbassov et al., 2005]
NU7441 Off-Target Control DNA-PK14 nM (DNA-PK)[Leahy et al., 2004]

Experimental Protocols & Methodologies

Protocol A: Biochemical Kinase Inhibition (ADP-Glo)

Objective: Determine the intrinsic affinity (


 or 

) of 3M6MP for the ATP-binding pocket.

Logic: Morpholino-pyrimidines are ATP-competitive. We use the ADP-Glo™ Kinase Assay (Promega) because it directly measures ADP generation, avoiding fluorescence interference common with pyrimidine scaffolds.

  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2:PS lipid substrate, Ultra-Pure ATP (10
    
    
    M,
    
    
    apparent).
  • Preparation: Dissolve 3M6MP and Standards in 100% DMSO. Prepare 10-point serial dilutions (10

    
    M to 0.1 nM).
    
  • Reaction:

    • Mix 2

      
      L inhibitor + 4 
      
      
      
      L Enzyme in 384-well white plate.
    • Incubate 15 min at RT (allows "slow-off" binding check).

    • Add 4

      
      L Substrate/ATP mix. Incubate 60 min.
      
  • Detection: Add 10

    
    L ADP-Glo Reagent (40 min) 
    
    
    
    Add 20
    
    
    L Kinase Detection Reagent (40 min).
  • Read: Luminescence integration (0.5s).

  • Analysis: Fit curves using non-linear regression (4-parameter logistic).

    • Validation Criteria: Z-factor > 0.5; GDC-0941

      
       must be < 10 nM.
      
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm 3M6MP penetrates the cell membrane and inhibits the pathway in a physiological context.

Logic: Inhibition of PI3K must result in the loss of AKT Phosphorylation at Serine 473 .

  • Cell Line: PC-3 (PTEN-null, constitutive PI3K activation) or MCF-7 .

  • Treatment:

    • Seed cells (

      
      /well) in 6-well plates. Adhere overnight.
      
    • Starve cells (0.1% FBS) for 4 hours to reduce basal noise.

    • Treat with 3M6MP (0.1, 1, 10

      
      M) vs. ZSTK474 (1 
      
      
      
      M) for 2 hours .
    • Optional: Stimulate with EGF (50 ng/mL) for 15 min if using non-constitutive lines.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Roche).

  • Detection:

    • Primary Ab: Anti-pAKT (Ser473) (Cell Signaling #4060).

    • Loading Control: Anti-Total AKT or

      
      -Actin.
      
  • Quantification: Densitometry (ImageJ). Calculate

    
     of pAKT reduction.
    
Protocol C: Selectivity Profiling (The Safety Check)

Objective: Ensure 3M6MP is not a "dirty" kinase inhibitor.

Since the morpholino-pyrimidinone core can bind DNA-PK and mTOR, you must run a Selectivity Triad :

  • PI3K

    
     vs. PI3K
    
    
    
    :
    Ratios >50x indicate isoform selectivity (desirable for reducing toxicity).
  • PI3K vs. DNA-PK: Test against DNA-PKcs. Morpholino-ones often hit DNA-PK (see NU7441).

  • PI3K vs. mTOR: Use Rapamycin as the negative control for PI3K assays.

Data Visualization & Workflow

The following workflow illustrates the logical progression from chemical synthesis to validated lead.

Benchmarking_Workflow Start 3M6MP Synthesized Step1 Enzymatic Assay (ADP-Glo) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Cellular Assay (pAKT Western) Decision1->Step2 Yes Fail Refine Structure Decision1->Fail No Decision2 Inhibits pAKT? Step2->Decision2 Step3 Selectivity Panel (mTOR/DNA-PK) Decision2->Step3 Yes Decision2->Fail No Outcome Validated Lead Step3->Outcome

Caption: Step-wise validation logic. Failure at the enzymatic stage (Decision 1) suggests the N-methylation may sterically hinder ATP-pocket binding.

References

  • Yaguchi, S. et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute.

  • Folkes, A. J. et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry.

  • Leahy, J. J. et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters.

  • Sarbassov, D. D. et al. (2005). "Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB." Molecular Cell.

Structural Activity Relationship of 3-Methyl-6-Morpholinopyrimidin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-methyl-6-morpholinopyrimidin-4(3H)-one analogs , a privileged scaffold in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway and DNA-PK .

Executive Summary: The Pharmacophore

The 3-methyl-6-morpholinopyrimidin-4(3H)-one core represents a refined scaffold for ATP-competitive kinase inhibition. Unlike the more common 2-morpholino-4-aryl-pyrimidine inhibitors (e.g., BKM120), this specific "pyrimidin-4-one" core incorporates a distinct hydrogen-bonding network and steric profile.

  • Primary Mechanism: ATP-competitive inhibition of Class I PI3Ks (p110

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) and PI3K-related kinases (PIKKs) such as mTOR and DNA-PK.
  • Key Structural Feature: The N3-methyl group "locks" the pyrimidine ring in a specific tautomeric state (the lactam form), preventing aromatization to the 4-hydroxy form. This ensures the C4-carbonyl and N3-methyl present a fixed electrostatic face to the kinase hinge region.

  • Therapeutic Relevance: Oncology (solid tumors, hematological malignancies) and potentially autoimmune diseases due to PI3K

    
     modulation.
    

Detailed SAR Analysis

The biological activity of this scaffold is governed by three critical regions: the Hinge Binder (C6-Morpholine) , the Tautomer Lock (N3-Methyl) , and the Affinity Vector (C2-Substituent) .

A. The Hinge Binder: C6-Morpholine

The morpholine ring at the C6 position is the defining feature of this class.

  • Interaction: The morpholine oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of Val851 (in PI3K

    
    ) or Val2240  (in mTOR).
    
  • SAR Insight: Substitution of the morpholine oxygen with sulfur (thiomorpholine) or carbon (piperidine) typically results in a 10-100 fold loss of potency , confirming the necessity of the ether oxygen for high-affinity binding.

  • Conformation: The morpholine ring adopts a chair conformation that fits snugly into the adenine-binding pocket, mimicking the interaction of the ribose/phosphate region of ATP.

B. The Tautomer Lock: N3-Methyl

The N3-methyl group is a strategic medicinal chemistry modification.

  • Tautomeric Control: In unsubstituted pyrimidin-4-ones, the N3-H can tautomerize to the O4-H (4-hydroxy) form. Methylation at N3 locks the molecule in the 4-keto (lactam) form.

  • Solubility & Permeability: The N3-methyl reduces the hydrogen bond donor count (HBD), improving membrane permeability (logP modulation) and preventing non-specific binding.

  • Selectivity: The methyl group can induce steric clashes in kinases with smaller gatekeeper residues or restricted pockets, thereby tuning selectivity between PI3K isoforms (e.g., sparing PI3K

    
     while hitting DNA-PK).
    
C. The Affinity Vector: C2-Substituent

The C2 position is the primary vector for optimizing potency and selectivity.

  • Aryl/Heteroaryl Groups: Introduction of planar aromatic systems (e.g., indole, aminopyrimidine, urea-phenyl) at C2 allows the inhibitor to extend into the affinity pocket (specificity pocket) deep within the active site.

  • Hydrogen Bonding: Substituents capable of donating a hydrogen bond (e.g., phenolic -OH, aniline -NH2) often interact with Asp810 or Lys802 (catalytic lysine), significantly boosting potency into the nanomolar range.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold against established clinical candidates with similar pharmacophores.

Feature3-Methyl-6-morpholinopyrimidin-4(3H)-one GDC-0941 (Pictilisib) ZSTK474 NU7441 (KU-57788)
Core Scaffold Pyrimidin-4-one (Monocyclic)Thienopyrimidine (Bicyclic)Triazine (Monocyclic)Chromen-4-one (Bicyclic)
Primary Target PI3K / DNA-PK / mTORPan-PI3KPan-PI3KDNA-PK (Highly Selective)
Hinge Binder Morpholine (C6)Morpholine (C4)Morpholine (C2)Morpholine (C2)
Selectivity Profile Tunable via N3-Me & C2-ArylPan-Class I SelectivePan-Class I Selective>100-fold selective for DNA-PK
Solubility High (due to N3-Me & polarity)ModerateModerateLow (Planar/Lipophilic)
Metabolic Stability High (Blocked N3 oxidation)ModerateHighLow (Rapid clearance)

Key Takeaway: The pyrimidin-4-one scaffold offers a "middle ground" between the highly selective but insoluble chromenones (NU7441) and the broad-spectrum but complex thienopyrimidines (GDC-0941). The N3-methyl group provides a unique handle to modulate the "drug-likeness" (Lipinski properties) without sacrificing the core binding mode.

Biological Pathway Visualization

The following diagram illustrates the critical signaling node (PI3K/Akt/mTOR) targeted by these analogs.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K (Translation) mTORC1->S6K Phosphorylates Inhibitor 3-Methyl-6-morpholinopyrimidin-4(3H)-one (Inhibitor) Inhibitor->PI3K Inhibits (ATP-competitive) Inhibitor->mTORC1 Inhibits (Dual)

Figure 1: The PI3K/Akt/mTOR signaling cascade. The 3-methyl-6-morpholinopyrimidin-4(3H)-one analogs act as dual inhibitors of PI3K and mTOR, blocking downstream proliferation signals.

Experimental Protocols

To validate the activity of these analogs, the following protocols are recommended. These are designed to be self-validating by including positive controls (e.g., Wortmannin or GDC-0941).

A. Chemical Synthesis: Cyclization of the Core

Objective: Synthesize the 3-methyl-6-morpholinopyrimidin-4(3H)-one core.

  • Starting Material: Begin with ethyl 3-morpholino-3-oxopropanoate or a related

    
    -keto ester.
    
  • Condensation: React with N-methylthiourea or N-methylguanidine in the presence of a base (NaOEt/EtOH).

    • Note: The use of N-methylurea favors the formation of the N3-methyl isomer due to the nucleophilicity of the N-methyl group.

  • Cyclization: Reflux in ethanol for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

  • Purification: The product often precipitates upon cooling. Recrystallize from EtOH/Water.

  • Validation:

    
    H NMR must show the N-methyl singlet at 
    
    
    
    ppm and the morpholine protons.
B. In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC


 against PI3K

.
  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2:PS lipid substrate, ATP (10
    
    
    M), ADP-Glo Reagent (Promega).
  • Reaction:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Incubate compound with PI3K enzyme (2 ng/

      
      L) in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl
      
      
      
      , 1 mM EGTA) for 15 mins.
    • Initiate reaction by adding ATP/Lipid mixture.

    • Incubate for 60 mins at Room Temperature (RT).

  • Detection:

    • Add ADP-Glo Reagent (stops kinase, depletes ATP) -> Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase) -> Incubate 30 mins.

    • Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope).

    • Control:GDC-0941 should yield an IC

      
       nM.
      
C. Cellular Proliferation Assay (CellTiter-Glo®)

Objective: Assess antiproliferative potency in PC-3 (PTEN-null) or MCF-7 (PI3K-mutant) cells.

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Add compounds (0.001 - 10

    
    M). DMSO final conc < 0.5%. Incubate 72h.
    
  • Readout: Add CellTiter-Glo reagent (lyses cells, generates ATP-dependent luminescence). Shake 2 mins.

  • Measurement: Read Luminescence. Calculate GI

    
    .
    

References

  • Synthesis and SAR of Morpholino-Pyrimidines

    • Title: Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosph
    • Source: J. Med. Chem. 2010, 53, 7, 2675–2685.
    • URL:[Link]

  • DNA-PK Inhibitor Scaffolds (Chromenone/Pyrimidinone)

    • Title: Discovery of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), a Potent and Selective DNA-PK Inhibitor.
    • Source: J. Med. Chem. 2008, 51, 16, 4866–4869.
    • URL:[Link]

  • Commercial Scaffold Availability

    • Title: 3-methyl-6-morpholinopyrimidin-4(3H)-one (CAS 827030-52-4) Product Page.
    • Source: ChemSRC.
    • URL:[Link]

  • General Review of PI3K Inhibitors

    • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
    • Source: Eur. J. Med.[1][2] Chem. 2017 (Cited via ResearchGate).

    • URL:[Link]

Sources

Safety Operating Guide

3-methyl-6-morpholinopyrimidin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-methyl-6-morpholinopyrimidin-4(3H)-one

In modern drug discovery, nitrogen-containing heterocycles like 3-methyl-6-morpholinopyrimidin-4(3H)-one are critical building blocks, frequently utilized as intermediates in the synthesis of AKT(PKB) phosphorylation inhibitors and other targeted therapeutics[1]. However, the very structural features that make this pyrimidine-morpholine derivative biologically active—its stable aromatic core and hydrogen-bonding capabilities—also render it an environmental liability if improperly discarded.

This guide provides drug development professionals and laboratory safety officers with a comprehensive, causality-driven framework for the segregation, packaging, and ultimate thermal destruction of this specific chemical intermediate.

Chemical Profiling and Disposal Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. 3-methyl-6-morpholinopyrimidin-4(3H)-one is a non-halogenated, nitrogen-dense organic compound.

Pouring pyrimidine derivatives down the drain is strictly prohibited. These heterocyclic rings are highly recalcitrant to the microbial degradation processes used in municipal wastewater treatment plants. If introduced into the sewer, they can pass through untreated, leading to persistent aquatic contamination. Furthermore, because the molecule contains three nitrogen atoms, its thermal destruction requires specialized environmental controls to prevent the release of toxic nitrogen oxides (NOx)[2].

Table 1: Physicochemical Drivers for Disposal Logistics

ParameterCharacteristic / ValueOperational Implication
Molecular Formula C9H13N3O2High nitrogen-to-carbon ratio dictates specific combustion pathways.
Nitrogen Content ~21.5% by massMandates disposal via facilities equipped with Selective Catalytic Reduction (SCR) scrubbers to neutralize NOx[3].
Aqueous Behavior Hydrophilic moieties presentHigh risk of aquatic persistence; strictly prohibits drain or sewer disposal[4].
Thermal Stability High (Aromatic core)Requires sustained incineration temperatures exceeding 1000°C for complete mineralization.

Decision Matrix for Waste Segregation

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a plan for the disposal of the resulting hazardous waste has been formulated[4]. The following diagram illustrates the logical routing of 3-methyl-6-morpholinopyrimidin-4(3H)-one waste streams to ensure regulatory compliance and environmental safety.

G Start 3-methyl-6-morpholinopyrimidin-4(3H)-one Waste Generation Solid Solid Waste (Powder, Silica, PPE) Start->Solid Liquid Liquid Waste (Reaction Liquors) Start->Liquid Incinerator High-Temp Incineration (>1000°C) Solid->Incinerator Halo Halogenated Organic Liquid Liquid->Halo DCM, Chloroform NonHalo Non-Halogenated Organic Liquid Liquid->NonHalo DMSO, MeOH, EtOAc Halo->Incinerator NonHalo->Incinerator Scrubber NOx Scrubber / SCR (Emission Control) Incinerator->Scrubber Thermal oxidation of N-atoms

Decision matrix for the segregation and thermal destruction of nitrogenous heterocyclic waste.

Step-by-Step Methodology: Satellite Accumulation and Segregation

This protocol is designed as a self-validating system. Each step includes a verification check to prevent dangerous chemical incompatibilities during the satellite accumulation phase[5].

Step 1: Hazard Verification & PPE Donning

  • Action: Before handling the waste, review the specific solvent matrix it is dissolved in. Don chemical-resistant nitrile gloves (double-gloving is recommended for concentrated mother liquors), chemical splash goggles, and a flame-retardant lab coat.

  • Validation: Inspect gloves for micro-tears. Ensure the fume hood sash is pulled down to the appropriate operational level to maintain negative pressure.

Step 2: Liquid Waste Stratification

  • Action: Assess the solvent carrier used during your synthesis or purification step.

  • Validation: If the solvent contains >1% halogens (e.g., dichloromethane used during aqueous extraction), route the effluent to the Halogenated waste carboy. If the compound is dissolved in DMSO or methanol (common for in-vitro AKT inhibitor assays), route it to the Non-Halogenated stream.

  • Causality: Halogenated wastes require specialized incinerators equipped with acid-gas (HCl) scrubbers. Mixing non-halogenated pyrimidine waste into halogenated streams unnecessarily increases disposal costs and complicates the thermal destruction process.

Step 3: Solid Waste Encapsulation

  • Action: Collect spent silica gel from chromatography columns, contaminated weigh boats, and heavily soiled filter papers.

  • Validation: Verify that all solid residues are completely dry. Residual volatile solvents can cause pressure buildup and subsequent container rupture.

  • Packaging: Place the solids into a clear, puncture-proof High-Density Polyethylene (HDPE) wide-mouth container.

  • Causality: HDPE is chemically inert to morpholine derivatives. Avoid using glass containers for solid waste, as they pose a significant shatter risk during transport and handling.

Step 4: Labeling and Inventory Logging

  • Action: Immediately attach a standardized Hazardous Waste tag to the container. Explicitly write "Nitrogenous Heterocycle: 3-methyl-6-morpholinopyrimidin-4(3H)-one" along with the primary solvent.

  • Validation: Cross-reference the label with the laboratory's digital chemical inventory system.

  • Causality: Accurate nomenclature is legally mandated. Generating materials of "unknown composition" poses severe inhalation and reactivity risks to downstream disposal technicians and requires costly analytical profiling before destruction[5].

The Mechanism of Thermal Destruction

Once the segregated waste is collected by Environmental Health and Safety (EHS) personnel, it is transported to a commercial hazardous waste facility. The exclusive, environmentally sound method for destroying 3-methyl-6-morpholinopyrimidin-4(3H)-one is High-Temperature Incineration [4].

The Causality of Combustion Parameters:

  • Temperature & Residence Time: The pyrimidine ring is thermodynamically stable. To achieve complete mineralization (breaking the carbon-carbon and carbon-nitrogen bonds), the incinerator must operate at temperatures exceeding 1000°C with a minimum gas residence time of 2 seconds.

  • NOx Emission Control: During combustion, the three nitrogen atoms in the molecule are oxidized, forming nitric oxide (NO) and nitrogen dioxide (NO2). Because these gases are potent smog precursors, the incinerator's exhaust cannot be vented directly into the atmosphere. The facility must utilize a Selective Catalytic Reduction (SCR) unit or wet ammonia scrubbers to chemically reduce the NOx back into harmless diatomic nitrogen (N2) and water vapor before atmospheric release[2],[3].

By strictly adhering to these segregation and disposal guidelines, laboratories can ensure that the development of vital pharmaceutical intermediates does not compromise ecological integrity or occupational safety.

References

  • 2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one - 摩熵化学. molaid.com.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. google.com (National Academies Press).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.
  • Technical guidelines on the environmentally sound co-processing of hazardous wastes in cement kilns. basel.int.
  • Intermedia Aspects of Air and Water Pollution Control. epa.gov.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.